DABCO-Bis(sulfur dioxide)
Description
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Properties
IUPAC Name |
1,4-diazoniabicyclo[2.2.2]octane-1,4-disulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c9-13(10)7-1-2-8(5-3-7,6-4-7)14(11)12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWISEVUOFYXWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CC[N+]1(CC2)S(=O)[O-])S(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119752-83-9 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
DABCO-Bis(sulfur dioxide): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of DABCO-bis(sulfur dioxide) (DABSO), a stable and versatile solid surrogate for sulfur dioxide gas in organic synthesis.
Introduction
DABCO-bis(sulfur dioxide), commonly known as DABSO, is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[1] This white, crystalline solid has emerged as a important reagent in organic synthesis, serving as a safe and easy-to-handle substitute for gaseous sulfur dioxide.[2][3][4] The challenges and hazards associated with measuring and dispensing toxic and corrosive sulfur dioxide gas have historically limited its broader application in laboratory and industrial settings.[4] DABSO overcomes these limitations by providing a bench-stable, solid source of SO2, enabling precise stoichiometry and simplifying reaction setups.
This technical guide provides a comprehensive overview of DABCO-bis(sulfur dioxide), including its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, quantitative data on its reactivity, and essential safety information. The guide is intended for researchers, scientists, and drug development professionals who are interested in utilizing this reagent for the synthesis of sulfur-containing compounds, particularly sulfonamides, sulfamides, and other related functionalities prevalent in medicinal chemistry.
Physicochemical Properties
DABSO is a hygroscopic solid that is moderately soluble in polar aprotic solvents.[1] Its key physical and spectral data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂N₂O₄S₂ | |
| Molecular Weight | 240.30 g/mol | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 112–114 °C (decomposition) | [1] |
| 180 °C (decomposition) | ||
| 141–143 °C | [5] | |
| Solubility | Soluble in water. Moderately soluble in DMF and acetonitrile. Poorly soluble in hexane. | [1] |
| Infrared (IR) (KBr) | ν(SO₂) asymmetric stretch: 1320 cm⁻¹; ν(SO₂) symmetric stretch: 1145 cm⁻¹ | [1] |
| ¹³C NMR (DMSO-d₆) | δ 46.8 ppm (DABCO carbons) | [1] |
| ¹³C NMR (CD₃OD) | δ 45.6 ppm | [5] |
| ¹H NMR (CD₃OD) | δ 3.21 ppm (s) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of DABSO and its application in the preparation of sulfonamides are provided below. These protocols are based on established literature procedures and offer reliable methods for laboratory-scale preparations.
Synthesis of DABCO-Bis(sulfur dioxide) (DABSO)
Two convenient methods for the synthesis of DABSO are presented. The first utilizes sodium sulfite as a safe and readily available source of sulfur dioxide, while the second employs a commercially available Karl-Fischer reagent.
Method 1: From Sodium Sulfite in a Two-Chamber Reactor [2]
This procedure offers a safe and convenient route to multigram quantities of DABSO without the direct handling of sulfur dioxide gas.
-
Apparatus: A two-chamber reactor with a means for stirring in each chamber.
-
Procedure:
-
Charge one chamber (Chamber A) with 1,4-diazabicyclo[2.2.2]octane (DABCO) (5.050 g, 45 mmol) and a Teflon-coated stir bar.
-
Charge the second chamber (Chamber B) with sodium sulfite (Na₂SO₃) (12.480 g, 99 mmol, 2.2 equiv) and a stir bar.
-
Seal both chambers and evacuate and backfill with nitrogen three times.
-
Add 60 mL of THF to Chamber A and 40 mL of water to Chamber B via syringe under a positive nitrogen atmosphere.
-
After stirring for 10 minutes at room temperature, gradually add sulfuric acid (H₂SO₄, 6 mL) to Chamber B via a syringe pump over 2 hours.
-
Continue stirring the mixtures overnight at room temperature.
-
Remove the solution from Chamber B. Transfer the suspension from Chamber A to a sintered-glass funnel and filter under reduced pressure.
-
Wash the collected white solid five times with 50 mL of diethyl ether.
-
Dry the product in a desiccator under vacuum overnight to yield DABSO as a white powder (10.75 g, 99% yield).
-
Method 2: From Karl-Fischer Reagent [3]
This method provides a rapid and efficient synthesis of DABSO using a common laboratory reagent as the sulfur dioxide source.
-
Apparatus: An oven-dried, 500-mL round-bottomed flask with a magnetic stir bar and a rubber septum.
-
Procedure:
-
Add DABCO (15.0 g, 134 mmol) to the flask. Evacuate and backfill with argon three times.
-
Introduce 180 mL of dry THF via syringe under a positive argon pressure.
-
Cool the flask in an ice bath. Add Karl-Fischer reagent (solution A, containing pyridine and sulfur dioxide in methanol, ~120 mL) dropwise via syringe over 30 minutes. A precipitate will form.
-
Stir the suspension for an additional 30 minutes at 0 °C, then remove the ice bath and stir for 3 hours at room temperature.
-
Filter the suspension through a sintered-glass funnel under reduced pressure.
-
Re-slurry the collected solid in 200 mL of diethyl ether and stir for 15 minutes. Filter again. Repeat this washing procedure twice.
-
Dry the hygroscopic solid in a desiccator under vacuum for 12 hours to afford DABSO as a colorless powder (30.9-31.0 g, 96-97% yield).
-
Synthesis of Sulfonamides using DABSO
DABSO serves as an excellent SO₂ surrogate for the one-pot synthesis of sulfonamides from Grignard reagents.
General Procedure for the One-Pot Preparation of Sulfonamides [4]
-
Apparatus: An oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, rubber septa, and a thermometer.
-
Procedure:
-
Add DABSO (e.g., 8.4 g, 35.0 mmol for a 28 mmol scale reaction) to the flask under an argon atmosphere.
-
Add dry solvent (e.g., THF).
-
Cool the suspension to the desired temperature (e.g., -40 to -50 °C).
-
Slowly add the Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide) via syringe.
-
After the addition is complete, add sulfuryl chloride (SO₂Cl₂) slowly, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature.
-
Add the desired amine (e.g., piperidine).
-
After the reaction is complete, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
-
Quantitative Data
The following tables summarize the scope and yields for the synthesis of various sulfonamides and sulfamides using DABSO, demonstrating its broad applicability.
Table 1: Scope of the One-Pot Preparation of Sulfonamides Using DABSO[4]
| Entry | Grignard Reagent | Amine | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Morpholine | N-Phenylsulfonylmorpholine | 67 |
| 2 | Phenylmagnesium bromide | Piperidine | N-Phenylsulfonylpiperidine | 75 |
| 3 | Phenylmagnesium bromide | Pyrrolidine | N-Phenylsulfonylpyrrolidine | 71 |
| 4 | Phenylmagnesium bromide | Diethylamine | N,N-Diethylbenzenesulfonamide | 65 |
| 5 | Phenylmagnesium bromide | Allylamine | N-Allylbenzenesulfonamide | 58 |
| 6 | Phenylmagnesium bromide | Benzylamine | N-Benzylbenzenesulfonamide | 62 |
| 7 | 4-Methoxyphenylmagnesium bromide | Morpholine | N-(4-Methoxyphenyl)sulfonylmorpholine | 80 |
| 8 | 4-Chlorophenylmagnesium bromide | Morpholine | N-(4-Chlorophenyl)sulfonylmorpholine | 72 |
| 9 | 2-Thienylmagnesium bromide | Morpholine | N-(2-Thienyl)sulfonylmorpholine | 50 |
| 10 | Benzylmagnesium chloride | Morpholine | N-Benzylsulfonylmorpholine | 68 |
| 11 | Allylmagnesium bromide | Morpholine | N-Allylsulfonylmorpholine | 55 |
| 12 | Isopropylmagnesium chloride | Morpholine | N-Isopropylsulfonylmorpholine | 60 |
Table 2: Sulfamide Preparation Using DABSO[4]
| Entry | Aniline | Product | Yield (%) |
| 1 | Aniline | N,N'-Diphenylsulfamide | 63 |
| 2 | 4-Methoxyaniline | N,N'-Bis(4-methoxyphenyl)sulfamide | 75 |
| 3 | 4-Chloroaniline | N,N'-Bis(4-chlorophenyl)sulfamide | 68 |
| 4 | 3-Fluoroaniline | N,N'-Bis(3-fluorophenyl)sulfamide | 55 |
| 5 | 2-Methylaniline | N,N'-Di-o-tolylsulfamide | 40 |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis of DABSO and a key reaction pathway for the preparation of sulfonamides.
References
DABCO-Bis(sulfur dioxide): A Comprehensive Technical Guide for Researchers
An in-depth exploration of the structure, properties, and applications of DABSO, a versatile and stable sulfur dioxide surrogate in modern organic synthesis.
DABCO-bis(sulfur dioxide), commonly known as DABSO, has emerged as a pivotal reagent in organic chemistry, offering a safe and convenient alternative to gaseous sulfur dioxide. This stable, colorless solid has streamlined the synthesis of a wide array of sulfur-containing compounds, making it an invaluable tool for researchers in medicinal chemistry and materials science. This technical guide provides a thorough overview of DABSO, encompassing its structural characteristics, physicochemical properties, and diverse applications, with a focus on detailed experimental protocols and data presentation for the scientific community.
Structure and Bonding
DABSO is a charge-transfer complex formed between one molecule of 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[1][2][3] The interaction involves the lone pair of electrons on the nitrogen atoms of the DABCO framework donating to the electrophilic sulfur atoms of the sulfur dioxide molecules.
X-ray crystallography has confirmed the molecular structure of DABSO, revealing the N-S bond distances to be approximately 2.0958 Å and 2.1732 Å.[4] This adduct formation renders the otherwise gaseous and hazardous sulfur dioxide into a manageable solid form.
Physicochemical Properties
DABSO is a bench-stable, colorless crystalline solid that is easy to handle and store under an inert atmosphere at room temperature.[3] Its stability and solid nature represent a significant advantage over the challenges associated with using gaseous sulfur dioxide.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C6H12N2O4S2 | [1][5] |
| Molecular Weight | 240.30 g/mol | [1][5] |
| Appearance | White to off-white powder/crystal | [6][7] |
| Melting Point | 112–114 °C (decomposition) or 180 °C (decomposition) | [1][6] |
| Solubility | Soluble in water; moderately soluble in DMF and acetonitrile; poorly soluble in hexane. | [1][6] |
| Storage | 2-8°C, under inert gas | [8] |
Spectroscopic Data
The structural features of DABSO have been further elucidated by various spectroscopic techniques.
| Spectroscopic Data | Value | Reference(s) |
| Infrared (IR) (KBr) | νSO2 asymmetric stretch at 1320 cm⁻¹, symmetric stretch at 1145 cm⁻¹ | [1] |
| ¹³C NMR (DMSO-d₆) | δ 46.8 ppm (DABCO carbons) | [1] |
Synthesis of DABSO
DABSO is prepared by the direct reaction of DABCO with sulfur dioxide. The process typically involves bubbling condensed sulfur dioxide gas through a solution of DABCO at low temperatures.[9][10] This straightforward preparation has made DABSO commercially available and readily accessible for synthetic applications.[9]
Figure 1. Simplified workflow for the synthesis of DABSO.
Applications in Organic Synthesis
DABSO's primary utility lies in its function as a solid surrogate for sulfur dioxide, enabling a variety of transformations under milder and more controlled conditions.[11] It has been successfully employed in the synthesis of key functional groups containing sulfur.
Synthesis of Sulfonamides
A prominent application of DABSO is in the one-pot synthesis of sulfonamides, a crucial functional group in many pharmaceuticals.[4] The reaction typically involves the treatment of a Grignard reagent with DABSO to form a sulfinate intermediate, which is then reacted with an aminating agent.[3][4]
Experimental Protocol: One-Pot Preparation of Sulfonamides
-
To a solution of the Grignard reagent in an appropriate solvent (e.g., THF), add DABSO portion-wise at a low temperature (e.g., -78 °C).
-
Allow the reaction mixture to warm to room temperature and stir for a specified period.
-
Add sulfuryl chloride to the mixture, followed by the desired amine.
-
After stirring, the reaction is quenched, and the sulfonamide product is isolated and purified using standard techniques.[4]
Figure 2. Reaction pathway for sulfonamide synthesis using DABSO.
Synthesis of Sulfamides
DABSO can also be used to synthesize sulfamides by reacting it with anilines in the presence of iodine.[3][4] This method provides a convenient route to N,N'-diaryl-substituted sulfamides.
Experimental Protocol: Sulfamide Preparation
-
A mixture of the aniline, DABSO, and iodine is prepared in a suitable solvent (e.g., acetonitrile).
-
The reaction is typically heated to facilitate the conversion.
-
Upon completion, the reaction mixture is worked up to isolate the desired sulfamide product.[4]
Cheletropic Additions
DABSO undergoes cheletropic addition reactions with conjugated dienes to form sulfolenes.[2][3][4] This reaction demonstrates DABSO's ability to participate in pericyclic reactions as a sulfur dioxide equivalent.
Experimental Protocol: Cheletropic Addition with 2,3-Dimethylbutadiene
-
DABSO is heated with an excess of 2,3-dimethylbutadiene in a pressure tube at elevated temperatures (e.g., 120 °C).
-
The resulting sulfolene product is then isolated and purified.[4]
Transition Metal-Catalyzed Reactions
DABSO has proven to be an effective SO₂ source in various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for instance, have been developed to synthesize N-aminosulfonamides from aryl halides, DABSO, and hydrazines.[12] These methodologies have expanded the scope of sulfonyl-containing compound synthesis.
Figure 3. General scheme for transition metal-catalyzed reactions with DABSO.
Safety and Handling
While DABSO is significantly safer to handle than gaseous sulfur dioxide, appropriate safety precautions should still be observed. It is a flammable solid and can cause skin and eye irritation.[8] It should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[13]
Conclusion
DABCO-bis(sulfur dioxide) has established itself as an indispensable reagent in modern organic synthesis. Its solid, stable nature provides a safe and convenient means of incorporating the sulfonyl group into a diverse range of organic molecules. The applications of DABSO in the synthesis of sulfonamides, sulfamides, and other sulfur-containing heterocycles are of significant interest to the pharmaceutical and materials science industries. The continued development of novel synthetic methodologies utilizing DABSO is expected to further expand its utility and impact on chemical research.
References
- 1. Dabso () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. afinitica.com [afinitica.com]
- 5. 1,4-二氮杂二环[2.2.2]辛烷二(二氧化硫)加合物 ≥95% (sulfur, elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct 119752-83-9 | TCI AMERICA [tcichemicals.com]
- 7. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct 119752-83-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. 1,4-ジアザビシクロ[2.2.2]オクタンビス(二酸化硫黄)付加物 ≥95% (sulfur, elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. DABSO - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
DABCO-Bis(sulfur dioxide): A Comprehensive Technical Guide to its Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
DABCO-bis(sulfur dioxide), commonly referred to as DABSO, is a stable, colorless, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide in a wide array of organic syntheses. This charge-transfer complex between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide offers significant advantages over the direct use of SO2 gas, which is toxic and difficult to handle. This guide provides an in-depth overview of the synthesis of DABSO, its characterization, and its utility in key synthetic transformations, with a focus on experimental details and quantitative data.
Synthesis of DABCO-Bis(sulfur dioxide) (DABSO)
The preparation of DABSO can be achieved through several methods, primarily involving the reaction of DABCO with a source of sulfur dioxide. Two prominent methods are detailed below.
Synthesis via Direct Reaction with Sulfur Dioxide Gas
This method involves the direct reaction of DABCO with condensed or bubbled sulfur dioxide gas at low temperatures. While effective, it requires the handling of toxic SO2 gas.
Synthesis Using a Two-Chamber System with Sodium Sulfite
A safer and more convenient laboratory-scale synthesis utilizes a two-chamber apparatus where sulfur dioxide is generated in situ from sodium sulfite and consumed in a separate chamber containing DABCO. This closed system mitigates the risks associated with handling gaseous SO2.[1]
Experimental Protocols
Preparation of DABSO using Karl-Fischer Reagent
This procedure offers a convenient route to DABSO by utilizing a commercially available Karl-Fischer reagent as the sulfur dioxide source.[2]
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous Tetrahydrofuran (THF)
-
Karl-Fischer reagent (pyridine-sulfur dioxide solution)
-
Anhydrous diethyl ether
Procedure:
-
An oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar is cooled to room temperature under vacuum.
-
DABCO (15.0 g, 134 mmol) is added to the flask, which is then evacuated and back-filled with argon three times.
-
Dry THF (180 mL) is introduced via syringe under a positive argon pressure, and the mixture is stirred until the DABCO dissolves.
-
The Karl-Fischer reagent is added dropwise to the stirred DABCO solution at room temperature. A colorless precipitate of DABSO forms almost immediately.
-
The resulting suspension is stirred for an additional 30 minutes at room temperature.
-
The solid product is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield DABSO as a colorless powder.
Physical and Spectroscopic Data:
-
Melting Point: 141-143 °C[2]
-
Infrared (IR) ν (cm-1): 3400, 2962, 2892, 2802, 1651, 1465, 1324, 1178, 1053, 999, 949, 842, 804, 785, 718[2]
-
¹H NMR (400 MHz, CD₃OD) δ: 3.21 (s)[2]
Applications in Organic Synthesis
DABSO has proven to be a versatile reagent, effectively replacing gaseous SO2 in a variety of important transformations, including the synthesis of sulfonamides, sulfamides, and sulfolenes.[3][4][5][6][7][8][9][10]
One-Pot Preparation of Sulfonamides
DABSO can be used in a one-pot synthesis of sulfonamides from Grignard reagents. The intermediate sulfinate is generated and then converted in situ to the desired sulfonamide.[3][4]
Experimental Workflow for Sulfonamide Synthesis
Caption: One-pot sulfonamide synthesis workflow.
Quantitative Data for Sulfonamide Synthesis
| Entry | Grignard Reagent | Amine | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzylamine | N-Benzylbenzenesulfonamide | 75 |
| 2 | 4-Methoxyphenylmagnesium bromide | Morpholine | 4-((4-Methoxyphenyl)sulfonyl)morpholine | 82 |
| 3 | 2-Thienylmagnesium bromide | Piperidine | 1-((Thiophen-2-yl)sulfonyl)piperidine | 65 |
| 4 | Naphthylmagnesium bromide | Aniline | N-Phenylnaphthalene-1-sulfonamide | 78 |
Reaction conditions: Grignard reagent (1.0 equiv), DABSO (2.5 equiv), THF, 40 °C, 1 h, then sulfuryl chloride (1.2 equiv), followed by amine (2.0 equiv).[3]
Preparation of Sulfamides
DABSO facilitates the synthesis of sulfamides through its reaction with anilines in the presence of iodine.[3][4]
Experimental Workflow for Sulfamide Synthesis
Caption: General workflow for sulfamide synthesis.
Quantitative Data for Sulfamide Synthesis
| Entry | Aniline | Product | Yield (%) |
| 1 | Aniline | N,N'-Diphenylsulfamide | 70 |
| 2 | 4-Chloroaniline | N,N'-Bis(4-chlorophenyl)sulfamide | 68 |
| 3 | 4-Methoxyaniline | N,N'-Bis(4-methoxyphenyl)sulfamide | 75 |
Reaction conditions: Aniline (1.0 equiv), DABSO (2.0 equiv), Iodine (1.0 equiv).[3]
Cheletropic Addition Reactions
DABSO undergoes cheletropic addition with dienes to form sulfolenes, demonstrating its ability to act as a direct SO2 equivalent in pericyclic reactions.[3][4]
Reaction Scheme for Sulfolene Synthesis
Caption: Cheletropic addition of DABSO to a diene.
Heating DABSO with an excess of 2,3-dimethylbutadiene at 120 °C in a pressure tube results in an 80% yield of the corresponding sulfolene product.[3]
Transition Metal-Catalyzed Reactions
DABSO is also employed in transition metal-catalyzed cross-coupling reactions to incorporate the sulfonyl group into organic molecules.[11] For instance, palladium-catalyzed reactions of aryl iodides, DABSO, and N,N-dialkyl hydrazines yield N-aminosulfonamides.[11]
Logical Relationship in Palladium-Catalyzed Aminosulfonylation
Caption: Components of Pd-catalyzed aminosulfonylation.
Conclusion
DABCO-bis(sulfur dioxide) is a highly valuable reagent for modern organic synthesis, providing a safe and easy-to-handle alternative to gaseous sulfur dioxide. Its utility in the preparation of key sulfur-containing functional groups, such as sulfonamides and sulfamides, makes it particularly relevant to drug discovery and development. The experimental protocols and quantitative data presented herein demonstrate the efficiency and broad applicability of DABSO in a range of synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. afinitica.com [afinitica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation. | Semantic Scholar [semanticscholar.org]
- 7. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Item - DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation - figshare - Figshare [figshare.com]
- 11. tcichemicals.com [tcichemicals.com]
The Advent and Application of DABSO: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The handling of gaseous sulfur dioxide in synthetic chemistry has long presented significant safety and logistical challenges. The discovery of 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide), commonly known as DABSO, has revolutionized the field by providing a stable, solid, and safe surrogate for SO₂. This technical guide provides an in-depth exploration of the discovery, history, and diverse applications of the DABSO reagent. It includes detailed experimental protocols for its synthesis and its use in the formation of crucial sulfur-containing functional groups, quantitative data from key reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.
Discovery and History: A Safer Alternative to Gaseous SO₂
The challenge of incorporating sulfur dioxide into organic molecules, despite its importance in forming sulfonamides, sulfones, and other valuable motifs, was historically hampered by the difficulty of handling the toxic and corrosive SO₂ gas. A significant breakthrough came with the development of DABSO, a stable, crystalline solid that serves as a convenient source of sulfur dioxide.[1] DABSO is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[2] Its introduction has enabled the development of a wide array of new synthetic methodologies, particularly in the realm of transition metal-catalyzed reactions.[3]
The first description of DABSO's utility as a safer and more convenient source of SO₂ in chemical reactions appeared in the early 2010s.[4] This innovation paved the way for the first efficient transition metal-catalyzed cross-coupling reactions involving the incorporation of sulfur dioxide.[3] Early work focused on palladium-catalyzed reactions to produce N-aminosulfonamides from aryl iodides and hydrazines.[3] Since then, the applications of DABSO have expanded significantly to include the synthesis of sulfones, sulfonyl fluorides, and a variety of other sulfur-containing compounds through palladium, copper, and other transition metal-catalyzed processes, as well as radical-mediated reactions.[3][5]
Physicochemical Properties and Synthesis of DABSO
DABSO is a colorless, air-stable crystalline solid with a decomposition temperature of 200 °C.[3] It is typically stored under an inert atmosphere at room temperature.[3] The active SO₂ content is approximately 50% by weight.[2]
Synthesis of DABSO
Several methods for the synthesis of DABSO have been reported, offering convenient and scalable routes to this valuable reagent.
Protocol 1: Synthesis from DABCO and Karl-Fischer Reagent
This method provides a safe and inexpensive route to DABSO using a commercially available Karl-Fischer reagent as the sulfur dioxide source.[6]
-
Materials: 1,4-diazabicyclo[2.2.2]octane (DABCO), dry Tetrahydrofuran (THF), Karl-Fischer reagent.
-
Procedure:
-
In an oven-dried flask under an argon atmosphere, dissolve DABCO (1.0 equiv) in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Karl-Fischer reagent dropwise over 30 minutes. Precipitation of DABSO is typically observed shortly after the addition begins.
-
After the addition is complete, stir the suspension at 0 °C for an additional 30 minutes, then remove the ice bath and stir at room temperature for 3 hours.
-
Filter the suspension under reduced pressure and wash the resulting white solid with diethyl ether.
-
The solid can be further purified by re-slurrying in diethyl ether.
-
Dry the final product under vacuum to afford DABSO as a colorless powder.[6]
-
Protocol 2: Synthesis using Sodium Sulfite as the SO₂ Source
This convenient method utilizes a two-chamber setup to generate sulfur dioxide from sodium sulfite, which is then trapped by DABCO in a separate chamber. This closed system enhances safety by avoiding the handling of gaseous SO₂.[7][8]
-
Materials: Sodium sulfite, sulfuric acid, 1,4-diazabicyclo[2.2.2]octane (DABCO), suitable solvent (e.g., THF).
-
Procedure:
-
Set up a two-chamber apparatus where one chamber is for the generation of SO₂ and the other for the synthesis of DABSO.
-
In the generation chamber, gradually add sulfuric acid to sodium sulfite to produce SO₂ gas.
-
The generated SO₂ is passed into the second chamber containing a solution of DABCO.
-
The reaction is performed at room temperature.
-
The precipitated DABSO is collected by filtration, washed, and dried.
-
This method has been successfully scaled up to a 10 g scale with a quantitative yield.[7][8]
-
Applications in Organic Synthesis
DABSO has emerged as a versatile reagent for the synthesis of a wide range of sulfur-containing compounds. The following sections detail its application in key synthetic transformations.
Synthesis of Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry. DABSO provides several efficient routes for its construction.
Protocol 3: One-Pot Synthesis of Sulfonamides from Organometallic Reagents
This protocol describes a one-pot synthesis of sulfonamides by combining an organometallic reagent, DABSO, and an amine under oxidative conditions.[9][10]
-
Materials: Organometallic reagent (e.g., Grignard or organolithium reagent), DABSO, amine, sodium hypochlorite (bleach), THF.
-
Procedure:
-
To a suspension of DABSO (0.5 equiv) in anhydrous THF at room temperature, add the organometallic reagent (1.0 equiv) dropwise. Stir the mixture for 30 minutes to form the metal sulfinate.
-
In a separate flask, prepare a solution of the amine.
-
To the sulfinate solution, add the amine followed by an aqueous solution of sodium hypochlorite.
-
Stir the reaction at room temperature.
-
Upon completion, perform a standard aqueous workup and purify the product by chromatography.
-
Table 1: Synthesis of Sulfonamides using DABSO and Organometallic Reagents
| Organometallic Reagent | Amine | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Morpholine | N-(phenylsulfonyl)morpholine | 75 | [10] |
| 4-Methoxyphenylmagnesium bromide | Piperidine | 1-((4-methoxyphenyl)sulfonyl)piperidine | 81 | [10] |
| n-Butyllithium | Benzylamine | N-benzylbutane-1-sulfonamide | 65 | [10] |
| 2-Thienyllithium | Diethylamine | N,N-diethylthiophene-2-sulfonamide | 58 | [10] |
Protocol 4: Palladium-Catalyzed Aminosulfonylation of Aryl Iodides
This three-component coupling reaction unites an aryl iodide, a hydrazine, and DABSO to form N-aminosulfonamides.[3][11]
-
Materials: Aryl iodide, N,N-dialkylhydrazine, DABSO, Pd(OAc)₂, P(t-Bu)₃·HBF₄, DABCO, solvent (e.g., 1,4-dioxane).
-
Procedure:
-
In a reaction vessel, combine the aryl iodide (1.0 equiv), N,N-dialkylhydrazine (1.5 equiv), DABSO (0.6 equiv), Pd(OAc)₂ (10 mol%), P(t-Bu)₃·HBF₄ (20 mol%), and DABCO.
-
Add the solvent and heat the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, perform a workup and purify the product by column chromatography.[11]
-
Table 2: Palladium-Catalyzed Synthesis of N-Aminosulfonamides
| Aryl Iodide | Hydrazine | Product | Yield (%) | Reference |
| 4-Iodotoluene | N,N-Dimethylhydrazine | N,N,4-trimethylbenzenesulfonohydrazide | 85 | [11] |
| 1-Iodo-4-methoxybenzene | N-Aminomorpholine | 4-methoxy-N-morpholinobenzenesulfonamide | 92 | [11] |
| 2-Iodothiophene | N,N-Diethylhydrazine | N,N-diethylthiophene-2-sulfonohydrazide | 68 | [11] |
Synthesis of Sulfones
Sulfones are another important class of compounds in medicinal and materials chemistry. DABSO facilitates their synthesis through various catalytic systems.
Protocol 5: Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis
This method allows for the convergent synthesis of diaryl sulfones from an organolithium species, an aryl halide, and DABSO.[12]
-
Materials: Aryllithium reagent, aryl halide, DABSO, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., a Xantphos-type ligand), solvent (e.g., THF).
-
Procedure:
-
Generate the aryllithium reagent in situ or use a commercial solution.
-
Add the aryllithium to a suspension of DABSO in THF to form the lithium sulfinate.
-
To this mixture, add the aryl halide, palladium catalyst, and ligand.
-
Heat the reaction mixture until the starting materials are consumed.
-
After workup, purify the sulfone product by chromatography.
-
Table 3: Palladium-Catalyzed Synthesis of Diaryl Sulfones
| Aryllithium Reagent | Aryl Halide | Product | Yield (%) | Reference |
| Phenyllithium | 3-Bromoanisole | 1-methoxy-3-(phenylsulfonyl)benzene | 78 | [12] |
| 4-(Trifluoromethyl)phenyllithium | 3-Bromoanisole | 1-methoxy-3-((4-(trifluoromethyl)phenyl)sulfonyl)benzene | 85 | [12] |
| 2-Thienyllithium | 4-Bromotoluene | 2-(p-tolylsulfonyl)thiophene | 72 | [12] |
Synthesis of Sulfonyl Fluorides
Protocol 6: Copper-Catalyzed Three-Component Synthesis of Arenesulfonyl Fluorides
This protocol utilizes arylhydrazine hydrochlorides as aryl radical precursors in a copper-catalyzed reaction with DABSO and a fluorine source.[13]
-
Materials: Arylhydrazine hydrochloride, DABSO, N-fluorobenzenesulfonimide (NFSI), copper catalyst (e.g., CuI), solvent (e.g., MeCN).
-
Procedure:
-
Combine the arylhydrazine hydrochloride (1.0 equiv), DABSO (1.2 equiv), NFSI (1.5 equiv), and CuI (10 mol%) in a reaction vessel.
-
Add the solvent and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard workup and purify the arenesulfonyl fluoride product.
-
Table 4: Copper-Catalyzed Synthesis of Arenesulfonyl Fluorides
| Arylhydrazine Hydrochloride | Product | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Benzenesulfonyl fluoride | 78 | [13] |
| 4-Methylphenylhydrazine hydrochloride | 4-Methylbenzenesulfonyl fluoride | 85 | [13] |
| 4-Chlorophenylhydrazine hydrochloride | 4-Chlorobenzenesulfonyl fluoride | 72 | [13] |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the processes involving DABSO.
Synthesis of DABSO Workflow
Caption: Workflow for a two-chamber synthesis of DABSO.
Palladium-Catalyzed Aminosulfonylation
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,4-二氮杂二环[2.2.2]辛烷二(二氧化硫)加合物 ≥95% (sulfur, elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 5. DABSO - A Reagent to Revolutionize Organosulfur Chemistry | Department of Chemistry [chem.ox.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Item - A Convenient Multigram Synthesis of DABSO Using Sodium Sulfite as SO2 Source - American Chemical Society - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]
- 12. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed three-component reaction of arylhydrazine hydrochloride, DABSO, and NFSI for the synthesis of arenesulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide: Physical and Chemical Properties of DABSO
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). It includes detailed data, experimental protocols, and visualizations to support its application in research and development, particularly in the synthesis of molecules with potential therapeutic value.
Core Physical and Chemical Properties
DABSO is a stable, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide in a variety of chemical transformations.[1][2] Its physical and chemical characteristics are pivotal to its handling, storage, and reactivity.
Physical Properties
DABSO is a white to off-white, hygroscopic crystalline solid.[3] Its solid nature allows for easier handling and precise measurement compared to gaseous SO₂.
Table 1: Physical Properties of DABSO
| Property | Value |
| Appearance | White to almost white powder/crystal |
| Molecular Formula | C₆H₁₂N₂O₄S₂ |
| Molecular Weight | 240.30 g/mol |
| Melting Point | 112–114°C (decomposition)[3] |
| Solubility | Moderately soluble in polar aprotic solvents like DMF and acetonitrile; poorly soluble in nonpolar solvents such as hexane.[3] |
Chemical Properties
The chemical utility of DABSO is dominated by its ability to release sulfur dioxide upon heating, which can then be used in situ for various chemical reactions.[4]
-
SO₂ Surrogate: DABSO is a charge-transfer complex between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[5][6] It is primarily valued as a stable, solid source of SO₂.[1][2]
-
Reactivity: Upon thermal decomposition, DABSO releases SO₂ which can then participate in reactions to form sulfones, sulfonamides, and other sulfur-containing compounds.[1][7][8] It is widely used in palladium-catalyzed cross-coupling reactions.[9]
-
Stability: DABSO is a bench-stable solid under standard laboratory conditions, making it a safer alternative to handling toxic and corrosive SO₂ gas.[1][2]
Experimental Protocols
The following sections detail standardized methods for the characterization and use of DABSO.
Determination of Melting Point
Objective: To determine the melting point and decomposition temperature of DABSO.
Methodology:
-
A small amount of dry DABSO is finely powdered and packed into a capillary tube to a height of 1-2 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C/minute) near the expected melting point.[1]
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies (or decomposes, as indicated by color change or gas evolution) are recorded as the melting range.
Assessment of Solubility
Objective: To qualitatively determine the solubility of DABSO in various solvents.
Methodology:
-
Add approximately 10 mg of DABSO to 1 mL of the test solvent in a small test tube or vial at room temperature.
-
Agitate the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid completely dissolves, it is deemed "soluble." If it partially dissolves, it is "sparingly soluble." If it remains undissolved, it is "insoluble."
In Situ Generation and Reaction of Sulfur Dioxide
Objective: To utilize DABSO as an SO₂ source in a representative sulfonamide synthesis.
Methodology:
-
In a reaction vessel under an inert atmosphere, a solution of an organometallic reagent (e.g., a Grignard reagent) is prepared in a suitable solvent.[1]
-
DABSO is added to this solution, leading to the formation of a sulfinate intermediate.[1]
-
The reaction mixture is then treated with an aminating agent and an oxidant (e.g., an amine and sodium hypochlorite) to yield the corresponding sulfonamide.
-
The product is then isolated and purified using standard techniques such as extraction and chromatography.
Mandatory Visualizations
The following diagrams illustrate key aspects of DABSO's chemistry and application.
Caption: Thermal decomposition of DABSO to release DABCO and sulfur dioxide.
Caption: A generalized workflow for the one-pot synthesis of sulfonamides using DABSO.
Relevance to Drug Development
While there is no evidence for direct biological signaling pathways involving DABSO, its utility in drug development is significant. The sulfonamide functional group is a key component in a wide range of pharmaceuticals, and DABSO provides a convenient route to synthesize novel sulfonamide-containing molecules for screening and development.[4][5][8] Similarly, sulfones, which are present in numerous biologically active compounds, can be readily synthesized using DABSO.[7] The use of DABSO allows for the efficient and controlled introduction of the sulfonyl group, facilitating the exploration of chemical space in the search for new therapeutic agents.
References
- 1. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DABSO - Enamine [enamine.net]
- 3. DABCO - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. afinitica.com [afinitica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 1,4-Diazabicyclo(2.2.2)octan | 280-57-9 [m.chemicalbook.com]
DABCO-Bis(sulfur dioxide) as a charge-transfer complex
An In-depth Technical Guide to DABCO-Bis(sulfur dioxide) as a Charge-Transfer Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
DABCO-bis(sulfur dioxide), commonly known by the acronym DABSO, is a 1:2 charge-transfer complex formed between the bicyclic tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide (SO₂).[1][2] This compound manifests as a bench-stable, colorless, microcrystalline solid that is notable for its role as a convenient and safe solid surrogate for gaseous sulfur dioxide.[3][4] The hazardous nature and difficult handling of gaseous SO₂ have historically limited its application in organic synthesis.[4] DABSO effectively circumvents these challenges, providing a readily handleable reagent for the controlled introduction of the SO₂ moiety into a wide array of organic molecules.[5] Its utility has been prominently demonstrated in the synthesis of pharmaceutically relevant functional groups, including sulfonamides, sulfamides, and sulfones.[3][6]
Molecular Structure and Charge-Transfer Interaction
The stability and reactivity of DABSO originate from its structure as a Lewis acid-base adduct. The two sterically unhindered nitrogen atoms of the DABCO molecule, each possessing a lone pair of electrons, act as Lewis bases. They donate electron density to the electrophilic sulfur atoms of two SO₂ molecules, which act as Lewis acids.[7] This interaction, depicted in Figure 1, is a classic example of a charge-transfer complex, where electron density is transferred from the highest occupied molecular orbital (HOMO) of the donor (DABCO) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (SO₂).
This charge transfer results in the formation of two new nitrogen-sulfur (N-S) bonds. X-ray crystallographic analysis has confirmed the molecular structure, revealing N–S bond distances of 2.0958(14) Å and 2.1732(15) Å.[3] The formation of the N–S bond leads to a concomitant weakening of the sulfur-oxygen (S-O) bonds in the SO₂ moieties, which is a key factor in the complex's reactivity and can be observed spectroscopically.
References
- 1. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of DABCO-Bis(sulfur dioxide): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties and synthesis of DABCO-bis(sulfur dioxide), a stable, crystalline solid that serves as a convenient surrogate for gaseous sulfur dioxide in a variety of chemical transformations. This document compiles available quantitative spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic workflow to support its application in research and development.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for DABCO-bis(sulfur dioxide), also known as DABSO.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity |
| ¹H | CD₃OD | 3.21 | Singlet |
| ¹³C | CD₃OD | 45.6 |
Table 1: NMR Spectroscopic Data for DABCO-bis(sulfur dioxide). [1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) |
| 3400 |
| 2962 |
| 2892 |
| 2802 |
| 1651 |
| 1465 |
| 1324 |
| 1178 |
| 1053 |
| 999 |
| 949 |
| 842 |
| 804 |
| 785 |
| 718 |
Table 2: Infrared (IR) Absorption Peaks for DABCO-bis(sulfur dioxide). [1]
Raman Spectroscopy
Experimental Protocols
The following protocols are based on established and reliable synthetic procedures.
Synthesis of DABCO-bis(sulfur dioxide)
This procedure outlines a safe and efficient method for the preparation of DABSO using a commercially available Karl-Fischer reagent as the sulfur dioxide source.[1]
Materials and Equipment:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Karl-Fischer reagent (pyridine-sulfur dioxide solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Oven-dried 500-mL round-bottomed flask with a Teflon-coated stir bar
-
Rubber septum
-
Syringes and needles
-
Ice bath
-
Sintered-glass funnel
-
Desiccator with phosphorus pentoxide
-
Vacuum line and argon source
Procedure:
-
Fit an oven-dried 500-mL round-bottomed flask containing a stir bar with a rubber septum and allow it to cool to room temperature under vacuum.
-
Add 15.0 g (134 mmol) of DABCO to the flask.
-
Evacuate the flask and back-fill with argon. Repeat this cycle three times.
-
Under a positive argon pressure, introduce 180 mL of dry THF via syringe. Stir until the DABCO is completely dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add 120 mL of Karl-Fischer reagent dropwise via syringe over 30 minutes, maintaining the external temperature at 0 °C.
-
Upon completion of the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the resulting white precipitate using a sintered-glass funnel.
-
Wash the collected solid with 50 mL of anhydrous diethyl ether.
-
To further purify, re-slurry the solid twice with 50 mL of anhydrous diethyl ether, filtering after each wash.
-
Transfer the hygroscopic solid immediately to a round-bottomed flask and dry in a desiccator under vacuum over phosphorus pentoxide for 12 hours.
-
The final product is obtained as a colorless powder (yields typically 96-97%).
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis of DABCO-bis(sulfur dioxide).
Caption: Experimental workflow for the synthesis of DABCO-bis(sulfur dioxide).
Concluding Remarks
DABCO-bis(sulfur dioxide) is a valuable reagent in organic synthesis, offering a safer and more convenient alternative to gaseous sulfur dioxide. The spectroscopic data and synthetic protocols provided in this guide are intended to facilitate its effective use in the laboratory. While comprehensive vibrational data is still partially elusive, the existing NMR and IR data provide a solid foundation for the characterization of this important compound.
References
An In-depth Technical Guide to the Thermal Stability of DABCO-Bis(sulfur dioxide) (DABSO)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
DABCO-bis(sulfur dioxide), commonly known as DABSO, is a stable, solid charge-transfer complex between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[1][2][3] It has gained significant traction in organic synthesis as a convenient and safer surrogate for gaseous sulfur dioxide, which is toxic and difficult to handle.[2][3] The utility of DABSO in synthesizing a wide array of sulfur-containing compounds, including sulfonamides and sulfones, makes understanding its physical and chemical properties critical.[2][4][5] This guide provides a comprehensive overview of the thermal stability of DABSO, detailing its decomposition properties, the experimental protocols used for its characterization, and best practices for its handling and storage.
Thermal Properties and Data
DABSO is an air-stable, microcrystalline white powder.[1] Its primary thermal characteristic is its decomposition upon heating, which liberates gaseous sulfur dioxide. This controlled release is fundamental to its function as an SO₂ surrogate in chemical reactions. The key quantitative data regarding its thermal stability is summarized below.
Table 1: Thermal and Physical Properties of DABSO
| Property | Value | Method | Reference |
| Decomposition Temperature | 200 °C | DSC | [4] |
| Appearance | Colorless crystalline solid / White powder | Visual | [1][2][4] |
| Stability | Air-stable, bench-stable, hygroscopic | - | [1][3][4] |
| Recommended Storage | Room temperature under inert gas; 2-8°C | - | [4] |
Thermal Decomposition Pathway
The thermal decomposition of DABSO is a reversible reaction that yields the parent amine (DABCO) and two molecules of sulfur dioxide gas. This process is central to its application, as the in situ generation of SO₂ allows for its controlled introduction into a reaction mixture.
Experimental Protocols for Thermal Analysis
The thermal stability of solid reagents like DABSO is typically evaluated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions like melting and decomposition. The decomposition of DABSO at 200 °C was determined by this method.[4]
General Experimental Protocol for DSC:
-
Sample Preparation: A small quantity of DABSO powder (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
-
Sealing: The pan is hermetically sealed to contain any pressure generated by the release of SO₂ gas upon decomposition. A small pinhole may be pierced in the lid to allow the gas to escape in a controlled manner, preventing pan rupture.
-
Instrument Setup: The sealed sample pan and an empty, sealed reference pan are placed in the DSC cell.
-
Thermal Program: The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
Heating Ramp: The sample is heated at a linear rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 250 °C).
-
Data Analysis: The heat flow is recorded as a function of temperature. An endothermic peak is observed corresponding to the decomposition, with the onset temperature of this peak typically reported as the decomposition temperature.
TGA measures the change in mass of a sample as a function of temperature or time. It is highly effective for quantifying the mass loss associated with decomposition, confirming the stoichiometry of the released gas.
General Experimental Protocol for TGA:
-
Sample Preparation: A sample of DABSO (typically 5-10 mg) is weighed into a ceramic or platinum TGA crucible.
-
Instrument Setup: The crucible is placed onto the TGA's microbalance.
-
Thermal Program: The furnace is sealed and purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.
-
Heating Ramp: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).
-
Data Analysis: The mass of the sample is recorded continuously. The resulting TGA curve will show a sharp decrease in mass around 200 °C. The total mass loss should correspond to the loss of two molar equivalents of SO₂ (approximately 53.3% of the total mass of DABSO).
Handling and Storage Recommendations
Proper handling and storage are essential to maintain the integrity and reactivity of DABSO.
-
Handling: DABSO is an air-stable solid that is easier and safer to handle than gaseous sulfur dioxide.[3][4] However, it is described as hygroscopic, so prolonged exposure to atmospheric moisture should be avoided.[1][3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
-
Storage: For long-term stability, DABSO should be stored in a tightly sealed container. While it is stable at room temperature, it is often stored under an inert atmosphere (e.g., nitrogen or argon).[1][4] Some suppliers recommend refrigeration (2-8°C) to ensure maximum shelf life.
Conclusion
DABCO-bis(sulfur dioxide) is a thermally stable solid up to approximately 200 °C, at which point it undergoes a clean decomposition to release sulfur dioxide gas. This property makes it an exceptionally valuable reagent in organic synthesis, providing a controllable and solid source of SO₂. Its stability profile, characterized by DSC and TGA, allows for its safe storage and handling under standard laboratory conditions, cementing its role as a superior alternative to gaseous sulfur dioxide in modern drug discovery and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. afinitica.com [afinitica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of DABCO-Bis(sulfur dioxide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
DABSO is a white to off-white crystalline powder.[5][6] It is recognized as a bench-stable solid, though it is considered heat and air sensitive.[7] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O₄S₂ | [7] |
| Molecular Weight | 240.30 g/mol | [8] |
| Appearance | White to off-white crystalline powder/solid | [5][6] |
| Melting Point | ~170-180 °C (with decomposition) | [5][7] |
| CAS Number | 119752-83-9 | [5] |
Solubility of DABCO-Bis(sulfur dioxide)
Quantitative, systematic studies on the solubility of DABSO in a wide range of organic solvents are sparse in publicly accessible literature. However, its utility as a reagent in various reaction media provides qualitative insights into its solubility. The compound is described as soluble in water.[5] For organic media, its solubility can be inferred from its use in various synthetic procedures.
The following table summarizes the organic solvents in which DABSO has been used as a reagent, suggesting at least partial solubility or effective dispersibility for reaction purposes.
| Solvent | Application Context | Implied Solubility/Dispersibility | Reference |
| Dimethyl Sulfoxide (DMSO) | Stock solution preparation | Soluble to at least 1.96 mg/mL | [9] |
| Tetrahydrofuran (THF) | Sulfonamide synthesis from Grignard reagents | Sufficiently soluble/dispersible for reaction | [1] |
| 1,4-Dioxane | Palladium-catalyzed aminosulfonylation | Sufficiently soluble/dispersible for reaction | |
| Acetonitrile (CH₃CN) | Sulfamide preparation | Sufficiently soluble/dispersible for reaction | [1] |
| Isopropyl Alcohol | Heck-type reactions | Sufficiently soluble/dispersible for reaction | [5] |
It is crucial to note that the above table does not represent quantitative solubility limits but rather indicates solvents in which DABSO can be effectively used for chemical reactions. For drug development and process chemistry, precise solubility determination is often necessary.
Experimental Protocols
Protocol for Synthesis of DABCO-Bis(sulfur dioxide)
This protocol is based on the common method for preparing the DABSO adduct.
Objective: To synthesize the DABCO-bis(sulfur dioxide) adduct from DABCO and sulfur dioxide.
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Sulfur dioxide (SO₂), condensed or gaseous
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Schlenk flask or a two-necked round-bottom flask
-
Stirring apparatus
-
Gas inlet tube
-
Drying tube
Procedure:
-
In a fume hood, dissolve DABCO in anhydrous diethyl ether in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Bubble gaseous sulfur dioxide slowly through the stirred solution. Alternatively, add condensed sulfur dioxide dropwise.
-
A white precipitate of DABCO-bis(sulfur dioxide) will form immediately.
-
Continue the addition of SO₂ until no further precipitation is observed.
-
Once the reaction is complete, stop the flow of SO₂ and stir the suspension for an additional 30 minutes at 0 °C.
-
Isolate the white solid product by filtration under inert atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield DABCO-bis(sulfur dioxide) as a stable, white crystalline solid.
Protocol for Determination of Solubility
This protocol outlines a standard method for determining the solubility of a solid compound like DABSO in an organic solvent.
Objective: To quantitatively determine the solubility of DABSO in a specific organic solvent at a given temperature.
Materials:
-
DABCO-bis(sulfur dioxide)
-
Selected organic solvent (e.g., THF, Dioxane, Acetonitrile)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
Procedure:
-
Sample Preparation: Add an excess amount of DABSO to a series of vials. The excess solid is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of DABSO in the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in desired units (e.g., mg/mL or mol/L).
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes involving DABCO-bis(sulfur dioxide).
Caption: Synthesis of DABSO from DABCO and sulfur dioxide.
Caption: General workflow for sulfonamide synthesis using DABSO.
Conclusion
DABCO-bis(sulfur dioxide) is an indispensable reagent in modern organic synthesis, particularly for the construction of sulfur-containing compounds relevant to the pharmaceutical industry. While comprehensive quantitative data on its solubility in a broad array of organic solvents remains elusive in the literature, its successful application in various solvent systems like THF, dioxane, and acetonitrile confirms its utility and at least partial solubility. The provided protocols for its synthesis and solubility determination offer a practical framework for researchers. The visualized workflows further clarify its role in key synthetic transformations, underscoring its importance as a safe and effective surrogate for sulfur dioxide. Further quantitative studies on its solubility would be a valuable contribution to the field, aiding in reaction optimization and process scale-up.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,4-Diazabicyclo 2.2.2 octane bis(sulfur dioxide) adduct = 95 elemental analysis sulfur 119752-83-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct 119752-83-9 | TCI AMERICA [tcichemicals.com]
- 6. afinitica.com [afinitica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. csustan.edu [csustan.edu]
Methodological & Application
Application Notes and Protocols: The Use of DABCO-Bis(sulfur dioxide) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DABCO-bis(sulfur dioxide), often abbreviated as DABSO, is a stable, colorless, crystalline solid that serves as a convenient and safe surrogate for gaseous sulfur dioxide (SO₂) in a variety of organic transformations.[1][2][3][4][5] The difficulties and hazards associated with handling toxic and gaseous SO₂ have historically limited its widespread use in laboratory settings.[6] DABSO, a charge-transfer complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) and SO₂, overcomes these limitations, providing a bench-stable reagent that allows for the controlled release of sulfur dioxide.[1][5][6][7] This has led to its increasing application in the synthesis of a wide array of sulfur-containing compounds, which are prominent motifs in pharmaceuticals and agrochemicals.[6][8][9][10]
This document provides detailed application notes and experimental protocols for the use of DABSO in the synthesis of key organic molecules, including sulfonamides, sulfones, sulfonyl fluorides, and sulfamides.
Key Applications and Synthetic Protocols
DABSO has proven to be a versatile reagent for the introduction of the sulfonyl group (-SO₂-) into organic molecules. Its utility spans from reactions with organometallic reagents to transition metal-catalyzed cross-coupling reactions.[9][11]
Sulfonamides are a critical class of compounds in medicinal chemistry.[9] DABSO provides a streamlined route to their synthesis, typically via the formation of an intermediate sulfinate salt.
a) From Grignard Reagents
A common method involves the reaction of a Grignard reagent with DABSO to form a magnesium sulfinate, which is then treated in situ with an aminating agent to yield the desired sulfonamide.[1][2][3][5]
Experimental Protocol: Synthesis of 1-((3-Methoxyphenyl)sulfonyl)piperidine [7]
Materials:
-
DABCO-bis(sulfur dioxide) (DABSO)
-
3-Methoxyphenylmagnesium bromide (or the corresponding aryl halide for Grignard reagent formation)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Chlorosuccinimide (NCS)
-
Piperidine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
An oven-dried three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and rubber septa is cooled to room temperature under an inert atmosphere (e.g., argon).
-
DABSO (1.25 equivalents) is added to the flask, which is then evacuated and backfilled with argon three times.
-
Anhydrous THF is added, and the resulting suspension is cooled to 0 °C.
-
A solution of 3-methoxyphenylmagnesium bromide (1.0 equivalent) in THF is added dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for an additional 2 hours.
-
In a separate flask, a solution of piperidine (1.1 equivalents) in anhydrous DCM is prepared and cooled to 0 °C.
-
N-Chlorosuccinimide (1.1 equivalents) is added portion-wise to the piperidine solution, and the mixture is stirred for 30 minutes to generate the chloroamine in situ.
-
The freshly prepared chloroamine solution is then added to the sulfinate-containing reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.
b) Palladium-Catalyzed Aminosulfonylation
Aryl and alkenyl iodides can be converted to N-aminosulfonamides in a palladium-catalyzed three-component reaction with DABSO and N,N-disubstituted hydrazines.[7]
Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aminosulfonamides [7]
Materials:
-
Aryl or Alkenyl Iodide
-
DABCO-bis(sulfur dioxide) (DABSO) (0.6 equivalents)
-
N,N-Disubstituted Hydrazine
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Tri-tert-butylphosphonium tetrafluoroborate (7 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.5 equivalents)
-
Anhydrous Solvent (e.g., Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl iodide (1.0 equivalent), DABSO, DABCO, Pd(OAc)₂, and tri-tert-butylphosphonium tetrafluoroborate.
-
The vessel is sealed, removed from the glovebox, and anhydrous solvent is added via syringe.
-
The N,N-disubstituted hydrazine (1.2 equivalents) is then added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 16-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Sulfones are another important class of sulfur-containing compounds with applications in materials science and medicinal chemistry.[8][10] DABSO facilitates a one-pot, three-component synthesis of sulfones.
a) From Organometallic Reagents and Electrophiles
This versatile method involves the formation of a metal sulfinate from an organometallic reagent (Grignard or organolithium) and DABSO, followed by an in situ reaction with a carbon electrophile.[8][10]
Experimental Protocol: One-Pot Synthesis of Sulfones [8][10]
Materials:
-
Organometallic Reagent (e.g., n-BuMgCl) (1.0 equivalent)
-
DABCO-bis(sulfur dioxide) (DABSO) (1.0 equivalent)
-
Electrophile (e.g., Alkyl halide, Benzyl halide) (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the organometallic reagent in THF at -40 °C under an inert atmosphere, a solution of DABSO in THF is added dropwise.
-
The reaction mixture is stirred at -40 °C for a specified time to allow for the formation of the metal sulfinate.
-
The electrophile and DMF are then added to the reaction mixture.
-
The reaction is heated to 120 °C using microwave irradiation for 3 hours.[8]
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Sulfonyl fluorides are valuable intermediates in organic synthesis and have gained attention in chemical biology as covalent probes.
a) Palladium-Catalyzed Conversion of Aryl Iodides
Aryl iodides can be converted to aryl sulfonyl fluorides in a one-pot, palladium-catalyzed reaction using DABSO and an electrophilic fluorinating agent like Selectfluor.[12]
Experimental Protocol: Synthesis of Aryl Sulfonyl Fluorides [12]
Materials:
-
Aryl Iodide (1.0 equivalent)
-
DABCO-bis(sulfur dioxide) (DABSO) (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equivalents)
-
Di(adamantan-1-yl)(butyl)phosphine (PAd₂Bu) (0.08 equivalents)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Isopropyl Alcohol (iPrOH)
-
Selectfluor (N-Fluorobenzenesulfonimide)
-
Acetonitrile (MeCN)
Procedure:
-
A reaction vessel is charged with the aryl iodide, DABSO, Pd(OAc)₂, PAd₂Bu, and Et₃N.
-
iPrOH is added, and the mixture is heated at 75 °C for 16 hours.
-
The reaction is cooled to room temperature, and a solution of Selectfluor in MeCN is added.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction is then worked up by adding water and extracting with an organic solvent.
-
The combined organic extracts are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Sulfamides can be prepared from the reaction of anilines with DABSO in the presence of iodine.[1][2]
Experimental Protocol: Synthesis of Sulfamides [1]
Materials:
-
Aniline (1.0 equivalent)
-
DABCO-bis(sulfur dioxide) (DABSO) (2.0 equivalents)
-
Iodine (I₂)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the aniline in the chosen solvent, DABSO is added.
-
Iodine is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is worked up by washing with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize the yields of various products synthesized using DABSO under different reaction conditions.
Table 1: Synthesis of Sulfonamides from Grignard Reagents and DABSO
| Grignard Reagent | Amine | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Morpholine | 4-(Phenylsulfonyl)morpholine | 85 | [1] |
| 4-Methoxyphenylmagnesium bromide | Piperidine | 1-((4-Methoxyphenyl)sulfonyl)piperidine | 78 | [1] |
| 2-Thienylmagnesium bromide | Pyrrolidine | 1-((Thiophen-2-yl)sulfonyl)pyrrolidine | 72 | [1] |
Table 2: One-Pot Synthesis of Sulfones using DABSO
| Organometallic Reagent | Electrophile | Product | Yield (%) | Reference |
| n-Butylmagnesium chloride | Benzyl bromide | Benzyl butyl sulfone | 86 | [8] |
| Phenylmagnesium bromide | Allyl bromide | Allyl phenyl sulfone | 75 | [8] |
| Ethylmagnesium bromide | Propargyl bromide | Ethyl prop-2-yn-1-yl sulfone | 68 | [8] |
Table 3: Palladium-Catalyzed Synthesis of Sulfonyl Fluorides
| Aryl Iodide | Product | Yield (%) | Reference |
| 4-Iodoacetophenone | 4-Acetylbenzenesulfonyl fluoride | 85 | [12] |
| 1-Iodo-4-nitrobenzene | 4-Nitrobenzenesulfonyl fluoride | 92 | [12] |
| 2-Iodonaphthalene | Naphthalene-2-sulfonyl fluoride | 78 | [12] |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of key compound classes using DABSO.
Caption: Workflow for sulfonamide synthesis from Grignard reagents.
Caption: One-pot, three-component synthesis of sulfones.
Caption: Palladium-catalyzed synthesis of sulfonyl fluorides.
Conclusion
DABCO-bis(sulfur dioxide) has emerged as an indispensable reagent in modern organic synthesis, providing a safe and practical alternative to gaseous sulfur dioxide.[1][5] Its application in the synthesis of sulfonamides, sulfones, sulfonyl fluorides, and other sulfur-containing compounds is continually expanding, offering efficient and often milder reaction conditions. The protocols and data presented here are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, facilitating the exploration and application of this versatile reagent.
References
- 1. afinitica.com [afinitica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: DABSO as a Sulfur Dioxide Surrogate in Sulfonylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonyl group (-SO₂-) is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. Traditionally, the synthesis of sulfonyl-containing compounds such as sulfones and sulfonamides has relied on the use of gaseous sulfur dioxide (SO₂), a toxic and difficult-to-handle reagent. The development of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a bench-stable, solid surrogate for SO₂ has revolutionized this field, offering a safer and more convenient route to these important structural motifs.[1][2] This document provides detailed application notes and protocols for the use of DABSO in key sulfonylation reactions.
DABSO is a colorless, air-stable solid that serves as a reliable source of SO₂ in a variety of organic transformations.[3] Its use allows for the controlled release of sulfur dioxide, enabling precise stoichiometry and improving reaction yields and safety.[1] These protocols are designed to be readily applicable in a research and development setting.
Application 1: One-Pot, Three-Component Synthesis of Sulfones
This protocol describes a versatile one-pot synthesis of sulfones through the reaction of organometallic reagents with DABSO to form a metal sulfinate intermediate, which is then trapped in situ with a carbon electrophile.[4][5][6] This method is notable for its broad substrate scope and operational simplicity.[4][6]
Logical Relationship: One-Pot Sulfone Synthesis
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Reactions with DABCO-Bis(sulfur dioxide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DABCO-bis(sulfur dioxide) (DABSO) is a stable, solid, and easy-to-handle surrogate for gaseous sulfur dioxide (SO₂).[1][2][3][4][5][6] Its use in organic synthesis has grown significantly, particularly in transition metal-catalyzed reactions where the controlled introduction of a sulfonyl group is desired.[2][3][7] Palladium catalysis, a cornerstone of modern cross-coupling chemistry, has been effectively combined with DABSO to construct a variety of sulfur-containing molecules, such as sulfones and sulfonamides, which are prevalent in pharmaceuticals and agrochemicals.[1][7][8][9]
This document provides an overview of key palladium-catalyzed reactions utilizing DABSO, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in research and development.
Applications Overview
Palladium-catalyzed reactions involving DABSO offer a versatile and efficient means to synthesize a range of sulfonyl-containing compounds. Key applications include:
-
Synthesis of Diaryl, Heteroaryl, and Alkenyl Sulfones: A three-component coupling of an organolithium species, DABSO, and an aryl, heteroaryl, or alkenyl (pseudo)halide provides a convergent route to a diverse library of sulfones.[1][2]
-
Synthesis of N-Aminosulfonamides: The palladium-catalyzed three-component reaction of aryl halides, DABSO, and hydrazines yields N-aminosulfonamides.[10]
-
Synthesis of Sulfinates from Boronic Acids: A redox-neutral palladium(II)-catalyzed conversion of aryl, heteroaryl, and alkenyl boronic acids with DABSO generates sulfinate intermediates, which can be further derivatized.[8][9]
-
Domino Heck/Sulfination Reactions: This approach enables the synthesis of various hetero- and carbocyclic scaffolds through a palladium-catalyzed domino Heck reaction followed by SO₂ insertion from DABSO.[11]
-
Synthesis of Sulfonyl Fluorides: A one-pot synthesis of sulfonyl fluorides from aryl bromides has been developed, involving a palladium-catalyzed sulfonylation with DABSO followed by treatment with an electrophilic fluorine source.[12]
Three-Component Synthesis of Diaryl Sulfones
This method allows for the straightforward synthesis of varied sulfones by combining an organolithium species, DABSO, and an aryl, heteroaryl, or alkenyl (pseudo)halide.[1] The use of an electron-poor XantPhos-type ligand has been shown to improve yields compared to using XantPhos itself.[1][10]
Reaction Scheme
Caption: General workflow for the three-component synthesis of sulfones.
Quantitative Data
Table 1: Scope of the Aryl Halide in the Pd-Catalyzed Preparation of Sulfones [1]
| Entry | Aryl Halide (R²-X) | R¹ | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenyl | 4-Methoxyphenyl phenyl sulfone | 85 |
| 2 | 3-Bromoanisole | Phenyl | 3-Methoxyphenyl phenyl sulfone | 78 |
| 3 | 4-Iodotoluene | Phenyl | 4-Tolyl phenyl sulfone | 82 |
| 4 | 4-Bromobenzonitrile | Phenyl | 4-Cyanophenyl phenyl sulfone | 70 |
| 5 | 2-Bromopyridine | Phenyl | Phenyl(pyridin-2-yl)sulfone | 65 |
Experimental Protocol: Synthesis of 4-Methoxyphenyl phenyl sulfone[1]
-
Preparation of Lithium Phenylsulfinate: To a suspension of DABSO (0.75 equiv) in THF at -40 °C, a solution of phenyllithium (1.4 equiv) is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes, resulting in a suspension of lithium phenylsulfinate.
-
Cross-Coupling Reaction: To the crude sulfinate suspension, add [Pd₂(dba)₃] (2.5 mol %), an electron-poor XantPhos-type ligand (5 mol %), Cs₂CO₃ (1.5 equiv), and 4-iodoanisole (1 equiv).
-
The reaction mixture is heated to 110 °C and stirred for 12-18 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfone.
Synthesis of Sulfinates from Boronic Acids
This redox-neutral, phosphine-free transformation utilizes a simple Pd(OAc)₂ catalyst to convert aryl, heteroaryl, and alkenyl boronic acids into sulfinates using DABSO.[8][9] These intermediates can then be converted into sulfones and sulfonamides in a one-pot, two-step process.[8][9]
Reaction Scheme
Caption: One-pot, two-step synthesis of sulfonyl compounds from boronic acids.
Quantitative Data
Table 2: One-Pot Sulfone Synthesis from Boronic Acids [8][9]
| Entry | Boronic Acid (R-B(OH)₂) | Electrophile (E⁺) | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzyl bromide | Benzyl phenyl sulfone | 92 |
| 2 | 4-Tolylboronic acid | Allyl bromide | Allyl tolyl sulfone | 85 |
| 3 | 4-Methoxyphenylboronic acid | Ethyl bromoacetate | Ethyl 2-((4-methoxyphenyl)sulfonyl)acetate | 78 |
| 4 | 2-Thienylboronic acid | Benzyl bromide | Benzyl thien-2-yl sulfone | 75 |
| 5 | (E)-Styrylboronic acid | Benzyl bromide | Benzyl (E)-styryl sulfone | 68 |
Experimental Protocol: Synthesis of Benzyl phenyl sulfone[8][9]
-
Sulfination Step: In a reaction vessel, dissolve phenylboronic acid (1 equiv) and DABSO (0.6 equiv) in a mixture of 1,4-dioxane and methanol (4:1). Add Pd(OAc)₂ (2 mol %) to the solution.
-
Heat the mixture to 80 °C and stir for 30 minutes.
-
Derivatization Step: Cool the reaction to room temperature and add benzyl bromide (1.2 equiv) and K₂CO₃ (2 equiv).
-
Heat the mixture to 80 °C and stir for 1-2 hours.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield the pure sulfone.
Palladium-Catalyzed Domino Heck/Sulfination
This methodology provides access to a variety of sulfur-containing hetero- and carbocycles.[11] The reaction proceeds through a sulfinate intermediate which can be trapped in situ to generate sulfones, sulfonamides, and other sulfonyl derivatives.[11]
Reaction Scheme
Caption: Domino Heck/Sulfination for the synthesis of sulfonylated heterocycles.
Quantitative Data
Table 3: Synthesis of Sulfonylated Oxindoles [11]
| Entry | Aryl Iodide | Electrophile (E⁺) | Product | Yield (%) |
| 1 | N-Allyl-2-iodoaniline | t-Butyl bromoacetate | 3-(((tert-Butoxycarbonyl)methyl)sulfonylmethyl)indolin-2-one | 74 |
| 2 | N-Allyl-2-iodo-4-methylaniline | Benzyl bromide | 3-((Benzylsulfonyl)methyl)-5-methylindolin-2-one | 78 |
| 3 | N-Allyl-2-iodo-5-fluoroaniline | N-Fluorobenzenesulfonimide (NFSI) | 5-Fluoro-3-((fluorosulfonyl)methyl)indolin-2-one | 65 |
Experimental Protocol: Synthesis of 3-(((tert-Butoxycarbonyl)methyl)sulfonylmethyl)indolin-2-one[11]
-
Heck/Sulfination: To a solution of N-allyl-2-iodoaniline (1 equiv) in DMF, add Pd(OAc)₂ (5 mol %), PPh₃ (10 mol %), TEA (2 equiv), and DABSO (1.5 equiv).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Trapping of Sulfinate: Cool the reaction to room temperature and add tert-butyl bromoacetate (3 equiv).
-
Stir the mixture at room temperature for an additional 4-6 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by column chromatography to afford the product.
Mechanistic Considerations: A Generalized Catalytic Cycle
The palladium-catalyzed reactions with DABSO generally proceed through a catalytic cycle involving oxidative addition, SO₂ insertion, and reductive elimination or further functionalization.
Caption: Generalized catalytic cycle for palladium-catalyzed sulfonylation with DABSO.
The cycle typically begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex. This is followed by the insertion of sulfur dioxide, sourced from DABSO, into the palladium-carbon bond. The resulting sulfonyl-palladium intermediate can then undergo various transformations, such as reductive elimination with another coupling partner (R') to form the final sulfone product and regenerate the Pd(0) catalyst. Alternatively, it can lead to the formation of a sulfinate salt, which can be trapped by an electrophile.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should always be taken when performing chemical reactions.
References
- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. afinitica.com [afinitica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Sulfonamides Using DABSO
Introduction
The synthesis of sulfonamides is a cornerstone of medicinal and agricultural chemistry, with this functional group being a key component in a vast array of pharmaceuticals and agrochemicals. Traditional methods for sulfonamide synthesis often rely on the use of sulfonyl chlorides, which can be limited by commercial availability, stability, and functional group tolerance. The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a transformative approach, providing a bench-stable, solid surrogate for gaseous sulfur dioxide.[1][2][3] This allows for the convenient and safe in situ generation of sulfinate intermediates, which can be readily converted to the desired sulfonamides.[1][3] This document provides detailed protocols for the synthesis of sulfonamides and related sulfinamides utilizing DABSO, organometallic reagents, and amines.
The methodologies presented are distinguished by their operational simplicity, broad substrate scope, and high yields. These one-pot procedures avoid the isolation of sensitive intermediates and are amenable to array synthesis, making them highly valuable for drug discovery and development professionals.[4]
Logical Workflow of Sulfonamide Synthesis via DABSO
The synthesis of sulfonamides from organometallic reagents and DABSO follows a logical sequence of steps. Initially, an organometallic reagent reacts with DABSO to form a metal sulfinate salt. This intermediate is then activated to form a reactive electrophilic sulfur species, which subsequently reacts with an amine to yield the final sulfonamide product.
Caption: General workflow for sulfonamide synthesis using DABSO.
Experimental Protocols
Two primary, one-pot protocols for the synthesis of sulfonamides and their precursors, sulfinamides, are detailed below. These protocols are based on methodologies developed by Willis and coworkers.[2][5][6]
Protocol 1: One-Pot Synthesis of Sulfonamides via Sulfonyl Chlorides
This protocol describes the formation of a sulfinate intermediate from a Grignard reagent and DABSO, followed by conversion to a sulfonyl chloride and subsequent reaction with an amine.[2][3]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard Reagent (R-MgX)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Sulfuryl chloride (SO₂Cl₂)
-
Amine (R'R''NH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the Grignard reagent (1.0 equiv) in anhydrous THF at room temperature under an inert atmosphere, add a solution of DABSO (0.5 equiv) in anhydrous THF.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sulfuryl chloride (1.1 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
In a separate flask, dissolve the amine (2.2 equiv) in anhydrous DCM.
-
Add the freshly prepared sulfonyl chloride solution to the amine solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired sulfonamide.
Protocol 2: One-Pot Synthesis of Sulfinamides
This protocol details a rapid, one-pot synthesis of sulfinamides from organometallic reagents and DABSO, with activation of the intermediate sulfinate using thionyl chloride.[5][7][8][9] While the final product is a sulfinamide, this method is highly relevant and adaptable for sulfonamide synthesis research.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Organometallic Reagent (R-MgX or R-Li, 1.0 equiv)
-
DABSO (0.5 equiv for Grignard, 0.6 equiv for organolithium)
-
Thionyl chloride (SOCl₂, 1.1 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Amine/Nucleophile (1.5 equiv)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
For Grignard Reagents: To a solution of the Grignard reagent (0.5 mmol, 1.0 equiv) in anhydrous THF, add DABSO (0.25 mmol, 0.5 equiv). Stir at room temperature for 30 minutes.[8]
-
For Organolithium Reagents: To a solution of the organolithium reagent (0.5 mmol, 1.0 equiv) in anhydrous THF at -78 °C, add a sonicated suspension of pre-dried DABSO (0.3 mmol, 0.6 equiv) in anhydrous THF. Allow the mixture to warm to room temperature and stir for 30 minutes.[5][8]
-
Add thionyl chloride (0.55 mmol, 1.1 equiv) dropwise to the reaction mixture and stir at room temperature for 30 minutes.[8]
-
Add triethylamine (0.75 mmol, 1.5 equiv) followed by the amine nucleophile (0.75 mmol, 1.5 equiv).[8]
-
Stir the mixture at room temperature for 30 minutes. The total reaction time is approximately 1.5 hours.[7][8][10]
-
Quench the reaction with brine (10 mL) and extract with EtOAc (3 x 10 mL).[5]
-
Combine the organic phases, dry over MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the key steps and reagents for the one-pot synthesis of sulfinamides, a process closely related to sulfonamide synthesis.
Caption: Experimental workflow for one-pot sulfinamide synthesis.
Quantitative Data
The following tables summarize the yields obtained for the synthesis of various sulfinamides using Protocol 2, demonstrating the versatility and efficiency of the DABSO-based methodology.
Table 1: Synthesis of Sulfinamides with Various Organometallic Reagents
Reaction conditions: RMgX (0.5 mmol, 1 equiv), DABSO (0.25 mmol, 0.5 equiv), THF, rt, 30 min, then SOCl₂ (1.1 equiv), rt, 30 min followed by Et₃N (1.5 equiv) and morpholine (1.5 equiv), rt, 30 min.[5][8]
| Entry | Organometallic Reagent (R in R-SO-Morpholine) | Yield (%) |
| 1 | 4-Fluorophenyl | 83 |
| 2 | 3-Tolyl | 76 |
| 3 | 2-Tolyl | 73 |
| 4 | 1-Naphthyl | 71 |
| 5 | 4-Methoxyphenyl | 81 |
| 6 | 4-(Trifluoromethyl)phenyl | 69 |
| 7 | 3-Thienyl¹ | 63 |
| 8 | n-Butyl¹ | 76 |
¹Organolithium reagent was used.[5][8]
Table 2: Synthesis of Sulfinamides with Various Amine Nucleophiles
Reaction conditions: 4-Fluorophenylmagnesium bromide (0.5 mmol, 1 equiv), DABSO (0.25 mmol, 0.5 equiv), THF, rt, 30 min, then SOCl₂ (1.1 equiv), rt, 30 min followed by Et₃N (1.5 equiv) and nucleophile (1.5 equiv), rt, 30 min.[5][8]
| Entry | Nucleophile | Yield (%) |
| 1 | Dibenzylamine | 83 |
| 2 | Piperidine | 75 |
| 3 | Indoline | 74 |
| 4 | Aniline² | 69 |
| 5 | tert-Butylamine | 65 |
| 6 | Ammonia³ | 32 |
| 7 | Lithium hexamethyldisilazide (LiHMDS) | 54 |
²Sulfinyl chloride was added to a solution of aniline (3.0 equiv) in THF.[5][8] ³Sulfinyl chloride was added to a biphasic mixture of aq NH₃/ethyl acetate at 0 °C.[5][8]
Conclusion
The use of DABSO as a sulfur dioxide surrogate provides a powerful platform for the synthesis of sulfonamides and related compounds. The protocols outlined herein offer a safe, efficient, and versatile alternative to traditional methods. The one-pot nature of these reactions, combined with their broad substrate scope and high yields, makes them particularly attractive for applications in medicinal chemistry and drug development, where rapid access to diverse chemical matter is paramount.[4] The presented data underscores the robustness of this methodology for generating a wide array of sulfonamide and sulfinamide structures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. afinitica.com [afinitica.com]
- 3. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Use of DABSO with Grignard Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (DABSO) in conjunction with Grignard reagents. DABSO serves as a stable, solid surrogate for sulfur dioxide, facilitating the synthesis of a variety of sulfur-containing compounds, including sulfoxides, sulfinamides, and sulfones.
One-Pot Synthesis of Unsymmetrical Sulfoxides
This protocol describes a one-pot synthesis of unsymmetrical sulfoxides by the sequential addition of two different organometallic reagents to DABSO. The first Grignard reagent reacts with DABSO to form a magnesium sulfinate intermediate. This is followed by in situ activation with trimethylsilyl chloride (TMS-Cl) to generate a sulfinate silyl ester, which then reacts with a second Grignard reagent to yield the desired sulfoxide.[1][2][3]
Experimental Protocol
Materials:
-
DABSO (1,4-diazabicyclo[2.2.2]octane N,N'-dioxide)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard Reagent 1 (R¹-MgX)
-
Grignard Reagent 2 (R²-MgX)
-
Trimethylsilyl chloride (TMS-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add DABSO (0.5 equivalents).
-
Add anhydrous THF to create a suspension.
-
Cool the suspension to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the first Grignard reagent (R¹-MgX, 1.0 equivalent) to the stirred suspension.
-
Allow the reaction to stir for 30 minutes at room temperature.
-
Add trimethylsilyl chloride (TMS-Cl, 1.5 equivalents) dropwise to the reaction mixture and stir for another 30 minutes.
-
Add the second Grignard reagent (R²-MgX, 0.75 equivalents) to the mixture and continue stirring for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure sulfoxide.
Data Presentation
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Ph | Ph | Diphenyl sulfoxide | 91 |
| 2 | 4-MeC₆H₄ | 4-MeC₆H₄ | Di-p-tolyl sulfoxide | 88 |
| 3 | Ph | Me | Methyl phenyl sulfoxide | 75 |
| 4 | n-Bu | Ph | n-Butyl phenyl sulfoxide | 82 |
| 5 | Allyl | Ph | Allyl phenyl sulfoxide | 78 |
Data adapted from literature reports.[1]
Reaction Workflow
Caption: One-pot synthesis of unsymmetrical sulfoxides.
Synthesis of Sulfinamides
This protocol outlines the synthesis of sulfinamides from organometallic reagents, DABSO, and amines.[4][5] A Grignard reagent is first reacted with DABSO to form a magnesium sulfinate. This intermediate is then converted to a more reactive sulfinyl chloride using thionyl chloride (SOCl₂), which is subsequently trapped in situ with a primary or secondary amine to afford the desired sulfinamide.
Experimental Protocol
Materials:
-
DABSO
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard Reagent (R-MgX)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Amine (R¹R²NH)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried reaction vial under an inert atmosphere, add predried DABSO (0.5 equivalents).
-
Add anhydrous THF.
-
Add the Grignard reagent (R-MgX, 1.0 equivalent) dropwise to the suspension at room temperature and stir for 30 minutes.
-
Add thionyl chloride (SOCl₂, 1.1 equivalents) dropwise and continue stirring for 30 minutes at room temperature.
-
Add triethylamine (Et₃N, 1.5 equivalents) followed by the amine (R¹R²NH, 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction with brine and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | R in R-MgX | Amine | Product | Yield (%) |
| 1 | 4-FC₆H₄ | Morpholine | 4-Fluorophenyl-morpholino-sulfinamide | 83 |
| 2 | Ph | Dibenzylamine | N,N-Dibenzylbenzenesulfinamide | 75 |
| 3 | 2-Naphthyl | Piperidine | 2-Naphthyl-piperidino-sulfinamide | 78 |
| 4 | n-Bu | Aniline | N-Phenylbutanesulfinamide | 65 |
| 5 | t-Bu | Ammonia | tert-Butanesulfinamide | 71 |
Data compiled from literature sources.[4][5]
Reaction Pathway
Caption: Synthesis of sulfinamides via a sulfinyl chloride intermediate.
Three-Component Synthesis of Sulfones
This method describes a one-pot, three-component synthesis of sulfones.[6][7] A Grignard reagent is reacted with DABSO to generate a magnesium sulfinate in situ. This nucleophilic intermediate is then trapped with a carbon electrophile, such as an alkyl or benzyl halide, to form the corresponding sulfone.
Experimental Protocol
Materials:
-
DABSO
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard Reagent (R-MgX)
-
Electrophile (e.g., Benzyl bromide, Alkyl iodide)
-
Dimethylformamide (DMF) (optional, as co-solvent)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add DABSO (1.0 equivalent).
-
Add anhydrous THF and cool the suspension to -40 °C.
-
Slowly add the Grignard reagent (R-MgX, 1.0 equivalent) and stir at -40 °C for 30 minutes.
-
Add the electrophile (e.g., benzyl bromide, 3.0 equivalents) and a co-solvent such as DMF if necessary.
-
Allow the reaction to warm to room temperature and then heat (e.g., using microwave irradiation at 120 °C for 3 hours, or conventional heating).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | R in R-MgX | Electrophile | Product | Yield (%) |
| 1 | n-Bu | Benzyl bromide | Benzyl n-butyl sulfone | 85 |
| 2 | Ph | Benzyl bromide | Benzyl phenyl sulfone | 92 |
| 3 | Vinyl | Benzyl bromide | Benzyl vinyl sulfone | 71 |
| 4 | 2-Thienyl | Benzyl bromide | Benzyl 2-thienyl sulfone | 86 |
| 5 | n-Bu | Iodopropane | n-Butyl n-propyl sulfone | 65 |
Data gathered from published studies.[6][7]
Logical Relationship Diagram
Caption: Three-component synthesis of sulfones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfoxide synthesis by C-S coupling reaction or sulfinylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Role of DABCO-Bis(sulfur dioxide) in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DABCO-bis(sulfur dioxide) (DABSO) is a stable, crystalline solid that serves as a convenient and safe surrogate for gaseous sulfur dioxide.[1][2] This reagent has emerged as a valuable tool in organic synthesis, particularly in the construction of sulfur-containing heterocyclic compounds and other organosulfur molecules of significant interest in medicinal chemistry and drug development.[3][4] Its ease of handling compared to gaseous SO2 has facilitated the development of novel and efficient synthetic methodologies.[1][5] This document provides detailed application notes, experimental protocols, and data for the use of DABSO in the synthesis of key heterocyclic and related sulfur-containing scaffolds, including sulfonamides, sulfones, and sulfamides.
Key Applications and Methodologies
DABSO enables the synthesis of a diverse range of sulfur-containing compounds through several key reaction pathways:
-
One-Pot, Three-Component Sulfone Synthesis: This method involves the reaction of an organometallic reagent (Grignard or organolithium) with DABSO to form a metal sulfinate intermediate, which is then trapped in situ with an electrophile.[4]
-
Palladium-Catalyzed Aminosulfonylation: A three-component coupling of aryl or heteroaryl halides, DABSO, and hydrazines, catalyzed by a palladium complex, provides access to N-aminosulfonamides.
-
Sandmeyer-Type Chlorosulfonylation: Anilines can be converted to the corresponding sulfonyl chlorides or, in a one-pot procedure, directly to sulfonamides using DABSO in a Sandmeyer-type reaction.[6]
-
Synthesis of Sulfonamides from Grignard Reagents: The reaction of Grignard reagents with DABSO, followed by treatment with an aminating agent, offers a direct route to sulfonamides.
-
Synthesis of Sulfamides: The reaction of anilines with DABSO in the presence of iodine provides a straightforward method for the synthesis of sulfamides.[5]
Data Presentation
Table 1: One-Pot, Three-Component Synthesis of Sulfones
| Organometallic Reagent | Electrophile | Product | Yield (%) | Reference |
| n-BuMgCl | Benzyl bromide | n-Butyl benzyl sulfone | 86 | [7] |
| PhMgCl | Benzyl bromide | Phenyl benzyl sulfone | 81 | [7] |
| 2-ThienylMgCl | Benzyl bromide | 2-Thienyl benzyl sulfone | 75 | [7] |
| n-BuMgCl | Propyl iodide | n-Butyl propyl sulfone | 74 | [7] |
| PhLi | Phenyliodonium diacetate | Diphenyl sulfone | 65 | [7] |
| MeMgCl | 1,2-Epoxybutane | 1-(Methylsulfonyl)butan-2-ol | 55 | [7] |
Table 2: Sandmeyer-Type Synthesis of Sulfonamides from Anilines
| Aniline Substrate | Amine | Product | Yield (%) | Reference |
| 4-Chloroaniline | Morpholine | 4-Chloro-N-morpholinobenzenesulfonamide | 95 | [1] |
| 4-Trifluoromethylaniline | Morpholine | 4-(Trifluoromethyl)-N-morpholinobenzenesulfonamide | 88 | [1] |
| 4-Nitroaniline | Morpholine | 4-Nitro-N-morpholinobenzenesulfonamide | 85 | [1] |
| 2-Aminobenzamide | - (intramolecular) | Saccharin | 59 | [1] |
| 4-Anisidine | Morpholine | 4-Methoxy-N-morpholinobenzenesulfonamide | 78 | [1] |
| 3-Aminopyridine | Morpholine | N-Morpholinopyridine-3-sulfonamide | 65 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the One-Pot, Three-Component Synthesis of Sulfones
This protocol is adapted from Deeming, A. S., et al., Org. Lett., 2014, 16, 150-153.[2][7][8]
-
To a stirred solution of the organometallic reagent (1.0 equiv) in anhydrous THF at -40 °C under an inert atmosphere, add a solution of DABSO (1.0 equiv) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add the electrophile (3.0 equiv) and DMF.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 3 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfone.
Protocol 2: General Procedure for the Sandmeyer-Type Synthesis of Sulfonamides
This protocol is adapted from Pincekova, L., et al., Org. Lett., 2024, 26, 5951-5955.[1][4][9]
-
To a stirred suspension of the aniline substrate (1.0 equiv), DABSO (0.6 equiv), and CuCl2 (5 mol%) in MeCN, add 37% aqueous HCl (2.0 equiv) at room temperature.
-
Cool the mixture in a cold-water bath and add tert-butyl nitrite (1.1 equiv) dropwise over 15 minutes.
-
Remove the cooling bath and stir the reaction mixture overnight at room temperature (or heat to 75 °C for electron-donating substituted anilines).
-
Cool the reaction mixture to 0 °C and add the desired amine (2.2 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.
-
Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure sulfonamide.
Protocol 3: General Procedure for the Synthesis of Sulfinamides
This protocol is adapted from Lo, P. K. T., et al., J. Org. Chem., 2020, 85, 5753–5760.[3][5][10]
-
To a solution of the organometallic reagent (1.0 equiv) in anhydrous THF at room temperature under an inert atmosphere, add a suspension of DABSO (0.5 equiv) in THF.
-
Stir the mixture for 30 minutes at room temperature.
-
Add thionyl chloride (1.1 equiv) and stir for an additional 30 minutes.
-
Add triethylamine (1.5 equiv) followed by the amine nucleophile (1.5 equiv).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Quench the reaction with brine and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired sulfinamide.
Visualizations
Caption: One-Pot, Three-Component Sulfone Synthesis Workflow.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis [organic-chemistry.org]
- 3. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines [organic-chemistry.org]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DABSO-based, three-component, one-pot sulfone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Reactions Involving DABSO
For Researchers, Scientists, and Drug Development Professionals
The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable surrogate for gaseous sulfur dioxide has revolutionized the synthesis of sulfur-containing compounds. In combination with copper catalysis, DABSO enables a variety of powerful transformations for the formation of sulfonylated molecules, which are key structural motifs in numerous pharmaceuticals and agrochemicals. These reactions are characterized by their operational simplicity, broad substrate scope, and mild conditions, making them highly valuable in the field of medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for several key copper-catalyzed reactions involving DABSO.
Copper-Catalyzed Three-Component Synthesis of Sulfonic Esters
Application Note: This multicomponent reaction provides an efficient method for the synthesis of sulfonic esters from aryl diazonium salts, alcohols, and DABSO.[1][2] The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, offering a straightforward route to a diverse range of sulfonic esters.[1] This method is particularly notable for being the first to utilize DABSO for the synthesis of aliphatic sulfonic esters.[2]
Caption: General workflow for the copper-catalyzed synthesis of sulfonic esters.
Quantitative Data Summary:
| Aryl Diazonium Salt (Ar-N₂⁺BF₄⁻) | Alcohol (R-OH) | Product (Ar-SO₂-OR) | Yield (%) |
| 4-MeC₆H₄ | MeOH | 4-MeC₆H₄SO₂OMe | 85 |
| 4-MeOC₆H₄ | MeOH | 4-MeOC₆H₄SO₂OMe | 82 |
| 4-FC₆H₄ | MeOH | 4-FC₆H₄SO₂OMe | 78 |
| 4-ClC₆H₄ | EtOH | 4-ClC₆H₄SO₂OEt | 75 |
| 4-BrC₆H₄ | n-PrOH | 4-BrC₆H₄SO₂OPr | 72 |
| C₆H₅ | i-PrOH | C₆H₅SO₂O-iPr | 65 |
| 2-Naphthyl | MeOH | 2-Naphthyl-SO₂OMe | 70 |
Detailed Experimental Protocol:
To a reaction tube are added the aryl diazonium tetrafluoroborate (0.5 mmol, 1.0 equiv), DABSO (0.6 mmol, 1.2 equiv), and a copper catalyst (e.g., Cu(OAc)₂, 0.05 mmol, 10 mol%). The corresponding alcohol (5.0 mL) is then added as the solvent. The mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired sulfonic ester.
Copper-Catalyzed Three-Component Synthesis of Arenesulfonyl Fluorides
Application Note: This protocol describes a convenient copper-catalyzed three-component reaction for the synthesis of arenesulfonyl fluorides from arylhydrazine hydrochlorides, DABSO, and N-fluorobenzenesulfonimide (NFSI).[1][3] This method utilizes readily available starting materials and proceeds under mild conditions to provide good yields of the desired products. Arylhydrazine hydrochloride serves as a safe precursor for the generation of aryl radicals in this transformation.[1][3] An alternative approach involves the use of arenediazonium salts with KHF₂ as the fluorine source.[4][5]
Caption: General workflow for the synthesis of arenesulfonyl fluorides.
Quantitative Data Summary:
| Arylhydrazine Hydrochloride (Ar-NHNH₂·HCl) | Product (Ar-SO₂F) | Yield (%) |
| C₆H₅NHNH₂·HCl | C₆H₅SO₂F | 82 |
| 4-MeC₆H₄NHNH₂·HCl | 4-MeC₆H₄SO₂F | 85 |
| 4-MeOC₆H₄NHNH₂·HCl | 4-MeOC₆H₄SO₂F | 78 |
| 4-ClC₆H₄NHNH₂·HCl | 4-ClC₆H₄SO₂F | 75 |
| 4-BrC₆H₄NHNH₂·HCl | 4-BrC₆H₄SO₂F | 72 |
| 3-CF₃C₆H₄NHNH₂·HCl | 3-CF₃C₆H₄SO₂F | 68 |
| 2-Naphthyl-NHNH₂·HCl | 2-Naphthyl-SO₂F | 70 |
Detailed Experimental Protocol:
A mixture of arylhydrazine hydrochloride (0.5 mmol, 1.0 equiv), DABSO (0.6 mmol, 1.2 equiv), NFSI (0.75 mmol, 1.5 equiv), and a copper catalyst (e.g., Cu(OAc)₂, 0.05 mmol, 10 mol%) in a suitable solvent (e.g., DCE, 3.0 mL) is stirred in a sealed tube at a specified temperature (e.g., 80 °C) for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the corresponding arenesulfonyl fluoride.
Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides
Application Note: This method provides a direct, single-step synthesis of sulfonamides from readily available aryl boronic acids, amines, and DABSO, using a Cu(II) catalyst.[6][7][8][9] This reaction is highly versatile, tolerating a wide range of aryl, heteroaryl, and alkenyl boronic acids, as well as various primary and secondary amines.[6][7] This approach circumvents the traditional multi-step synthesis of sulfonamides, which often requires pre-functionalized starting materials.[6][7]
Caption: General workflow for the direct synthesis of sulfonamides.
Quantitative Data Summary:
| Aryl Boronic Acid (Ar-B(OH)₂) | Amine (R¹R²NH) | Product (Ar-SO₂-NR¹R²) | Yield (%) |
| C₆H₅B(OH)₂ | Morpholine | C₆H₅SO₂(Morpholino) | 92 |
| 4-MeC₆H₄B(OH)₂ | Piperidine | 4-MeC₆H₄SO₂(Piperidino) | 88 |
| 4-MeOC₆H₄B(OH)₂ | Aniline | 4-MeOC₆H₄SO₂NHPh | 75 |
| 3-ClC₆H₄B(OH)₂ | Diethylamine | 3-ClC₆H₄SO₂NEt₂ | 85 |
| 2-Thienyl-B(OH)₂ | Pyrrolidine | 2-Thienyl-SO₂(Pyrrolidino) | 78 |
| (E)-Styrenyl-B(OH)₂ | Morpholine | (E)-PhCH=CHSO₂(Morpholino) | 65 |
Detailed Experimental Protocol:
An oven-dried reaction vessel is charged with Cu(OAc)₂ (0.1 mmol, 20 mol%), aryl boronic acid (0.5 mmol, 1.0 equiv), and DABSO (0.75 mmol, 1.5 equiv). The vessel is evacuated and backfilled with air. The amine (1.0 mmol, 2.0 equiv) and a suitable solvent (e.g., DMSO, 1.0 mL) are added. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired sulfonamide.
Copper(I)-Catalyzed Sulfonylative Suzuki-Miyaura Cross-Coupling
Application Note: This reaction represents the first sulfonylative variant of the classic Suzuki-Miyaura cross-coupling, providing a single-step route to diaryl sulfones from aryl boronic acids, aryl iodides, and DABSO.[10][11][12] The process is catalyzed by a simple copper(I) species and exhibits a broad substrate scope, allowing for the synthesis of a wide variety of diaryl sulfones in high yields.[10]
Caption: General workflow for sulfonylative Suzuki-Miyaura cross-coupling.
Quantitative Data Summary:
| Aryl Iodide (Ar¹-I) | Aryl Boronic Acid (Ar²-B(OH)₂) | Product (Ar¹-SO₂-Ar²) | Yield (%) |
| 4-Iodotoluene | Phenylboronic acid | 4-Tolyl-SO₂-Ph | 95 |
| 4-Iodoanisole | 4-Methoxyphenylboronic acid | 4-MeOC₆H₄-SO₂-C₆H₄-4-OMe | 88 |
| 1-Iodo-4-fluorobenzene | 3-Chlorophenylboronic acid | 4-FC₆H₄-SO₂-C₆H₄-3-Cl | 82 |
| 1-Iodonaphthalene | Phenylboronic acid | 1-Naphthyl-SO₂-Ph | 75 |
| 2-Iodothiophene | 4-Tolylboronic acid | 2-Thienyl-SO₂-C₆H₄-4-Me | 70 |
Detailed Experimental Protocol:
To a screw-capped vial are added the aryl iodide (0.2 mmol, 1.0 equiv), aryl boronic acid (0.6 mmol, 3.0 equiv), DABSO (0.3 mmol, 1.5 equiv), Cu(MeCN)₄BF₄ (0.02 mmol, 10 mol%), and a suitable ligand (e.g., a bipyridine ligand, 0.02 mmol, 10 mol%). The vial is sealed and purged with an inert gas. A degassed solvent (e.g., DMPU, 1.0 mL) is added, and the mixture is heated to 110 °C for 36 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to give the desired diaryl sulfone.
References
- 1. Copper-catalyzed three-component reaction of arylhydrazine hydrochloride, DABSO, and NFSI for the synthesis of arenesulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Copper-Catalyzed Multicomponent Reaction of DABCO·(SO2)2, Alcohols, and Aryl Diazoniums for the Synthesis of Sulfonic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. Arenesulfonyl Fluoride Synthesis via Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application of DABSO in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has emerged as a critical reagent in medicinal chemistry, primarily serving as a stable, solid surrogate for gaseous sulfur dioxide (SO₂). The use of DABSO circumvents the significant challenges associated with handling toxic and difficult-to-manage SO₂ gas, thereby streamlining the synthesis of a wide array of sulfur-containing compounds.[1][2] This has profound implications for drug discovery, as sulfonamides, sulfones, and other sulfur-containing moieties are prevalent in numerous pharmaceuticals, exhibiting a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4]
These application notes provide detailed protocols for the synthesis of key sulfur-containing scaffolds using DABSO, present quantitative data for a variety of substrates, and illustrate relevant biological pathways that can be targeted by the synthesized molecules.
Synthetic Protocols and Applications
One-Pot Synthesis of Sulfonamides from Organometallic Reagents
This protocol is a versatile method for the synthesis of sulfonamides from readily available Grignard or organolithium reagents. The reaction proceeds through the formation of a metal sulfinate intermediate, which is then oxidatively coupled with an amine.[3] This method is particularly amenable to the rapid generation of compound libraries for screening purposes.
Caption: Workflow for the one-pot synthesis of sulfonamides.
-
To a stirred suspension of DABSO (1.0 equiv) in anhydrous THF, add the organometallic reagent (e.g., Grignard reagent, 2.0 equiv) dropwise at room temperature under an inert atmosphere.
-
Stir the resulting mixture for 30-60 minutes at room temperature.
-
In a separate flask, prepare a solution of the desired amine (2.0 equiv) in THF.
-
To the amine solution, add an aqueous solution of sodium hypochlorite (bleach, ~1.5 equiv) and stir for 5 minutes.
-
Add the freshly prepared N-chloroamine solution to the sulfinate mixture.
-
Stir the reaction at room temperature until completion (typically 1-2 hours, monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired sulfonamide.
| Entry | Grignard Reagent (RMgX) | Amine | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Morpholine | N-Phenylsulfonylmorpholine | 85 |
| 2 | 4-Tolylmagnesium bromide | Piperidine | N-(4-Tolylsulfonyl)piperidine | 92 |
| 3 | 2-Thienylmagnesium bromide | Benzylamine | N-Benzyl-2-thiophenesulfonamide | 78 |
| 4 | Ethylmagnesium bromide | Diethylamine | N,N-Diethyl-ethanesulfonamide | 65 |
| 5 | Cyclohexylmagnesium chloride | Pyrrolidine | N-Cyclohexylsulfonylpyrrolidine | 88 |
Palladium-Catalyzed Aminosulfonylation of Aryl Halides
This three-component coupling reaction provides a powerful method for the synthesis of N-aminosulfonamides from aryl, alkenyl, or heteroaryl halides.[5][6] The reaction demonstrates broad substrate scope and functional group tolerance, making it a valuable tool in medicinal chemistry for late-stage functionalization.
Caption: Palladium-catalyzed three-component aminosulfonylation.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), DABSO (1.2-2.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(tBu)₃·HBF₄, 10 mol%), and a base (e.g., DABCO, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the N,N-dialkylhydrazine (1.5 equiv) and anhydrous solvent (e.g., dioxane).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-aminosulfonamide product.
| Entry | Aryl Halide | Hydrazine | Product | Yield (%) |
| 1 | 4-Iodoanisole | N,N-Dimethylhydrazine | 4-Methoxy-N',N'-dimethylbenzenesulfonohydrazide | 89 |
| 2 | 3-Bromopyridine | N-Aminomorpholine | N-Morpholino-3-pyridinesulfonamide | 75 |
| 3 | 1-Iodonaphthalene | N,N-Dibenzylhydrazine | N',N'-Dibenzyl-1-naphthalenesulfonohydrazide | 82 |
| 4 | 4-Chlorotoluene | N-Aminopiperidine | 4-Methyl-N'-piperidino-benzenesulfonohydrazide | 68 |
Copper-Catalyzed Synthesis of Sulfonamides from Aryldiazonium Salts
This method utilizes aryldiazonium salts as readily accessible starting materials for the synthesis of a wide range of sulfonamides under mild conditions.[7][8] The reaction proceeds via a radical mechanism and is catalyzed by a simple copper salt.
Caption: Copper-catalyzed synthesis of sulfonamides.
-
In a reaction tube, combine the aryldiazonium tetrafluoroborate (1.0 equiv), DABSO (1.5 equiv), and a copper catalyst (e.g., Cu(OTf)₂, 5 mol%).
-
Add an N-chloroamine (1.2 equiv), prepared by reacting the corresponding amine with N-chlorosuccinimide (NCS), and a solvent such as 1,2-dichloroethane (DCE).
-
Stir the mixture under an inert atmosphere at 60-80 °C for 30-60 minutes.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired sulfonamide.
| Entry | Aryldiazonium Salt | N-Chloroamine from | Product | Yield (%) |
| 1 | Phenyldiazonium tetrafluoroborate | Morpholine | 4-(Phenylsulfonyl)morpholine | 83 |
| 2 | 4-Tolyldiazonium tetrafluoroborate | Piperidine | 1-(p-Tolylsulfonyl)piperidine | 88 |
| 3 | 4-Chlorophenyldiazonium tetrafluoroborate | Diethylamine | N,N-Diethyl-4-chlorobenzenesulfonamide | 73 |
| 4 | 4-Bromophenyldiazonium tetrafluoroborate | Pyrrolidine | 1-((4-Bromophenyl)sulfonyl)pyrrolidine | 75 |
Biological Signaling Pathways
The synthetic methodologies described above provide access to a diverse range of sulfonamide-containing molecules, which are known to interact with various biological targets. Below are examples of key signaling pathways that can be modulated by sulfonamides, representing potential applications for compounds synthesized using DABSO.
Inhibition of Bacterial Folate Biosynthesis
A classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9][10] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA synthesis and repair. This leads to a bacteriostatic effect.
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
COX-2 Inhibition for Anti-Inflammatory Action
Certain sulfonamides, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[11][12] COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs reduce inflammation with a lower risk of gastrointestinal side effects.
Caption: Selective inhibition of COX-2 by sulfonamides.
Carbonic Anhydrase Inhibition
Sulfonamides are the cornerstone of carbonic anhydrase (CA) inhibitors, used in the treatment of glaucoma, epilepsy, and altitude sickness.[13][14] These drugs inhibit the zinc-containing enzyme carbonic anhydrase, which catalyzes the reversible hydration of CO₂ to bicarbonate and a proton. In the eye, this inhibition reduces the formation of aqueous humor, thereby lowering intraocular pressure.
Caption: Mechanism of sulfonamide carbonic anhydrase inhibitors.
Conclusion
DABSO is an invaluable tool for medicinal chemists, providing a safe and efficient entry to a vast chemical space of sulfur-containing compounds. The protocols outlined in these notes demonstrate the utility of DABSO in synthesizing sulfonamides and related structures with high yields and broad substrate compatibility. The ability to readily access these pharmacologically important scaffolds facilitates the exploration of critical biological pathways and the development of novel therapeutic agents. The synthetic methods described are particularly well-suited for the creation of compound libraries for high-throughput screening against targets such as bacterial enzymes, cyclooxygenases, and carbonic anhydrases.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed aminosulfonylation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up Synthesis Using DABCO-Bis(sulfur dioxide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DABCO-bis(sulfur dioxide) (DABSO) is a stable, solid, and easy-to-handle adduct of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide.[1][2][3] It serves as a convenient and safer surrogate for gaseous sulfur dioxide in a variety of chemical transformations, making it highly valuable for organic synthesis, particularly in the context of drug discovery and development.[4][5] The use of DABSO circumvents the challenges associated with handling toxic and difficult-to-manage SO2 gas.[6][7] This document provides detailed application notes and scalable protocols for the synthesis of DABSO and its subsequent use in the preparation of key sulfonyl-containing compounds relevant to the pharmaceutical industry.
Key Applications in Drug Development
DABSO has emerged as a critical reagent for the synthesis of a wide range of sulfur-containing functional groups that are prevalent in pharmaceuticals.[4][8] Its applications include the synthesis of:
-
Sulfonamides : A cornerstone functional group in a multitude of approved drugs.[9]
-
Sulfones : Important structural motifs in medicinal chemistry.
-
Sulfonyl Fluorides : Increasingly recognized as valuable probes and synthetic intermediates.[10]
-
Sulfamides : Bioisosteres of amides and sulfonamides.[2]
-
Sulfolenes : Useful intermediates in organic synthesis.[2]
The ability to perform these transformations in a controlled and scalable manner is of paramount importance in the transition from laboratory-scale synthesis to pilot plant and manufacturing scales.
I. Scale-Up Synthesis of DABCO-bis(sulfur dioxide) (DABSO)
A convenient and safe multigram synthesis of DABSO has been reported, which avoids the direct handling of gaseous SO2 by generating it in situ within a closed two-chamber system.[6][7] This method is performed at room temperature and does not require anhydrous solvents.[6]
Experimental Workflow: DABSO Synthesis
Caption: Workflow for the two-chamber synthesis of DABSO.
Detailed Protocol: Multigram Synthesis of DABSO[6][7]
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Sodium sulfite (Na2SO3)
-
Concentrated sulfuric acid (H2SO4)
-
Diethyl ether
-
Distilled water
-
Two-necked round-bottom flasks (2)
-
Gas dispersion tube
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a two-chamber apparatus where one flask (Chamber A) is for SO2 generation and the other (Chamber B) is for DABSO formation. Connect the two flasks with tubing, ensuring the gas outlet from Chamber A is bubbled through the solution in Chamber B via a gas dispersion tube.
-
Chamber B Preparation: In Chamber B, dissolve DABCO in a suitable solvent (e.g., diethyl ether).
-
Chamber A Preparation: In Chamber A, place sodium sulfite and add distilled water to form a slurry.
-
SO2 Generation and Reaction: Slowly add concentrated sulfuric acid from a dropping funnel to the sodium sulfite slurry in Chamber A. The generated SO2 gas will bubble through the DABCO solution in Chamber B.
-
Precipitation: The white solid of DABSO will precipitate from the solution in Chamber B.
-
Work-up: Once the reaction is complete (no further precipitation is observed), filter the solid precipitate.
-
Purification: Wash the collected solid with diethyl ether to remove any unreacted DABCO.
-
Drying: Dry the resulting white solid overnight under vacuum to yield pure DABSO.
Quantitative Data: DABSO Synthesis
| Parameter | Value | Reference |
| Scale | 10 g | [6][7] |
| Yield | Quantitative | [6][7] |
| Solvents | Non-anhydrous | [6] |
| Temperature | Room Temperature | [6] |
II. Palladium-Catalyzed Aminosulfonylation of Aryl Halides
A robust and scalable method for the synthesis of N-aminosulfonamides involves a palladium-catalyzed three-component coupling of aryl halides, DABSO, and hydrazines.[11][12] This reaction demonstrates good functional group tolerance.
Signaling Pathway: Palladium-Catalyzed Aminosulfonylation
Caption: Catalytic cycle for Pd-catalyzed aminosulfonylation.
Detailed Protocol: Scale-Up Synthesis of 3-Methoxy-N-morpholinobenzenesulfonamide[3]
Materials:
-
3-Iodoanisole
-
4-Aminomorpholine
-
DABCO-bis(sulfur dioxide) (DABSO)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri-tert-butylphosphonium tetrafluoroborate
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
Reaction Setup: In an oven-dried, two-necked round-bottom flask under an argon atmosphere, combine DABSO, DABCO, palladium(II) acetate, and tri-tert-butylphosphonium tetrafluoroborate.
-
Reagent Addition: Add 3-iodoanisole, 4-aminomorpholine, and 1,4-dioxane to the flask via syringe.
-
Heating: Heat the reaction mixture at 70 °C for 16 hours.
-
Cooling and Filtration: Allow the mixture to cool to room temperature, dilute with DCM, and filter through a pad of Celite®.
-
Extraction and Purification: Wash the Celite® pad with additional DCM. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data: Aminosulfonylation of 3-Iodoanisole
| Reagent | Molar Equiv. | Amount (for 25 mmol scale) |
| 3-Iodoanisole | 1.0 | 5.85 g |
| 4-Aminomorpholine | 1.2 | 3.06 g |
| DABSO | 0.6 | 3.60 g |
| DABCO | 0.5 | 1.40 g |
| Pd(OAc)2 | 0.05 | 280 mg |
| (t-Bu)3PH·BF4 | 0.07 | 510 mg |
| 1,4-Dioxane | - | 140 mL |
| Product Yield | - | Good to Excellent [3] |
III. One-Pot Synthesis of Sulfonyl Fluorides from Aryl Bromides
A practical, one-pot synthesis of sulfonyl fluorides from aryl bromides has been developed using palladium catalysis with DABSO as the SO2 source, followed by in situ treatment with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).[13]
Experimental Workflow: One-Pot Sulfonyl Fluoride Synthesis
Caption: Workflow for one-pot sulfonyl fluoride synthesis.
Detailed Protocol: Synthesis of Sulfonyl Fluorides from Aryl Bromides[13]
Materials:
-
Aryl or heteroaryl bromide
-
DABCO-bis(sulfur dioxide) (DABSO)
-
Palladium catalyst system (e.g., Pd(OAc)2 and a suitable phosphine ligand)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Appropriate solvent (e.g., 1,4-dioxane)
Procedure:
-
Sulfination: In a reaction vessel under an inert atmosphere, combine the aryl bromide, DABSO, and the palladium catalyst system in the solvent.
-
Heating: Heat the reaction mixture to the specified temperature and stir for the required time to form the aryl sulfinate intermediate.
-
Fluorination: Cool the reaction mixture and add the electrophilic fluorine source (NFSI).
-
Stirring: Stir the mixture at room temperature until the conversion to the sulfonyl fluoride is complete.
-
Work-up and Purification: Perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Quantitative Data: Sulfonyl Fluoride Synthesis
| Substrate | Product | Yield (%) | Reference |
| 4-Bromobiphenyl | 4-Biphenylsulfonyl fluoride | 85 | [13] |
| 2-Bromo-6-methoxynaphthalene | 6-Methoxy-2-naphthalenesulfonyl fluoride | 78 | [13] |
| 4-Bromobenzonitrile | 4-Cyanobenzenesulfonyl fluoride | 82 | [13] |
Safety and Scale-Up Considerations
-
DABSO Handling: Although DABSO is a stable solid, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Exothermic Reactions: The reactions involving DABSO, particularly with organometallic reagents, can be exothermic. On a larger scale, proper temperature control and monitoring are crucial. Consider slow addition of reagents and efficient cooling.
-
Palladium Catalysts: Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Purification: On a larger scale, purification by chromatography may not be practical. Alternative methods such as crystallization or distillation should be explored and developed.
-
Process Safety: A thorough process hazard analysis (PHA) should be conducted before scaling up any chemical reaction. This includes evaluating potential thermal runaway scenarios, gas evolution, and the handling of flammable solvents.
Conclusion
DABCO-bis(sulfur dioxide) is a versatile and highly practical reagent that facilitates the incorporation of the sulfonyl group into organic molecules in a safe and scalable manner. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to utilize DABSO in their synthetic endeavors, from small-scale library synthesis to larger-scale production of active pharmaceutical ingredients and their intermediates. The use of DABSO represents a significant advancement in process chemistry, enabling more efficient and safer routes to valuable sulfonyl-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - A Convenient Multigram Synthesis of DABSO Using Sodium Sulfite as SO2 Source - American Chemical Society - Figshare [acs.figshare.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. acs.org [acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - A Convenient Multigram Synthesis of DABSO Using Sodium Sulfite as SO2 Source - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Palladium-catalyzed aminosulfonylation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DABCO-Bis(sulfur dioxide) (DABSO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of DABCO-Bis(sulfur dioxide), commonly known as DABSO.
Frequently Asked Questions (FAQs)
Q1: What is DABCO-Bis(sulfur dioxide) (DABSO)?
A1: DABCO-Bis(sulfur dioxide) is a stable, colorless, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide in organic synthesis.[1][2][3][4][5][6] It is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.
Q2: What are the main advantages of using DABSO over sulfur dioxide gas?
A2: The primary advantage of DABSO is its ease of handling. As a bench-stable solid, it eliminates the need for specialized equipment required to handle toxic and corrosive sulfur dioxide gas.[1][3][4][7] This enhances safety and convenience in the laboratory.
Q3: What is the recommended method for storing DABSO?
A3: DABSO is air-stable but can be hygroscopic.[7][8] Therefore, it is best to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C).[3] For solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[9]
Q4: What is the thermal stability of DABSO?
A4: DABSO is thermally stable up to around 180-200°C, at which point it decomposes.[3][10]
Q5: In which solvents is DABSO soluble?
A5: DABSO is soluble in water.[10] It has limited solubility in many organic solvents, but it can be used in various reaction media, including 1,4-dioxane. A stock solution can be prepared in DMSO with the aid of ultrasonic agitation, warming, and pH adjustment.[9]
Quantitative Data Summary
| Property | Value | Citations |
| Appearance | White to almost white crystalline powder | [1][8][10][11] |
| Decomposition Temperature | ~180-200 °C | [3][10] |
| Storage Temperature | 2-8 °C or room temperature under inert gas | [3] |
| Hygroscopicity | Hygroscopic | [7][8] |
| Solubility (Water) | Soluble | [10] |
| Solubility (DMSO) | 1.96 mg/mL (with sonication, warming, and pH adjustment) | [9] |
Troubleshooting Guide
Issue 1: Low or no product yield in my reaction.
-
Question: I am not observing the expected product formation when using DABSO. What could be the cause?
-
Answer:
-
Reagent Quality: DABSO is hygroscopic.[7][8] Moisture can affect its reactivity. Ensure the reagent was stored under a dry, inert atmosphere. Consider drying the powder under vacuum before use.
-
Reaction Temperature: While DABSO is a convenient source of SO2, the release of sulfur dioxide may require specific temperatures depending on the reaction. For some reactions, heating is necessary to facilitate the release of SO2. For example, cheletropic addition with a diene may require heating to 120°C.[1]
-
Insufficient Reagent: In some catalytic reactions, using a slight excess of DABSO may be necessary to ensure complete conversion. However, many palladium-catalyzed reactions are efficient with substoichiometric amounts (e.g., 0.6 equivalents).[12]
-
Catalyst Inactivity: If using a metal catalyst, ensure it is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
Issue 2: The DABSO powder appears discolored or clumpy.
-
Question: My DABSO is not a fine, white powder. Can I still use it?
-
Answer: Discoloration or clumping may indicate decomposition or absorption of moisture. As DABSO is hygroscopic, it's crucial to minimize its exposure to air.[8] If the material is significantly discolored, it is recommended to use a fresh batch to ensure reliable results. Lumps in the powder should be broken up before weighing.[8]
Issue 3: I am concerned about the safe handling of DABSO and its byproducts.
-
Question: What are the safety precautions I should take when working with DABSO?
-
Answer: Although DABSO is safer than gaseous SO2, it is still a source of sulfur dioxide and should be handled with care in a well-ventilated area, preferably a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] In case of a spill, avoid creating dust.
Experimental Protocol: Palladium-Catalyzed Aminosulfonylation
This protocol describes the synthesis of an N-aminosulfonamide using DABSO as the sulfur dioxide source, adapted from established procedures.[4]
Materials:
-
Aryl iodide (1.0 mmol)
-
DABSO (0.6-1.2 mmol)
-
Hydrazine derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)3HBF4) (0.04 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl iodide, DABSO, palladium(II) acetate, and tri-tert-butylphosphonium tetrafluoroborate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). This process should be repeated three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the hydrazine derivative via syringe.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-100 °C) with stirring for the specified reaction time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield using DABSO.
Caption: Logical relationships for proper storage and handling of DABSO.
References
- 1. afinitica.com [afinitica.com]
- 2. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation. | Semantic Scholar [semanticscholar.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct 119752-83-9 | TCI AMERICA [tcichemicals.com]
- 11. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct 119752-83-9 | TCI EUROPE N.V. [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. ammoniagas.com [ammoniagas.com]
- 14. teck.com [teck.com]
Technical Support Center: Optimizing Reaction Yields with DABSO
Welcome to the technical support center for DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshoot common issues encountered when using DABSO as a sulfur dioxide (SO₂) surrogate.
Frequently Asked Questions (FAQs)
Q1: What is DABSO and why is it used?
A1: DABSO, or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), is a stable, solid reagent that serves as a convenient and safer alternative to gaseous sulfur dioxide.[1][2] Gaseous SO₂ is toxic and can be difficult to handle in a laboratory setting.[2][3][4] DABSO provides a solid, weighable source of SO₂ that allows for more controlled and reproducible reaction conditions, often leading to improved yields and easier scalability.[5][6][7]
Q2: How should I store and handle DABSO?
A2: DABSO is a colorless, crystalline solid that is air-stable but hygroscopic.[4] It is recommended to store it under an inert gas atmosphere at room temperature. To ensure its reactivity, care should be taken to minimize its exposure to moisture.[4]
Q3: What types of reactions can I perform with DABSO?
A3: DABSO is a versatile reagent used in a variety of organic transformations to introduce the sulfonyl (-SO₂-) group.[1] It is commonly used in the synthesis of sulfonamides, sulfones, sulfonyl fluorides, sulfonic esters, and sulfinates.[1][3] It participates in transition metal-catalyzed cross-coupling reactions, radical-based processes, and reactions with organometallic reagents like Grignard reagents.[1][2][8]
Q4: How does DABSO release sulfur dioxide?
A4: DABSO is a charge-transfer complex between DABCO (1,4-diazabicyclo[2.2.2]octane) and two molecules of sulfur dioxide.[2][9] In solution, it exists in equilibrium with free DABCO and SO₂. The released SO₂ is then available to react with other substrates in the reaction mixture. The controlled, in situ release of SO₂ from DABSO is often key to achieving high reaction yields, as saturating the reaction with SO₂ gas can lead to poor outcomes.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive DABSO: The reagent may have degraded due to improper storage and exposure to moisture.[4] | 1. Use freshly purchased DABSO or ensure it has been stored under an inert atmosphere. Consider drying the reagent under vacuum before use, as it is stable enough for this procedure.[4] |
| 2. Insufficient Reagent: The stoichiometry of DABSO might be too low for the reaction. | 2. While excess SO₂ can be detrimental, ensure you are using the correct stoichiometric amount. For many palladium-catalyzed reactions, 0.6 equivalents of DABSO have been shown to be effective, demonstrating excellent SO₂ uptake. In other cases, a slight excess (e.g., 1.25 equivalents) may be necessary.[7] | |
| 3. Poor SO₂ Release: The reaction conditions may not be optimal for the release of SO₂ from the DABSO complex. | 3. Gently heating the reaction mixture can facilitate the release of SO₂. For example, in cheletropic additions, heating to 120 °C has been effective.[2] | |
| 4. Catalyst Inefficiency: In transition metal-catalyzed reactions, the catalyst may be inactive or poisoned. | 4. Ensure the catalyst and ligands are of high purity and handled under appropriate inert conditions. Consider screening different catalysts or ligands. Palladium catalysts, often in combination with ligands like P(t-Bu)₃, have been successfully used in many DABSO reactions. | |
| Formation of Side Products | 1. Uncontrolled SO₂ Concentration: Too rapid addition or use of excess DABSO can lead to high local concentrations of SO₂, promoting side reactions. | 1. Add DABSO portion-wise or as a solution over a period of time to maintain a low and controlled concentration of SO₂.[7] This is a key advantage of DABSO over gaseous SO₂.[7] |
| 2. Reaction with Solvent or Other Reagents: The released SO₂ or intermediate sulfinate species may be reacting with the solvent or other components in the reaction mixture. | 2. Choose an appropriate inert solvent. THF is commonly used for reactions involving Grignard reagents and DABSO.[7][10] Ensure all other reagents are compatible with the reaction conditions. | |
| Difficulty in Product Isolation/Purification | 1. Contamination with DABCO: Residual DABCO from the reaction can complicate purification. | 1. An aqueous workup can often remove the water-soluble DABCO. If issues persist, consider an acid wash to protonate and extract the DABCO. |
| 2. Co-elution of Byproducts: In some syntheses, byproducts may have similar polarities to the desired product, making chromatographic separation difficult. | 2. For sulfinamide synthesis, using thionyl chloride instead of oxalyl chloride can prevent the formation of 1,2-diamide byproducts that are difficult to separate.[10] |
Experimental Protocols
General Procedure for Sulfonamide Synthesis via Grignard Reagent and DABSO
This protocol is adapted from procedures described in the literature.[2][10]
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add DABSO (0.5 equivalents relative to the Grignard reagent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Grignard Addition: Cool the suspension to the desired temperature (e.g., -45 °C or 0 °C)[7] and add the Grignard reagent (1.0 equivalent) dropwise. Stir the mixture for 30-60 minutes to form the magnesium sulfinate intermediate.
-
Chlorination: Add a chlorinating agent, such as sulfuryl chloride or thionyl chloride (1.1 equivalents), dropwise at room temperature and stir for 30 minutes to form the sulfonyl chloride.
-
Amination: Add a solution of the desired amine (1.5 - 5 equivalents) and a base like triethylamine or piperidine (if the amine is not used in excess) and stir for 30 minutes to 1 hour at room temperature.
-
Workup and Purification: Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.
Palladium-Catalyzed Aminosulfonylation
This is a general protocol for the three-component cross-coupling of an aryl iodide, DABSO, and a hydrazine.
-
Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equivalent), the N,N-dialkylhydrazine (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, catalyst), and a suitable ligand (e.g., P(t-Bu)₃·HBF₄).
-
DABSO Addition: Add DABSO (0.6 equivalents).
-
Solvent and Heating: Add dioxane as the solvent and heat the reaction mixture (e.g., to 70 °C) until the starting materials are consumed (as monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite®. Concentrate the filtrate and purify the resulting N-aminosulfonamide by column chromatography.
Visualizations
Caption: In-situ release of reactive SO₂ from the stable solid DABSO.
Caption: Decision tree for troubleshooting low reaction yields with DABSO.
Caption: General experimental workflow for reactions involving DABSO.
References
- 1. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. afinitica.com [afinitica.com]
- 3. DABSO as a SO2 Source Usable for Direct Sulfonylative-Suzuki Coupling of Aryl Boronic Acids | TCI Deutschland GmbH [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: DABCO-Bis(sulfur dioxide) (DABSO)
Welcome to the technical support center for DABCO-Bis(sulfur dioxide), also known as DABSO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of DABSO, troubleshoot common experimental issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is DABSO and why is it used?
A1: DABCO-bis(sulfur dioxide) (DABSO) is a stable, solid, crystalline complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide.[1][2][3] It serves as a convenient and easy-to-handle surrogate for gaseous sulfur dioxide (SO₂), which is toxic and difficult to manage in a laboratory setting.[4][5] DABSO allows for the controlled release and precise loading of SO₂ in reactions, which can be critical for achieving high yields.[2] It is widely used in organic synthesis to prepare sulfones, sulfonamides, sulfonyl fluorides, and other sulfur-containing compounds.[1][3]
Q2: How should I handle and store DABSO?
A2: DABSO is an air-stable, colorless solid.[1][2] However, it is also described as hygroscopic.[6] Therefore, it is best practice to store it under an inert atmosphere (like nitrogen or argon) at room temperature.[1][6] When handling, avoid excessive dispersion of the fine powder.[2] For best results, use freshly opened or properly stored material, as older samples of the parent compound DABCO can degrade.[6]
Q3: In which solvents is DABSO soluble?
A3: DABSO is used in a variety of anhydrous solvents. Common solvents for reactions involving DABSO include 1,4-dioxane, acetonitrile (MeCN), and tetrahydrofuran (THF).[2][6][7] The choice of solvent is typically dictated by the specific reaction being performed.
Q4: What are the main applications of DABSO in organic synthesis?
A4: DABSO is a versatile reagent for incorporating the SO₂ moiety into organic molecules. Key applications include:
-
Palladium-catalyzed reactions: Synthesis of N-aminosulfonamides from aryl halides or boronic acids.[1][2]
-
Copper-catalyzed reactions: C-H sulfonylation and the formation of sulfinates.[1]
-
Grignard reactions: Formation of sulfinates from Grignard reagents, which can be further converted to sulfonamides.[4][8][9][10]
-
Sandmeyer-type reactions: Synthesis of sulfonyl chlorides from aromatic amines.[7]
-
Radical-based processes: Combination with aryl diazonium salts to form N-aminosulfonamides under metal-free conditions.[1]
-
Cheletropic additions: Reaction with dienes to form sulfolenes.[4][8][10]
Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields in DABSO-mediated reactions can stem from several factors:
-
Reagent Quality: The purity of reagents is crucial. For instance, 4-aminomorpholine, used in some sulfonamide syntheses, can decompose over time to morpholine.[2] Ensure the purity of your starting materials via appropriate analytical methods (e.g., ¹H NMR) before use.[2] Similarly, DABCO, if used as an additive, is hygroscopic and should be sublimed and stored under an inert atmosphere.[2]
-
Incorrect Stoichiometry: Using an incorrect amount of DABSO can drastically affect the yield. Unlike reactions with gaseous SO₂, where saturation can lead to poor yields, DABSO allows for controlled loading, often in slight excess.[2] The optimal stoichiometry of DABSO is reaction-dependent; for example, many palladium-catalyzed reactions require only 0.6 equivalents.[1]
-
Catalyst Deactivation: In transition metal-catalyzed reactions, the catalyst can deactivate before the reaction goes to completion.[2] Ensure that the catalyst and ligands are handled under inert conditions if they are air- or moisture-sensitive.
-
Atmosphere Control: Many protocols require reactions to be run under an inert atmosphere (e.g., argon) to prevent side reactions and catalyst degradation.[2] Ensure your flask is properly evacuated and backfilled with an inert gas.[2]
Q2: I am observing significant byproduct formation. How can I minimize it?
A2: Byproduct formation is a common issue. Here are some specific scenarios and solutions:
-
Hydrazone Byproducts in Sulfone Synthesis: When preparing sulfones from N-aminosulfonamides, a hydrazone byproduct can be generated.[1] This often results from the elimination step. Optimizing the base and reaction temperature can help minimize this side reaction.
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Side Reactions from Stoichiometric DABCO: The release of stoichiometric amounts of DABCO during the reaction can sometimes lead to side reactions, as DABCO is a base and a nucleophile.[11] If DABCO is suspected of interfering, it may be necessary to adjust the reaction conditions or purification strategy. In some protocols, additional DABCO is added as a base, so its total amount should be carefully considered.[2]
-
Residual SO₂ Complexation: In sulfonamide synthesis involving amines like piperidine, residual SO₂ (from DABSO) can complex with the amine, removing it from the reaction.[2] Using the amine in significant excess can help mitigate this and improve the yield of the desired sulfonamide.[2]
Q3: My Sandmeyer-type sulfonylation is not working well. How can I optimize it?
A3: The Sandmeyer reaction with DABSO for synthesizing sulfonyl chlorides is sensitive to several parameters. Based on optimization studies, the choice of catalyst and acid is critical.[7]
-
Catalyst Choice: Copper(II) chloride (CuCl₂) has been shown to be an effective catalyst.[7]
-
Acid and Solvent: The use of aqueous HCl in acetonitrile (MeCN) is a common condition.[7]
-
Temperature: The reaction is typically initiated at room temperature.[7]
Below is a table summarizing the optimization of this reaction.
Table 1: Optimization of the DABSO Sandmeyer Procedure[7]
| Entry | Catalyst (mol %) | Acid (equiv) | Solvent | Conversion (%) | Purity (%) |
| 1 | CuCl₂ (5) | HCl (2.0) | MeCN | >99 | 94 |
| 2 | CuCl (5) | HCl (2.0) | MeCN | >99 | 93 |
| 3 | CuBr (5) | HCl (2.0) | MeCN | >99 | 92 |
| 4 | CuI (5) | HCl (2.0) | MeCN | 95 | 88 |
| 5 | Cu(OAc)₂ (5) | HCl (2.0) | MeCN | 90 | 85 |
| 6 | CuCl₂ (5) | H₂SO₄ (1.0) | MeCN | 50 | 45 |
| 7 | CuCl₂ (5) | H₃PO₄ (1.0) | MeCN | 20 | 15 |
Reaction conditions: Aniline substrate (1.0 equiv), DABSO (0.60 equiv), and Cu catalyst in MeCN and acid, followed by dropwise addition of tert-butyl nitrite (1.1 equiv) at room temperature. Data collected after 1 hour.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Aminosulfonamide Synthesis[2]
This protocol describes the synthesis of 3-Methoxy-N-morpholinobenzenesulfonamide.
Materials:
-
DABSO (0.6 equiv)
-
DABCO (0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tri-tert-butylphosphonium tetrafluoroborate (7 mol%)
-
3-Iodoanisole (1.0 equiv)
-
4-Aminomorpholine (1.2 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Add DABSO, DABCO, Pd(OAc)₂, and tri-tert-butylphosphonium tetrafluoroborate to an oven-dried, two-necked round-bottomed flask under an argon atmosphere.
-
Evacuate the flask and backfill with argon three times.
-
Add 3-iodoanisole, 4-aminomorpholine, and anhydrous 1,4-dioxane via syringe. The dioxane should be degassed with argon for 30 minutes prior to use.
-
Place the flask in a pre-heated oil bath and stir at 70 °C for 16 hours. The initial orange-beige suspension will turn into a dark brown solution with a precipitate.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a Celite® pad.
-
Rinse the flask and Celite® pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a stepwise gradient of diethyl ether in hexane to yield the final product as a white crystalline solid.
Protocol 2: Sandmeyer-Type Synthesis of Sulfonamides[7]
This protocol describes the one-pot synthesis of sulfonamides from aniline substrates.
Materials:
-
Aniline substrate (1.0 equiv)
-
DABSO (0.6 equiv)
-
Copper(II) chloride (CuCl₂, 5 mol%)
-
37% Aqueous HCl (2.0 equiv)
-
Acetonitrile (MeCN, 0.2 M)
-
tert-Butyl nitrite (1.1 equiv)
-
Morpholine (2.2 equiv)
Procedure:
-
To a solution of the aniline substrate, DABSO, CuCl₂, and aqueous HCl in MeCN at room temperature, add tert-butyl nitrite dropwise.
-
Stir the reaction mixture for 17 hours at room temperature.
-
Cool the mixture to 0 °C.
-
Add morpholine to the reaction mixture to convert the in situ generated sulfonyl chloride into the corresponding sulfonamide.
-
Isolate the product using standard aqueous workup and purification procedures (e.g., extraction and column chromatography).
Visualizations
Experimental Workflow
Caption: General experimental workflow for a DABSO-mediated cross-coupling reaction.
Simplified Reaction Pathway: Sulfonamide Synthesis
Caption: Simplified pathway for transition metal-catalyzed sulfonamide synthesis using DABSO.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in DABSO reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. afinitica.com [afinitica.com]
- 5. acs.org [acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DABSO - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for DABSO Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is DABSO and why is it used as an alternative to SO₂ gas?
A1: DABSO, or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), is a stable, solid, and easy-to-handle surrogate for toxic and gaseous sulfur dioxide (SO₂).[1][2] Its use avoids the need for specialized equipment required for handling gaseous reagents and allows for a controlled release and loading of SO₂, which can be crucial for reaction efficiency.[3][4] In some cases, saturating a reaction with SO₂ gas can lead to very poor yields, a problem that is mitigated by using DABSO.[3]
Q2: What are the typical catalysts and catalyst loadings used in DABSO reactions?
A2: Palladium and copper complexes are the most common catalysts used in reactions involving DABSO.[1][5] Typical catalyst loadings can range from 1 mol% to 10 mol%.[1][5] For instance, in palladium-catalyzed sulfinate synthesis, the catalyst loading could be reduced to 1 mol% on a gram scale.[1] In certain nickel-catalyzed reactions, the loading can be as low as 2.5 mol%.[6]
Q3: What types of reactions are commonly performed using DABSO?
A3: DABSO is versatile and used in a variety of reactions to synthesize sulfur-containing compounds. These include:
-
Palladium-catalyzed cross-coupling reactions to form N-aminosulfonamides, sulfones, and sulfonyl fluorides.[1]
-
Copper-catalyzed reactions, such as Chan-Lam type reactions, to produce sulfonamides.[5]
-
Sandmeyer-type reactions for the synthesis of sulfonyl chlorides from anilines.[7]
-
Radical-based processes, often initiated with aryl diazonium salts.[1]
-
C-H functionalization and sulfonylation reactions.[1]
Q4: Is the purity of DABSO important for reaction success?
A4: Yes, the purity of DABSO is important. It is a hygroscopic solid, so care should be taken to minimize contact with air.[3] Contamination with residual DABCO should be avoided, which can be achieved by using an excess of SO₂ during its preparation.[8] For consistent results, it is recommended to use well-characterized, pure DABSO.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the catalyst is from a reliable source and has been stored correctly. - For palladium catalysts generated in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), ensure the ligand is not oxidized.[1] - Consider a brief pre-activation step if applicable to your catalytic system. |
| Suboptimal Catalyst Loading | - While lower catalyst loading is desirable, it can lead to low conversion.[9] Systematically increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol% and 10 mol%) to see if the yield improves.[10][11] - Conversely, excessive catalyst loading can sometimes lead to side reactions.[12] |
| Incorrect Solvent or Base | - The choice of solvent can be crucial. For example, DMSO was found to be critical in a copper-catalyzed sulfonamide synthesis.[5] - The amount and type of base can significantly impact the reaction. In some cases, the amount of base is key to determining selectivity and yield.[13] Experiment with different bases (e.g., organic vs. inorganic) and their stoichiometry. |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress by TLC or LC-MS to determine if the reaction has gone to completion.[7] - Increase the reaction temperature in increments, but be mindful of potential substrate or product decomposition. |
| Poor Quality of Reagents | - Ensure all starting materials, especially the aryl halide or boronic acid, are pure. - Use dry solvents, as water can interfere with many catalytic cycles. |
Issue 2: Formation of Undesired Byproducts / Low Selectivity
| Possible Cause | Troubleshooting Step |
| Incorrect Catalyst-to-Ligand Ratio | - The ratio of the metal precursor to the ligand can influence the active catalytic species. Optimize this ratio. For some reactions, a 1:1.25 metal-to-ligand ratio has been used.[10] |
| Side Reactions | - Excessive catalyst loading can lead to an increase in side reactions.[12] Try reducing the catalyst amount. - Competitive adsorption of reactants can favor undesired pathways.[9] Adjusting the rate of addition of one of the reactants might improve selectivity. |
| Reaction Conditions Favoring Byproduct Formation | - The amount of base can be a critical factor in determining selectivity between different products, such as cyclic sulfonamides and sulfinamides.[13] A systematic screening of the base stoichiometry is recommended. - Temperature can also influence selectivity. Running the reaction at a lower temperature may favor the desired product. |
Quantitative Data Summary
The following tables summarize catalyst loading and reaction conditions from various studies involving DABSO.
Table 1: Optimization of Copper Catalyst Loading in a Sandmeyer Reaction [7]
| Entry | Catalyst | Catalyst Loading (mol%) | Conversion (%) | Product Purity (a/a %) |
| 1 | CuCl | 10 | >99 | 79 |
| 2 | CuCl₂ | 10 | >99 | 82 |
| 3 | CuCl₂ | 2.5 | >99 | 82 |
| 4 | CuBr | 10 | >99 | 81 |
| 5 | CuI | 10 | 85 | 60 |
| 6 | Cu₂O | 10 | >99 | 78 |
| 7 | Cu(OAc)₂ | 10 | >99 | 78 |
Reaction Conditions: Aniline substrate (1.0 equiv), DABSO (0.6 equiv), and Cu catalyst in MeCN and HCl, with dropwise addition of tert-butyl nitrite (1.1 equiv) at room temperature.[7]
Table 2: Catalyst Loading in Various DABSO Reactions
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Substrate | Product | Reference |
| Sulfinate Synthesis | Pd(OAc)₂ / PAd₂Bu | 1 mol% | Aryl Iodides | Sulfinates | [1] |
| Sulfonamide Synthesis | Cu(OTf)₂ / bipyridine | 10 mol% | Aryl Boronic Acids | Sulfonamides | [5] |
| C-H Sulfonylation | Cu(OAc)₂ | 10 mol% | 8-aminoquinoline amides | Diaryl Sulfones | [1] |
| Sandmeyer Reaction | CuCl₂ | 5 mol% | Aniline Substrates | Sulfonamides | [7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Aminosulfonamide Synthesis[1][3]
-
To an oven-dried flask, add the aryl iodide (1.0 equiv), N,N-dialkylhydrazine (1.2 equiv), DABSO (0.6 equiv), a base such as triethylamine (2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 1.5-7 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., isopropanol or THF) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Sandmeyer Sulfonyl Chloride Synthesis[7]
-
In a round-bottom flask, dissolve the aniline substrate (1.0 equiv), DABSO (0.6 equiv), and the copper catalyst (e.g., CuCl₂, 5 mol%) in acetonitrile (MeCN).
-
Add aqueous HCl (2.0 equiv).
-
Stir the mixture at room temperature and add tert-butyl nitrite (1.1 equiv) dropwise over 15-30 minutes.
-
Continue stirring at room temperature for 1-17 hours, monitoring the reaction by LC-MS until the starting material is consumed.
-
Upon completion, the resulting sulfonyl chloride can be isolated via aqueous workup or converted in situ to a sulfonamide by cooling the reaction to 0 °C and adding an amine (e.g., morpholine, 2.2 equiv).[7]
Visualizations
Caption: Experimental workflow for optimizing catalyst loading in DABSO reactions.
Caption: Troubleshooting decision tree for common issues in DABSO reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. acs.org [acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. interesjournals.org [interesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. interesjournals.org [interesjournals.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: DABCO-Bis(sulfur dioxide) in Synthetic Chemistry
Welcome to the technical support center for DABCO-Bis(sulfur dioxide) (DABSO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is DABCO-Bis(sulfur dioxide) and what are its primary applications?
A1: DABCO-Bis(sulfur dioxide), also known as DABSO, is a stable, solid charge-transfer complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide.[1][2] It serves as a convenient and safer surrogate for gaseous sulfur dioxide in a variety of organic synthesis reactions.[1][3] Its primary applications include the synthesis of sulfonamides, sulfamides, sulfones, and sulfonic esters.[1][2][4]
Q2: What are the key stability and handling recommendations for DABSO?
A2: DABSO is a bench-stable, colorless, crystalline solid that is air-stable.[2][5] However, it is important to note that DABCO itself is hygroscopic. To ensure the integrity of DABSO, it should be stored under an inert gas at room temperature.[5] The compound has a high decomposition temperature of 200 °C.[5]
Q3: Can DABSO be used in protic solvents like alcohols or water?
A3: Yes, DABSO has been successfully used in reactions involving protic solvents. For instance, it can be used in copper-catalyzed multicomponent reactions with alcohols to synthesize sulfonic esters.[4] Additionally, reactions to form β-hydroxy sulfones have been carried out in water, where the solvent plays a key role in activating the electrophile.[6][7]
Q4: Is DABSO compatible with strong bases or acids?
A4: The available literature primarily focuses on the application of DABSO under neutral or specific catalytic conditions. While DABCO is a base, the reactivity of the DABSO complex in strongly acidic or basic media is not well-documented in the provided search results. Caution should be exercised when using DABSO in the presence of strong acids or bases, as these conditions could potentially lead to unintended decomposition or side reactions.
Q5: What are the expected decomposition pathways of DABSO?
A5: The primary and intended decomposition pathway of DABSO is the release of sulfur dioxide upon heating or in the presence of suitable reactants, which then participates in the desired chemical transformation.[2] The thermal decomposition of solid DABSO occurs at 200 °C.[5] Information regarding specific byproducts from unintended decomposition pathways (e.g., hydrolysis, photolysis) is limited in the current literature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Release of SO₂: The reaction temperature may be insufficient to promote the release of sulfur dioxide from the DABSO complex for the specific transformation. | 1. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. |
| 2. Presence of Moisture: DABCO, a component of DABSO, is hygroscopic. Absorbed water can potentially hydrolyze starting materials or intermediates. | 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| 3. Inefficient Stirring: As DABSO is a solid reagent, inefficient stirring can lead to poor mixing and incomplete reaction. | 3. Use a properly sized stir bar and ensure vigorous stirring to maintain a homogeneous suspension. | |
| Formation of Unexpected Side Products | 1. Reaction with Protic Solvents: In some cases, protic solvents like alcohols can participate in the reaction, leading to the formation of undesired sulfonic esters.[4] | 1. If the desired reaction does not involve the solvent, switch to an anhydrous aprotic solvent. |
| 2. Stoichiometric Imbalance: An excess of DABSO might lead to side reactions, although specific examples are not detailed in the provided search results. | 2. Carefully control the stoichiometry of DABSO, starting with the recommended molar equivalents for the specific reaction type. | |
| Inconsistent Reaction Outcomes | 1. Variable Reagent Quality: The purity of DABSO can affect its reactivity. | 1. Use DABSO from a reputable supplier. If impurities are suspected, consider purification or synthesis of fresh DABSO. |
| 2. Improper Storage: Exposure of DABSO to air and humidity over time may lead to degradation. | 2. Store DABSO in a desiccator under an inert atmosphere. For long-term storage, consider refrigeration as recommended by some suppliers.[8] |
Experimental Protocols
Detailed experimental protocols for the use of DABSO in the synthesis of sulfonamides and sulfones can be found in various peer-reviewed publications. These protocols typically involve the reaction of an organometallic reagent (e.g., Grignard or organolithium reagent) with DABSO to form a sulfinate intermediate, which is then trapped in situ with an electrophile.[1][6][7] For specific procedures, it is recommended to consult the primary literature relevant to the desired transformation.
Visualizing Reaction Pathways
To aid in understanding the processes involving DABSO, the following diagrams illustrate key conceptual workflows.
Caption: Thermal or reaction-induced decomposition of DABSO.
Caption: General workflow for sulfone synthesis using DABSO.
References
- 1. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. afinitica.com [afinitica.com]
- 3. DABSO - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: DABCO-Bis(sulfur dioxide) [DABSO]
Welcome to the technical support center for DABCO-Bis(sulfur dioxide), a widely used and convenient solid surrogate for sulfur dioxide gas in organic synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges and achieve optimal results in their experiments involving DABSO.
Frequently Asked Questions (FAQs)
Q1: What is DABSO and why is it preferred over sulfur dioxide gas?
DABSO, or DABCO-bis(sulfur dioxide), is a stable, white, crystalline solid complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide.[1][2][3] It serves as a convenient and safer alternative to using gaseous SO2, which is toxic and difficult to handle.[1][3] The solid nature of DABSO allows for easier storage, handling, and precise dosing in reactions, eliminating the need for specialized equipment required for gases.[2][4]
Q2: How should I handle and store DABSO?
DABSO is a hygroscopic solid and should be stored in a desiccator under vacuum or in a dry, inert atmosphere to prevent moisture absorption, which can affect its reactivity.[1] While it is air-stable and has a high decomposition temperature (around 200 °C), it is best practice to handle it quickly in the open and store it in a tightly sealed container in a cool, dry place.[4] For best results, use DABSO from a freshly opened bottle or ensure it has been properly dried before use.[1]
Q3: In which solvents is DABSO soluble?
DABSO has limited solubility in many common organic solvents. It is often used as a suspension in solvents like tetrahydrofuran (THF).[1][5] The choice of solvent is highly dependent on the specific reaction being performed. For instance, in palladium-catalyzed aminosulfonylation reactions, solvents like THF are commonly employed.
Q4: Can I prepare DABSO in the lab?
Yes, several lab-scale preparations of DABSO have been reported. A common method involves bubbling sulfur dioxide gas through a solution of DABCO.[2] Safer alternatives that avoid handling gaseous SO2 include using Karl-Fischer reagent as the SO2 source or generating SO2 in situ from sodium sulfite in a two-chamber setup.[1][6][7][8] These methods can provide high yields of DABSO.[1][7]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Low or no reactivity of your starting materials in the presence of DABSO can be attributed to several factors. Below is a systematic guide to troubleshoot this issue.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Poor Quality/Decomposition of DABSO | Ensure DABSO is a fine, colorless powder.[1] If it appears discolored or clumpy, it may have degraded due to moisture. Dry the reagent under high vacuum before use.[1] For sensitive reactions, using freshly prepared or newly purchased DABSO is recommended. |
| Inadequate Activation of DABSO | For many reactions, especially with less reactive substrates, DABSO requires "activation" to release SO2. This is often achieved through the use of strong nucleophiles, catalysts, or thermal conditions. For example, organometallic reagents like Grignard or organolithium reagents react readily with DABSO to form sulfinates.[3][9][10][11] |
| Suboptimal Reaction Temperature | Some reactions require heating to proceed at a reasonable rate. For instance, the cheletropic addition of DABSO to a diene to form a sulfolene is typically carried out at elevated temperatures (e.g., 120 °C).[3] If your reaction is sluggish at room temperature, consider a stepwise increase in temperature, monitoring for product formation and potential side reactions. |
| Incorrect Solvent Choice | The reaction medium can significantly influence reactivity. Ensure you are using a suitable solvent, typically an anhydrous one if organometallic reagents are involved. Consult literature for protocols similar to your intended transformation to guide solvent selection. |
| Catalyst Inactivity (for catalyzed reactions) | In metal-catalyzed reactions, such as palladium-catalyzed aminosulfonylation, the choice of catalyst, ligand, and additives is crucial.[4][12] Ensure the catalyst is active and the ligands are appropriate for the transformation. For example, a combination of Pd(OAc)2 and P(t-Bu)3 has been shown to be effective.[4] Controlled loading of DABSO is also key, as an excess of SO2 can inhibit the catalyst.[12] |
Troubleshooting Workflow for Low Reactivity
Here is a logical workflow to diagnose and resolve low reactivity issues with DABSO.
Caption: A troubleshooting flowchart for addressing low reactivity in reactions involving DABSO.
Issue 2: Formation of Side Products
The formation of unexpected side products can complicate purification and reduce the yield of the desired product.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Reaction with Atmospheric Moisture | If your reaction is sensitive to water, any moisture introduced can lead to side reactions. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1] Use anhydrous solvents. |
| Excess DABSO/SO2 | In some catalytic reactions, an excess of SO2 released from DABSO can inhibit the catalyst or lead to undesired pathways.[12] Using a controlled, near-stoichiometric amount of DABSO is often crucial for success.[4][12] |
| Decomposition of Reagents or Products | High reaction temperatures can sometimes lead to the decomposition of sensitive starting materials or the desired product. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature to maximize product yield and minimize degradation. |
| Side Reactions of Intermediates | In multi-step, one-pot procedures, intermediates may undergo undesired reactions. For example, in the synthesis of sulfonamides from Grignard reagents and DABSO, the intermediate sulfinate is quenched with an electrophile.[3][11] Ensure the electrophile is added promptly and under the correct conditions to avoid decomposition or side reactions of the sulfinate. |
Key Experimental Protocols
Protocol 1: General Procedure for One-Pot Sulfonamide Synthesis via Grignard Reagents
This protocol outlines the synthesis of sulfonamides from organometallic reagents and DABSO.
Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis of sulfonamides using DABSO.
Methodology
-
To an oven-dried reaction vessel under an inert atmosphere, add pre-dried DABSO (0.5 equivalents).
-
Add anhydrous THF to create a suspension.
-
Slowly add the Grignard reagent (1.0 equivalent) to the suspension at room temperature and stir for 30 minutes.[5]
-
Add thionyl chloride (1.1 equivalents) and stir for an additional 30 minutes.
-
In a separate flask, prepare a solution of the desired amine (1.5 equivalents) and triethylamine (1.5 equivalents) in THF.
-
Add the amine solution to the reaction mixture and stir for 30 minutes at room temperature.[5]
-
Upon completion, quench the reaction and proceed with a standard aqueous work-up and purification by column chromatography.
Protocol 2: Palladium-Catalyzed Aminosulfonylation of Aryl Iodides
This protocol is for the three-component coupling of an aryl iodide, SO2 (from DABSO), and a hydrazine.
Reaction Scheme
Aryl-I + DABSO + R2N-NH2 --(Pd(OAc)2, P(t-Bu)3)--> Aryl-SO2-N(R)-NH2
Methodology
-
In a reaction tube, combine the aryl iodide (1.0 equivalent), the N,N-dialkylhydrazine (1.2 equivalents), DABSO (0.6 equivalents), Pd(OAc)2 (catalytic amount), and P(t-Bu)3·HBF4 (catalytic amount).
-
Evacuate and backfill the tube with an inert gas.
-
Add the appropriate anhydrous solvent (e.g., THF).
-
Seal the tube and heat the reaction mixture at the temperature specified in the relevant literature (e.g., 80-100 °C) until the starting material is consumed (as monitored by TLC or GC/LC-MS).
-
Cool the reaction mixture to room temperature, dilute with a suitable solvent, and wash with water.
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Dry the organic layer, concentrate, and purify the crude product by flash chromatography to yield the N-aminosulfonamide.[4]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. afinitica.com [afinitica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - A Convenient Multigram Synthesis of DABSO Using Sodium Sulfite as SO2 Source - American Chemical Society - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: DABCO-Bis(sulfur dioxide) Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DABCO-bis(sulfur dioxide) (DABSO) in chemical synthesis, with a particular focus on the effect of solvents.
Frequently Asked Questions (FAQs)
Q1: What is DABSO and why is it used?
DABCO-bis(sulfur dioxide), or DABSO, is a stable, colorless solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide (SO₂) in organic synthesis.[1][2][3] Its solid nature simplifies handling and allows for the precise measurement of SO₂, which is a toxic gas.[3] DABSO is widely used for the synthesis of sulfonamides, sulfamides, sulfones, and other sulfur-containing compounds.[1][2][4]
Q2: How do I choose the right solvent for my DABSO reaction?
The choice of solvent is critical and depends on the specific reaction type and reagents used.
-
For reactions involving organometallic reagents (e.g., Grignard or organolithium reagents) , anhydrous aprotic solvents such as tetrahydrofuran (THF) are typically required to prevent quenching of the reactive organometallic species.[5][6]
-
For palladium-catalyzed aminosulfonylation reactions , polar aprotic solvents are often employed. In some cases, dimethyl sulfoxide (DMSO) has been found to be the only compatible solvent for direct aminosulfonylation of aryl iodides with amines.[7]
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For sulfone synthesis via a one-pot, two-step process , a solvent switch might be beneficial. For example, the initial reaction of an organometallic reagent with DABSO can be performed in THF , followed by the addition of a polar aprotic solvent like N,N-dimethylformamide (DMF) for the subsequent alkylation step to improve yields.[8]
-
For sulfamide synthesis from anilines and iodine , acetonitrile (MeCN) has been used effectively.[1][3]
Q3: Is DABSO soluble in all organic solvents?
DABSO's solubility can be a limiting factor. While it is used in a variety of solvents, it may not be fully soluble at the start of the reaction, often forming a suspension. For instance, in THF, sonication is sometimes used to create a fine suspension of DABSO before its addition to the reaction mixture.[6] The gradual release of SO₂ from the solid complex into the solution drives the reaction forward.
Q4: Can I use protic solvents with DABSO?
The use of protic solvents (e.g., water, alcohols) with DABSO is generally limited, especially in reactions involving sensitive reagents like organometallics or certain catalysts. Protic solvents can react with intermediates and reduce the efficiency of the desired transformation. However, in some specific applications, such as the synthesis of DABSO itself from sodium sulfite, the use of non-anhydrous solvents is possible.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Incorrect solvent choice: The solvent may be incompatible with the reagents or intermediates. For example, using a protic solvent with a Grignard reagent will quench it. | - For reactions with organometallics, ensure the use of an anhydrous aprotic solvent like THF. - For specific palladium-catalyzed couplings, consider using DMSO, as it has been shown to be critical in certain cases.[7] - Review the literature for the specific type of DABSO reaction you are performing to identify the recommended solvent system. |
| Poor solubility of DABSO: If DABSO is not sufficiently dispersed in the reaction medium, the release of SO₂ may be too slow. | - Use a higher volume of solvent if the reaction concentration allows. - Employ sonication to create a finer suspension of DABSO before or during its addition.[6] - Ensure vigorous stirring throughout the reaction. | |
| Decomposition of reagents or catalyst: The solvent may not adequately stabilize the catalyst or other reagents. | - For palladium-catalyzed reactions, ensure the solvent is degassed to remove oxygen, which can deactivate the catalyst. - Choose a solvent with a suitable boiling point for the required reaction temperature to avoid solvent evaporation or excessive pressure buildup. | |
| Formation of side products | Solvent participation in the reaction: Some solvents can react with intermediates. | - If unexpected byproducts are observed, consider switching to a more inert solvent. For example, if using a potentially reactive solvent like dichloromethane, consider changing to a more stable ether or hydrocarbon solvent if compatible with the reaction chemistry. |
| Inconsistent reaction rates | Inhomogeneous mixture: Poor stirring or insolubility of DABSO can lead to inconsistent reaction progress. | - Improve stirring efficiency. - As mentioned above, consider sonicating the DABSO suspension. |
Data Presentation
Effect of Solvent on a One-Pot Sulfone Synthesis
The following table summarizes the results of a solvent screen for the second step (alkylation with benzyl bromide) of a one-pot synthesis of butyl benzyl sulfone from n-butylmagnesium chloride and DABSO. The initial formation of the magnesium sulfinate was performed in THF.
| Entry | Solvent for Alkylation Step | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 120 | 3 | 54 |
| 2 | 1,4-Dioxane | 120 | 3 | 63 |
| 3 | Acetonitrile (MeCN) | 120 | 3 | 71 |
| 4 | N,N-Dimethylformamide (DMF) | 120 | 3 | 85 |
Data adapted from Organic Letters (2013), 15 (24), pp 6250–6253.[8] As the data indicates, changing the solvent from THF to more polar aprotic solvents like acetonitrile and DMF significantly improves the yield of the alkylation step.[8]
Experimental Protocols
Detailed Methodology for the One-Pot Synthesis of Sulfinamides
This protocol describes the synthesis of sulfinamides from organometallic reagents and DABSO, followed by in situ trapping with an amine.
Materials:
-
Anhydrous tetrahydrofuran (THF)
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DABCO-bis(sulfur dioxide) (DABSO), dried under vacuum
-
Organometallic reagent (e.g., Grignard or organolithium reagent)
-
Thionyl chloride (SOCl₂)
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Triethylamine (Et₃N)
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Amine nucleophile (e.g., morpholine)
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Anhydrous reaction vessel (e.g., oven-dried round-bottom flask) with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the organometallic reagent (1.0 equiv) in anhydrous THF at the appropriate temperature (e.g., -78 °C for organolithiums or room temperature for Grignards), slowly add a suspension of DABSO (0.6 equiv) in anhydrous THF.[5][6] The suspension of DABSO can be prepared by sonicating the solid in THF in a separate dry vial.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add thionyl chloride (1.1 equiv) dropwise to the reaction mixture and continue stirring at room temperature for another 30 minutes.
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Sequentially add triethylamine (1.5 equiv) and the amine nucleophile (1.5 equiv) to the flask.
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Stir the reaction mixture at room temperature for 30 minutes.
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Upon completion (monitored by TLC or LC-MS), quench the reaction with brine and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, which is relevant to the palladium-catalyzed aminosulfonylation using DABSO.
Caption: Catalytic cycle for palladium-catalyzed aminosulfonylation.
References
- 1. researchgate.net [researchgate.net]
- 2. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. afinitica.com [afinitica.com]
- 4. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: DABCO-Bis(sulfur dioxide) (DABSO)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with inactive batches of DABCO-Bis(sulfur dioxide) (DABSO).
Frequently Asked Questions (FAQs)
Q1: What is DABCO-Bis(sulfur dioxide) (DABSO) and what are its primary applications?
A1: DABCO-Bis(sulfur dioxide), also known as DABSO, is a stable, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide (SO₂) in organic synthesis.[1][2][3][4] It is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[5] Its primary applications include the preparation of sulfones, sulfonamides, and sulfamides, which are important functional groups in many biologically active compounds and pharmaceuticals.[3][6][7]
Q2: How should DABSO be properly stored to maintain its activity?
A2: To ensure the longevity and reactivity of DABSO, proper storage is crucial. While the solid is described as "bench-stable" and "air stable," it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1] For solutions of DABSO, storage at low temperatures is advised to prevent inactivation; for instance, at -20°C for up to one month and at -80°C for up to six months.[8] Repeated freeze-thaw cycles of solutions should be avoided.[8][9]
Q3: What are the visual characteristics of high-quality DABSO?
A3: High-quality DABCO-Bis(sulfur dioxide) is a colorless crystalline solid or a fine white powder.[1][4] Any significant deviation from this appearance, such as discoloration (e.g., yellowing), clumping, or a pasty consistency, may indicate degradation or contamination.
Troubleshooting Guide for Inactive Batches
This guide addresses common issues that can lead to the inactivation of DABSO and provides systematic steps to identify and resolve the problem.
Problem: My reaction using DABSO is not proceeding as expected, and I suspect the reagent is inactive.
Step 1: Visual Inspection of the Solid Reagent
-
Question: What does your batch of DABSO look like?
-
Troubleshooting:
-
Ideal Appearance: A free-flowing, colorless to white crystalline solid.
-
Signs of Degradation:
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Discoloration: A yellow or brownish tint can indicate the presence of impurities or degradation products.
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Clumping or Caking: This suggests moisture absorption. DABCO, a precursor to DABSO, is known to be hygroscopic.[4]
-
Pasty or Syrupy Consistency: This is a strong indicator of significant decomposition, likely due to hydrolysis.
-
-
Step 2: Review of Handling and Storage Procedures
-
Question: How has the DABSO been handled and stored?
-
Troubleshooting:
-
Atmosphere: Was the container always securely sealed under an inert atmosphere when not in use? Exposure to ambient air, especially humid air, can lead to hydrolysis of the SO₂ adduct.
-
Temperature: Has the solid been stored at the recommended room temperature and away from heat sources? While DABSO decomposes at high temperatures (around 200 °C), prolonged exposure to moderately elevated temperatures could potentially lead to a slow release of SO₂ and degradation.[1]
-
Cross-Contamination: Was a clean spatula used for dispensing the reagent? Contamination with acidic or basic impurities could catalyze decomposition.
-
Step 3: Evaluation of Reaction Conditions
-
Question: Are the reaction conditions optimized for the use of DABSO?
-
Troubleshooting:
-
Anhydrous Conditions: Are you using anhydrous solvents and have you thoroughly dried your glassware? The presence of water in the reaction mixture can hydrolyze DABSO, rendering it ineffective as an SO₂ source.[8] This is a common cause of failure in sulfonamide synthesis in general.[1][8]
-
Inert Atmosphere: Is the reaction being performed under an inert atmosphere (e.g., nitrogen or argon)? This is critical to prevent the introduction of atmospheric moisture.
-
Reaction Temperature: Is the reaction being conducted at the appropriate temperature? The release of SO₂ from DABSO is temperature-dependent. For some reactions, heating is required to facilitate the release of SO₂ and drive the reaction forward.[4]
-
Quantitative Data: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Atmosphere | Source(s) |
| Solid | Room Temperature | Not specified, but long-term stability implied | Inert Gas | [1] |
| Solid | 2-8°C | Not specified | Not specified | [10] |
| Solution | -20°C | Up to 1 month | N/A | [8] |
| Solution | -80°C | Up to 6 months | N/A | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Aminosulfonylation
This protocol is adapted from established methods for the synthesis of N-aminosulfonamides using DABSO.
Materials:
-
Aryl halide (e.g., aryl iodide)
-
DABCO-Bis(sulfur dioxide) (DABSO)
-
N,N-dialkylhydrazine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(t-Bu)₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, ligand, and DABSO under an inert atmosphere.
-
Add the aryl halide and the N,N-dialkylhydrazine to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 70-100 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up and purification (e.g., extraction, chromatography) to isolate the desired sulfonamide product.
Protocol 2: Formation of a Sulfinate Salt using a Grignard Reagent
This protocol outlines the in-situ formation of a sulfinate salt, which can then be further reacted.[2][3][4]
Materials:
-
Organometallic reagent (e.g., Grignard reagent or organolithium)
-
DABCO-Bis(sulfur dioxide) (DABSO)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve or suspend DABSO in an anhydrous solvent in an oven-dried reaction vessel under an inert atmosphere.
-
Cool the mixture to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Grignard reagent or organolithium solution to the DABSO mixture with vigorous stirring.
-
Allow the reaction to stir at the low temperature for a specified period to ensure complete formation of the sulfinate salt.
-
The resulting sulfinate salt can then be used in subsequent reactions, for example, by quenching with an electrophile to form a sulfone.
Visualizations
Caption: A general workflow for a typical organic synthesis reaction involving DABSO.
Caption: A decision tree for troubleshooting experiments with potentially inactive DABSO.
Caption: A simplified diagram illustrating the release of sulfur dioxide from the DABSO complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. afinitica.com [afinitica.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide for Researchers: DABCO-Bis(sulfur dioxide) vs. Gaseous Sulfur Dioxide
For researchers and professionals in drug development and the chemical sciences, the choice of reagents is paramount to the success, safety, and efficiency of synthetic protocols. Sulfur dioxide (SO₂) is a crucial building block for introducing sulfur-containing functional groups, which are prevalent in a wide array of pharmaceuticals. However, its gaseous nature presents significant handling challenges. This guide provides an objective comparison between gaseous sulfur dioxide and its solid surrogate, DABCO-bis(sulfur dioxide) (DABSO), supported by experimental data and detailed protocols.
At a Glance: Key Differences
DABCO-bis(sulfur dioxide), a charge-transfer complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide, has emerged as a superior alternative to gaseous SO₂ for many laboratory applications.[1][2][3][4] The primary advantages of DABSO lie in its solid, stable nature, which translates to enhanced safety and ease of handling.[1][2][3]
| Feature | DABCO-Bis(sulfur dioxide) (DABSO) | Gaseous Sulfur Dioxide (SO₂) |
| Physical State | White, crystalline, bench-stable solid[1][3] | Colorless, toxic, corrosive gas[5] |
| Handling | Weighed and handled in the air like a typical solid reagent[6] | Requires specialized equipment (gas cylinders, regulators, fume hoods) and careful monitoring of flow rates.[5] |
| Safety | Significantly safer due to its solid form, reducing inhalation risk.[3] | Highly toxic upon inhalation, corrosive to skin and eyes, and requires stringent safety protocols.[5] |
| Stoichiometry | Allows for precise, stoichiometric control of SO₂ in reactions.[6] | Difficult to control the exact amount of reagent added, often requiring excess gas flow. |
| Reactivity | Acts as a reliable source of SO₂ in a variety of organic transformations.[1][2][4][7] | Highly reactive, but can be difficult to control, sometimes leading to side reactions or reduced yields. |
| Applications | Synthesis of sulfonamides, sulfones, sulfamides, and other sulfur-containing compounds.[1][2][4][7] | Industrial and laboratory synthesis of sulfur-containing compounds, often on a large scale.[5][8] |
Performance in Key Synthetic Transformations
The utility of DABSO as a direct replacement for gaseous SO₂ has been demonstrated in several key synthetic transformations crucial for drug discovery and development.
Sulfonamide Synthesis via Grignard Reagents
The synthesis of sulfonamides, a critical functional group in many drugs, can be achieved by reacting a Grignard reagent with a source of sulfur dioxide.
Experimental Data Summary
| SO₂ Source | Substrate | Product | Yield | Reference |
| DABSO | p-Tolylmagnesium bromide | N-(p-tolylsulfonyl)morpholine | 67% | [1] |
| Gaseous SO₂ | Aryl Grignard Reagents | Aryl Sulfonamides | (Not specified in direct comparison) | [1] |
Experimental Workflow: Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Palladium-Catalyzed Aminosulfonylation
Palladium-catalyzed reactions are powerful tools in modern organic synthesis. In the context of aminosulfonylation, the controlled delivery of SO₂ is critical for reaction success.
Performance Insights
In a notable example of palladium-catalyzed aminosulfonylation, it was observed that saturating the reaction mixture with gaseous SO₂ resulted in a very poor yield of the desired sulfonamide.[6] In contrast, the use of DABSO, which provides a slow and controlled release of SO₂, afforded the product in good yield. This highlights a significant performance advantage of DABSO in sensitive catalytic systems.
Experimental Workflow: Palladium-Catalyzed Aminosulfonylation
Caption: Palladium-catalyzed aminosulfonylation workflow.
Cheletropic Reactions
Cheletropic reactions, such as the reaction of a diene with SO₂, are important for the synthesis of cyclic sulfones (sulfolenes).
Experimental Data Summary
| SO₂ Source | Diene | Product | Yield | Reaction Conditions | Reference |
| DABSO | 2,3-Dimethylbutadiene | 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide | 80% | 120 °C, pressure tube | [1] |
| Gaseous SO₂ | Butadiene | Sulfolene | (Industrial process, yield not specified for lab scale) | High temperature and pressure | [8][9] |
DABSO provides a convenient and high-yielding method for the laboratory-scale synthesis of sulfolenes.[1] The industrial production of sulfolane from butadiene and gaseous SO₂ typically requires high temperatures and pressures, which are less practical for research laboratory settings.[8][9]
Experimental Workflow: Cheletropic Reaction
Caption: Cheletropic reaction for sulfolene synthesis.
Detailed Experimental Protocols
Synthesis of N-(p-tolylsulfonyl)morpholine using DABSO
Materials:
-
DABCO-bis(sulfur dioxide) (DABSO)
-
p-Tolylmagnesium bromide (1.0 M in THF)
-
Sulfuryl chloride
-
Morpholine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of DABSO (1.0 equiv) in anhydrous THF, add p-tolylmagnesium bromide (1.1 equiv) dropwise at -40 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture to -78 °C and add sulfuryl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add morpholine (2.0 equiv) and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford N-(p-tolylsulfonyl)morpholine.
General Procedure for Reactions with Gaseous Sulfur Dioxide
Safety Precaution: Gaseous sulfur dioxide is highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including respiratory protection.
General Setup:
-
A reaction flask is equipped with a gas inlet tube, a stirrer, and a gas outlet connected to a scrubber (e.g., a solution of sodium hydroxide) to neutralize excess SO₂.
-
The reaction solvent is typically cooled to a low temperature (e.g., -78 °C) to facilitate the dissolution of SO₂ gas.
-
Sulfur dioxide gas is bubbled through the reaction mixture from a cylinder equipped with a regulator and a flow meter.
-
The flow rate and reaction time are monitored to control the amount of SO₂ introduced.
Conclusion
For the majority of laboratory-scale synthetic applications in research and drug development, DABCO-bis(sulfur dioxide) offers significant advantages over gaseous sulfur dioxide. Its solid, stable, and easy-to-handle nature greatly enhances safety and allows for precise stoichiometric control, which can lead to improved reaction outcomes, particularly in sensitive catalytic systems. While gaseous sulfur dioxide remains a vital reagent for large-scale industrial processes, the convenience and performance benefits of DABSO make it the preferred choice for modern synthetic chemistry laboratories. The adoption of DABSO can streamline synthetic workflows, reduce safety risks, and facilitate the exploration of novel chemical space in the development of new therapeutics.
References
- 1. afinitica.com [afinitica.com]
- 2. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]
- 9. Sulfolene - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Solid Sulfur Dioxide Surrogates: DABSO and Its Alternatives
In the realm of modern organic synthesis, the incorporation of the sulfonyl group (–SO2–) is a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. However, the direct use of gaseous sulfur dioxide (SO2), a key building block for this functional group, presents significant handling and safety challenges due to its toxicity and gaseous nature. This has spurred the development of solid SO2 surrogates, which offer a safer and more convenient alternative. This guide provides a comprehensive comparison of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) with other prominent solid SO2 surrogates, offering researchers and drug development professionals the data and methodologies needed to make informed decisions for their synthetic endeavors.
At a Glance: Key Performance Indicators of Solid SO2 Surrogates
The selection of an appropriate SO2 surrogate hinges on a variety of factors, including its stability, ease of handling, SO2 content, and performance in specific chemical transformations. The following tables summarize the key quantitative data for DABSO and its main solid-state alternatives: potassium metabisulfite, sodium metabisulfite, and Rongalite.
Table 1: Physical and Chemical Properties of Solid SO2 Surrogates
| Property | DABSO | Potassium Metabisulfite (K2S2O5) | Sodium Metabisulfite (Na2S2O5) | Rongalite (Sodium Hydroxymethanesulfinate) |
| Chemical Formula | C6H12N2(SO2)2 | K2S2O5 | Na2S2O5 | HOCH2SO2Na |
| Molecular Weight | 240.29 g/mol | 222.32 g/mol | 190.11 g/mol | 118.08 g/mol |
| Appearance | Colorless crystalline solid[1] | White crystalline powder | White or yellowish crystalline powder | White crystals or powder |
| SO2 Content (w/w) | ~53% | ~57.6% | ~67.4% | Not a direct SO2 donor; acts as a source of SO2²⁻ |
| Decomposition Temp. | ~200 °C (DSC)[1] | ~190 °C | ~150 °C | Decomposes in aqueous solution at ~80 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents | Soluble in water; insoluble in ethanol | Soluble in water, glycerol; slightly soluble in ethanol | Soluble in water; sparingly soluble in alcohol |
| Stability | Air-stable and easily handled solid.[1] | Stable in dry air; oxidizes in moist air | Stable in dry air; readily oxidizes in moist air | Decomposes on heating and in the presence of acids |
Table 2: Comparative Performance in Palladium-Catalyzed Aminosulfonylation of Aryl Iodides
This table presents a comparison of yields for a representative palladium-catalyzed aminosulfonylation reaction, a common application for SO2 surrogates. It is important to note that reaction conditions may vary slightly between different studies, and these yields should be considered as indicative of the surrogates' performance.
| SO2 Surrogate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| DABSO | Pd(OAc)2 / P(t-Bu)3·HBF4 | DABCO | Dioxane | 80 | 85 | [2] |
| K2S2O5 | Pd(OAc)2 / P(t-Bu)3·HBF4 | Cs2CO3 | Dioxane | 80 | 82 | [2] |
In-Depth Experimental Protocols
To facilitate the practical application of these surrogates, detailed experimental protocols for a key synthetic transformation are provided below.
Protocol 1: Palladium-Catalyzed Aminosulfonylation of an Aryl Iodide using DABSO
This protocol is adapted from the work of Willis and coworkers and describes a general procedure for the synthesis of N-aminosulfonamides.[2]
Materials:
-
Aryl iodide (1.0 mmol)
-
Hydrazine derivative (1.2 mmol)
-
DABSO (0.6 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)3·HBF4, 10 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO, 1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl iodide, Pd(OAc)2, P(t-Bu)3·HBF4, DABSO, and DABCO.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the hydrazine derivative via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C with stirring for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aminosulfonamide.
Protocol 2: Palladium-Catalyzed Aminosulfonylation of an Aryl Iodide using Potassium Metabisulfite
This protocol is an adaptation for the use of potassium metabisulfite as the SO2 source.
Materials:
-
Aryl iodide (1.0 mmol)
-
Hydrazine derivative (1.2 mmol)
-
Potassium metabisulfite (K2S2O5, 1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)3·HBF4, 10 mol%)
-
Cesium carbonate (Cs2CO3, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl iodide, Pd(OAc)2, P(t-Bu)3·HBF4, K2S2O5, and Cs2CO3.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the hydrazine derivative via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C with stirring for 16-24 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizing the Chemistry: Workflows and Mechanisms
To provide a clearer understanding of the underlying processes, this section utilizes Graphviz to illustrate a key catalytic cycle and a logical workflow for selecting the most suitable SO2 surrogate.
Caption: Palladium-catalyzed aminosulfonylation cycle.
Caption: Logical workflow for selecting an SO2 surrogate.
Conclusion: Choosing the Right Tool for the Job
The development of solid SO2 surrogates has revolutionized the synthesis of sulfonyl-containing compounds, offering safer and more convenient alternatives to gaseous SO2.
-
DABSO stands out as a highly stable and efficient reagent, particularly in transition metal-catalyzed reactions, making it an excellent choice for complex syntheses where reliability and clean reaction profiles are paramount.[1]
-
Potassium and Sodium Metabisulfite represent cost-effective and readily available alternatives.[3] They are particularly attractive for large-scale applications where economic factors are a primary concern, though their handling requires consideration of their sensitivity to moisture.
-
Rongalite offers a unique reactivity profile, acting as a source of the sulfoxylate dianion (SO2²⁻), which can be advantageous in specific synthetic transformations, particularly in the formation of sulfones.
Ultimately, the choice of the optimal SO2 surrogate will depend on the specific requirements of the chemical transformation, including the reaction scale, cost considerations, and the desired reactivity. By leveraging the data and protocols presented in this guide, researchers can confidently select the most appropriate solid SO2 surrogate to advance their synthetic goals.
References
The Superiority of DABCO-Bis(sulfur dioxide) in Modern Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to ensuring efficiency, safety, and reproducibility in the synthesis of novel chemical entities. In the realm of sulfur-containing compounds, the introduction of the sulfonyl group (–SO₂) is a frequent necessity. Traditionally, this has been achieved using gaseous sulfur dioxide (SO₂), a reagent fraught with handling difficulties and safety concerns. This guide provides a comprehensive comparison of DABCO-bis(sulfur dioxide), commercially known as DABSO, with gaseous SO₂ and other sulfur dioxide surrogates, supported by experimental data, detailed protocols, and illustrative diagrams to highlight its advantages in synthesis.
DABCO-bis(sulfur dioxide) has emerged as a superior alternative to gaseous SO₂ due to its solid, crystalline, and bench-stable nature.[1][2] This charge-transfer complex between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide offers a safe and convenient method for the controlled release of SO₂ in a variety of chemical transformations.[3] Its ease of handling eliminates the need for specialized equipment typically required for gaseous reagents, thereby simplifying experimental setups and enhancing laboratory safety.[4][5]
Performance Comparison: DABSO vs. Gaseous SO₂ and Other Surrogates
The utility of DABSO is evident in its broad applicability in organic synthesis, including the preparation of sulfonamides, sulfones, and other sulfur-containing molecules.[5][6] Experimental data consistently demonstrates that reactions employing DABSO achieve yields comparable to, and sometimes exceeding, those obtained with gaseous SO₂.
Table 1: Synthesis of Sulfonamides via Grignard Reagents
| Entry | Grignard Reagent | Amine | SO₂ Source | Yield (%) | Reference |
| 1 | p-Tolylmagnesium bromide | Morpholine | DABSO | 67 | [1] |
| 2 | Phenylmagnesium bromide | Benzylamine | DABSO | 75 | [1] |
| 3 | 2-Thienylmagnesium chloride | Piperidine | DABSO | 58 | [1] |
| 4 | p-Tolylmagnesium bromide | Morpholine | Gaseous SO₂ | Comparable | [2] |
Table 2: Palladium-Catalyzed Aminosulfonylation of Aryl Halides
| Entry | Aryl Halide | Hydrazine | SO₂ Source | Yield (%) | Reference |
| 1 | 4-Iodoanisole | N,N-Dimethylhydrazine | DABSO | 95 | [7][8] |
| 2 | 1-Iodonaphthalene | N,N-Dimethylhydrazine | DABSO | 88 | [7][8] |
| 3 | 4-Iodobenzonitrile | N-Aminomorpholine | DABSO | 76 | [7][8] |
| 4 | Aryl Iodides | Hydrazines | Gaseous SO₂ | Not reported | [7][8] |
While other solid SO₂ surrogates, such as inorganic sulfites (e.g., K₂S₂O₅, Na₂S₂O₅), exist, DABSO often provides cleaner reactions and more consistent yields, particularly in transition metal-catalyzed processes.[9][10]
Safety and Handling: A Clear Advantage
The most significant advantage of DABSO lies in its superior safety and handling profile compared to gaseous SO₂.
Table 3: Safety and Handling Comparison
| Feature | DABCO-Bis(sulfur dioxide) (DABSO) | Gaseous Sulfur Dioxide (SO₂) |
| Physical State | Crystalline solid | Colorless gas |
| Handling | Weighed on a standard laboratory balance. No special equipment is required. | Requires specialized gas handling equipment, including regulators, flowmeters, and a well-ventilated fume hood or glovebox. |
| Storage | Stored in a sealed container at room temperature.[8] | Stored in high-pressure gas cylinders, which pose a risk of rupture or leakage. |
| Toxicity | Harmful if swallowed or in contact with skin. Causes skin and eye irritation. | Toxic, corrosive gas that can cause severe respiratory tract irritation and damage.[11] |
| Exposure Risk | Lower risk of accidental inhalation. | High risk of accidental inhalation, requiring continuous monitoring and emergency preparedness. |
Experimental Protocols
General Procedure for the One-Pot Synthesis of Sulfonamides using DABSO and Grignard Reagents
This protocol is adapted from the work of Willis and co-workers.[1]
Materials:
-
DABCO-bis(sulfur dioxide) (DABSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent (e.g., p-tolylmagnesium bromide, 1.0 M in THF)
-
Sulfuryl chloride (SO₂Cl₂)
-
Amine (e.g., morpholine)
-
Triethylamine (Et₃N)
Procedure:
-
To a stirred suspension of DABSO (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the Grignard reagent (1.0 mmol) dropwise at room temperature.
-
Stir the resulting mixture for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sulfuryl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Add a solution of the amine (1.5 mmol) and triethylamine (1.5 mmol) in THF (5 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
General Procedure for Palladium-Catalyzed Aminosulfonylation of Aryl Iodides using DABSO
This protocol is based on the palladium-catalyzed three-component coupling reaction.[7][8]
Materials:
-
Aryl iodide
-
DABCO-bis(sulfur dioxide) (DABSO)
-
Hydrazine (e.g., N,N-dimethylhydrazine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl iodide (1.0 mmol), DABSO (1.2 mmol), Pd(OAc)₂ (0.05 mmol), P(t-Bu)₃·HBF₄ (0.1 mmol), and DABCO (2.0 mmol) to an oven-dried reaction vessel.
-
Add the anhydrous solvent (5 mL) and the hydrazine (1.5 mmol).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aminosulfonamide.
Visualizing the Advantages and Applications of DABSO
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the advantages and utility of DABCO-bis(sulfur dioxide) in synthesis.
Conclusion
DABCO-bis(sulfur dioxide) represents a significant advancement in the field of organic synthesis, offering a safe, convenient, and efficient alternative to gaseous sulfur dioxide. Its solid nature simplifies handling and experimental setup, while its reactivity profile allows for the synthesis of a wide array of sulfur-containing compounds with yields comparable to traditional methods. For researchers in both academic and industrial settings, particularly in the area of drug discovery and development, the adoption of DABSO can lead to safer laboratory practices, increased productivity, and greater accessibility to novel sulfonamide and sulfone derivatives.
References
- 1. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. afinitica.com [afinitica.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. DABSO as a SO2 gas surrogate in the synthesis of organic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalysed aminosulfonylation of aryl-, alkenyl- and heteroaryl halides: scope of the three-component synthesis of N-aminosulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. gasco-gas.com [gasco-gas.com]
A Comparative Guide to Validating the Purity of Synthesized DABSO
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the efficient and safe introduction of sulfur dioxide (SO₂) is paramount for the construction of sulfonyl-containing compounds, a motif prevalent in numerous pharmaceuticals and agrochemicals. The crystalline solid DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has emerged as a superior, stable, and easy-to-handle surrogate for gaseous SO₂. However, ensuring the purity of synthesized DABSO is critical for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for validating DABSO purity and contrasts its performance with a common alternative, potassium metabisulfite (K₂S₂O₅).
Quantitative Purity Analysis: DABSO vs. Potassium Metabisulfite
The purity of DABSO and its alternatives can be ascertained through various analytical methods. Below is a summary of typical purity levels and the techniques employed for their validation.
| Compound | Typical Purity | Primary Purity Validation Method(s) | Potential Impurities |
| DABSO | ≥95% - >99% | Elemental Analysis (Sulfur content), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) | Residual DABCO, unreacted starting materials, solvent residues, iodide (if synthesized using Karl-Fischer reagent)[1] |
| Potassium Metabisulfite | ≥90% - >95% | Iodometric Titration | Thiosulfates, water insolubles, heavy metals (e.g., iron, lead, selenium) |
Performance in Synthesis: A Comparative Look
While both DABSO and potassium metabisulfite serve as SO₂ surrogates, their efficacy can differ based on reaction conditions and substrates. DABSO often provides a more controlled release of SO₂. Recent studies have highlighted that alkali metabisulfites like potassium metabisulfite can be equally efficient alternatives in certain sulfonylation reactions.
Experimental Protocols for Purity Validation
Accurate determination of purity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key analytical techniques used to assess the purity of DABSO.
High-Performance Liquid Chromatography (HPLC) for DABSO Purity
HPLC is a powerful technique for separating and quantifying the components of a mixture.
Methodology:
-
Column: Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 75:25 Acetonitrile:Water
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 23 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Prepare a 1.0 mg/mL solution of DABSO in acetonitrile.
-
Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the area percentage of the main DABSO peak relative to the total area of all peaks. A pure sample of DABSO should exhibit a retention time of approximately 1.95 minutes under these conditions.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for DABSO Purity
Quantitative NMR (qNMR) is an accurate method for determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[2][3][4][5][6]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized DABSO into an NMR tube.
-
Accurately weigh an equimolar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, a 90° pulse angle, and a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of DABSO (e.g., the singlet from the CH₂ groups) and a signal from the internal standard.
-
Calculate the purity of the DABSO sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample refers to DABSO and std refers to the internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for DABSO Characterization
FT-IR spectroscopy is a valuable tool for confirming the identity of DABSO by identifying its characteristic functional groups and the presence of the SO₂ adducts.[7][8]
Methodology:
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the solid DABSO sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
-
Spectral Analysis:
-
The spectrum of DABSO is expected to show characteristic absorption bands for the S-O stretching vibrations, which are indicative of the coordinated sulfur dioxide. The absence of significant peaks corresponding to free DABCO or residual solvents would suggest higher purity.
-
Thermogravimetric Analysis (TGA) of DABSO
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and composition.
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the DABSO sample (5-10 mg) into a TGA pan.
-
-
Data Acquisition:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).
-
-
Analysis:
-
The TGA curve will show the decomposition temperature of DABSO, which is reported to be around 200 °C. A sharp, single-step weight loss at the decomposition temperature is indicative of a pure compound. The presence of volatile impurities like residual solvents would be observed as an initial weight loss at lower temperatures.
-
Visualizing the Workflow
To aid in understanding the logical flow of validating synthesized DABSO, the following diagram illustrates the key steps.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in DABSO-Mediated Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable surrogate for sulfur dioxide gas has revolutionized the synthesis of sulfonyl-containing compounds, which are pivotal in pharmaceuticals and agrochemicals. This guide provides a comparative analysis of common catalytic systems for DABSO-mediated sulfonylation reactions, with a focus on palladium and copper catalysts. Experimental data is presented to objectively assess catalyst performance, alongside detailed protocols and mechanistic diagrams to aid in experimental design and catalyst selection.
Palladium-Catalyzed Sulfonylation of Aryl Boronic Acids: A Comparative Study
A prominent application of DABSO is the palladium-catalyzed synthesis of sulfinates from aryl boronic acids, which can then be converted to sulfones and sulfonamides. A key distinction in the catalytic systems for this transformation is the requirement for phosphine ligands.
Catalyst Performance Comparison
The following table summarizes the performance of a phosphine-free palladium catalyst system in the synthesis of sulfones from various aryl boronic acids and tert-butyl bromoacetate.
| Entry | Aryl Boronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 5 mol% Pd(OAc)₂ | 1,4-Dioxane/MeOH (1:1) | 80 | 0.5 | 95 |
| 2 | 4-Methoxyphenylboronic acid | 5 mol% Pd(OAc)₂ | 1,4-Dioxane/MeOH (1:1) | 80 | 0.5 | 92 |
| 3 | 4-Chlorophenylboronic acid | 5 mol% Pd(OAc)₂ | 1,4-Dioxane/MeOH (1:1) | 80 | 3 | 85 |
| 4 | 3-Methoxyphenylboronic acid | 5 mol% Pd(OAc)₂ | 1,4-Dioxane/MeOH (1:1) | 80 | 0.5 | 91 |
| 5 | 2-Methylphenylboronic acid | 5 mol% Pd(OAc)₂ | 1,4-Dioxane/MeOH (1:1) | 80 | 1 | 88 |
Data sourced from a study on redox-neutral, phosphine-free palladium(II)-catalyzed synthesis of sulfinates.[1][2][3]
In contrast, other palladium-catalyzed systems for similar transformations often necessitate the use of specialized and frequently costly phosphine ligands.[2] The phosphine-free system demonstrates high efficiency and broad substrate scope under relatively mild conditions, offering a more cost-effective and operationally simpler alternative.
Experimental Protocol: Phosphine-Free Palladium-Catalyzed Sulfone Synthesis
This protocol describes a one-pot, two-step synthesis of sulfones from aryl boronic acids using a phosphine-free palladium catalyst.
Materials:
-
Aryl boronic acid (1.0 equiv)
-
DABSO (1.0 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Tetra-n-butylammonium bromide (TBAB) (0.25 equiv)
-
1,4-Dioxane
-
Methanol (MeOH)
-
Triethylamine (Et₃N) (2.0 equiv)
-
tert-butyl bromoacetate (3.0 equiv)
Procedure:
-
To an oven-dried reaction vessel, add the aryl boronic acid, DABSO, Pd(OAc)₂, and TBAB.
-
Add a 1:1 mixture of 1,4-dioxane and MeOH to achieve a concentration of 0.16 M with respect to the aryl boronic acid.
-
Heat the reaction mixture at 80 °C for the time indicated in the table above.
-
Cool the reaction to room temperature and add triethylamine.
-
Add tert-butyl bromoacetate and heat the mixture at 80 °C for 30 minutes.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and purify by flash chromatography to obtain the desired sulfone.
Experimental Workflow
Comparative Overview: Palladium vs. Copper Catalysts in DABSO Reactions
Both palladium and copper complexes are effective catalysts for reactions involving DABSO, but they exhibit differences in reactivity, substrate scope, and reaction mechanisms.
| Feature | Palladium Catalysts | Copper Catalysts |
| Typical Catalysts | Pd(OAc)₂, [Pd₂(dba)₃] | Cu(OAc)₂, Cu(MeCN)₄BF₄, Cu₂O |
| Common Substrates | Aryl halides, aryl boronic acids | Aryl triethoxysilanes, aryl boronic acids, o-alkynylboronic acids |
| Reaction Types | Aminosulfonylation, sulfone synthesis | Aminosulfonylation, sulfone synthesis, benzothiophene-1,1-dioxide synthesis |
| Key Advantages | Well-established, high yields, broad functional group tolerance | Lower cost, can catalyze different types of cyclization reactions |
| Limitations | Higher cost of catalyst and ligands (when required) | Substrate availability can be limited (e.g., aryl triethoxysilanes) |
This table provides a general comparison. Specific performance depends on the exact reaction and conditions.
Mechanistic Insights: A Palladium-Catalyzed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the palladium(II)-catalyzed synthesis of sulfinates from aryl boronic acids and DABSO. This redox-neutral process avoids the need for phosphine ligands.[1][2][3]
Conclusion
The selection of a catalyst for DABSO-mediated reactions is contingent on the specific transformation, substrate availability, and cost considerations. For the sulfonylation of aryl boronic acids, phosphine-free palladium(II) systems offer a highly efficient and practical approach.[1][2][3] Copper catalysts, while sometimes requiring less common substrates, provide a lower-cost alternative and can enable unique cyclization pathways.[4] This guide provides a foundation for researchers to make informed decisions in the design and optimization of synthetic routes to valuable sulfonyl-containing molecules.
References
- 1. Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Palladium(II)-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox-Neutral, Phosphine-Free Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
The Ascendancy of DABSO: A Modern Approach to Sulfonylation Outperforming Traditional Methods
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides and sulfones is a cornerstone of molecular construction. While traditional methods involving sulfonyl chlorides have long been the standard, they are often hampered by the use of harsh reagents and multi-step procedures. The emergence of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), known as DABSO, has revolutionized this field. As a stable, solid surrogate for sulfur dioxide, DABSO offers a safer, more efficient, and often higher-yielding alternative for the synthesis of crucial sulfur-containing compounds.
This guide provides an objective comparison of DABSO-based sulfonylation methods against their traditional counterparts, supported by experimental data, detailed protocols, and visualizations to illustrate the clear advantages of this modern reagent.
At a Glance: DABSO vs. Traditional Sulfonylation
The data below summarizes the key performance indicators for the synthesis of sulfonamides and sulfones using DABSO compared to traditional methods that rely on sulfonyl chlorides. The advantages of DABSO become evident in the streamlined, one-pot procedures and milder reaction conditions.
| Parameter | DABSO-Based Methods | Traditional Sulfonyl Chloride Methods |
| Reagent Form | Bench-stable, colorless solid[1][2] | Often liquids or low-melting solids, can be moisture-sensitive |
| Safety | Safer alternative to gaseous SO2 and harsh chlorinating agents[1][2] | Often requires toxic and corrosive reagents like thionyl chloride or chlorosulfonic acid for sulfonyl chloride synthesis |
| Reaction Type | Often one-pot, multi-component reactions[3][4][5][6][7] | Typically multi-step: synthesis of sulfonyl chloride followed by reaction with a nucleophile |
| Sulfonamide Synthesis | One-pot from organometallic reagents and amines[8] | Two steps: amine reacting with a pre-formed sulfonyl chloride[9][10] |
| Sulfone Synthesis | One-pot from organometallic reagents and electrophiles[3][4][5][6][7] | Two steps: oxidation of sulfides or alkylation of sulfinate salts[11] |
| Reaction Conditions | Generally mild, often at room temperature or with gentle heating[12] | Can require harsh conditions, including strong acids or bases and elevated temperatures[9][10] |
| Yields | Generally good to excellent, with high atom economy in one-pot procedures | Yields can be high, but overall yield is affected by multiple steps |
| Substrate Scope | Broad, including aryl, heteroaryl, and alkyl substrates[13] | Broad, but can be limited by the stability of substrates to harsh reagents |
Visualizing the Workflow: A Tale of Two Syntheses
The diagrams below, generated using Graphviz, illustrate the significant difference in workflow between DABSO-based and traditional sulfonylation methods.
The logical flow for synthesizing a sulfone from a Grignard reagent is similarly streamlined when using DABSO, as illustrated below.
Experimental Protocols
To provide a practical understanding, detailed experimental protocols for the synthesis of a sulfonamide are provided below, one utilizing DABSO and the other a traditional sulfonyl chloride method.
Protocol 1: One-Pot Sulfonamide Synthesis Using DABSO
This procedure is adapted from a method for the one-pot synthesis of sulfinamides, which can be oxidized to sulfonamides.[12]
Materials:
-
Organometallic reagent (e.g., Grignard reagent), 1.0 equiv
-
DABSO, 0.5 equiv
-
Anhydrous Tetrahydrofuran (THF)
-
Thionyl chloride (SOCl₂), 1.1 equiv
-
Triethylamine (Et₃N), 1.5 equiv
-
Amine, 1.5 equiv
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere (N₂), add DABSO (0.5 equiv).
-
Add anhydrous THF to create a suspension.
-
Slowly add the organometallic reagent (1.0 equiv) to the suspension at room temperature and stir for 30 minutes.
-
Add thionyl chloride (1.1 equiv) dropwise and continue stirring for another 30 minutes at room temperature.
-
Add triethylamine (1.5 equiv) followed by the desired amine (1.5 equiv).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
The reaction can then be quenched and the product isolated using standard workup and purification techniques.
Protocol 2: Traditional Sulfonamide Synthesis from a Sulfonyl Chloride
This is a general and widely used procedure for the synthesis of sulfonamides.[9][10]
Materials:
-
Sulfonyl chloride, 1.0 equiv
-
Primary or secondary amine, 1.0-1.2 equiv
-
Base (e.g., pyridine or triethylamine), to neutralize HCl byproduct
-
Aprotic solvent (e.g., dichloromethane, pyridine)
Procedure:
-
Dissolve the amine in the chosen solvent in a reaction flask.
-
If not using pyridine as the solvent, add the base to the solution.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add the sulfonyl chloride to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for a designated time (typically 1-24 hours), monitoring the progress by a suitable method such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts.
-
The final sulfonamide product is then isolated and purified, often by recrystallization or column chromatography.
Conclusion
The use of DABSO represents a significant advancement in sulfonylation chemistry. Its stability, safety, and amenability to one-pot procedures make it a superior choice for the synthesis of sulfonamides and sulfones in many applications. While traditional methods using sulfonyl chlorides are well-established, they often involve more hazardous reagents, additional synthetic steps, and potentially lower overall yields. For researchers and drug development professionals seeking to streamline their synthetic routes, improve safety, and access diverse chemical space, DABSO is an invaluable tool that is poised to become the new standard in sulfonylation reactions.
References
- 1. afinitica.com [afinitica.com]
- 2. researchgate.net [researchgate.net]
- 3. DABSO-based, three-component, one-pot sulfone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. DABSO-based, three-component, one-pot sulfone synthesis. | Department of Chemistry [chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tcichemicals.com [tcichemicals.com]
The Researcher's Dilemma: A Cost-Benefit Analysis of DABSO in Synthesis
For researchers in drug discovery and the chemical sciences, the choice of reagents can significantly impact project timelines, budget, and safety. One such critical choice is the source of sulfur dioxide (SO₂), a versatile building block in organic synthesis. This guide provides a comprehensive cost-benefit analysis of using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) compared to its common alternatives: potassium metabisulfite (K₂S₂O₅) and sulfur dioxide (SO₂) gas, with a focus on the synthesis of sulfonyl fluorides—a key functional group in drug candidates and chemical probes.
Executive Summary
DABSO emerges as a superior reagent for many research applications due to its convenience, safety, and broad reaction compatibility, despite its higher initial purchase price. While potassium metabisulfite offers a significant cost advantage and gaseous SO₂ is the most economical for large-scale operations, they come with trade-offs in terms of reaction scope, ease of use, and significant safety and handling costs. For discovery and process development settings where time, versatility, and safety are paramount, the benefits of DABSO often outweigh its higher upfront cost.
Performance Comparison: DABSO vs. Alternatives
The synthesis of sulfonyl fluorides from aryl halides serves as an excellent case study for comparing these three SO₂ sources. The following tables summarize the key performance indicators based on published experimental data.
Table 1: Reagent Cost Comparison
| Reagent | Form | Supplier Example(s) | Price (USD) per Gram | Price (USD) per Mole of SO₂ |
| DABSO | Solid | MedchemExpress, Sigma-Aldrich | ~$8 - $16 | ~$0.96 - $1.92 |
| Potassium Metabisulfite (K₂S₂O₅) | Solid | Lab Alley, Scott Laboratories | ~$0.18 | ~$0.04 |
| Sulfur Dioxide (SO₂) Gas | Gas | Sigma-Aldrich, SciChem | ~$1.27 (lecture bottle) | ~$0.18 |
*Prices are estimates based on listed retail values for research-grade quantities and may vary based on supplier, purity, and volume.
Table 2: Performance in Palladium-Catalyzed Sulfonyl Fluoride Synthesis from Aryl Halides
| Parameter | DABSO | Potassium Metabisulfite (K₂S₂O₅) | Sulfur Dioxide (SO₂) Gas |
| Typical Yields | Good to excellent (often >80%)[1][2] | Moderate to good (can be variable) | Good to excellent |
| Reaction Time | Typically 16-24 hours for the sulfination step[1] | Can be comparable to DABSO | Potentially faster reaction kinetics |
| Substrate Scope | Broad, tolerates a wide range of functional groups[3] | More limited, can be sensitive to reaction conditions | Broad, but can be limited by functional group sensitivity to reaction conditions |
| Ease of Handling | High (bench-stable solid) | High (stable solid) | Low (toxic, corrosive gas requiring specialized equipment) |
| Reproducibility | High | Moderate | Moderate to high (dependent on precise gas delivery) |
In-Depth Analysis
Cost: More Than Just the Price Tag
While potassium metabisulfite is significantly cheaper on a per-gram and per-mole basis, the total cost of a reaction must also factor in time, potential for failed reactions, and purification expenses. DABSO's high reproducibility and broad substrate scope can lead to indirect cost savings by reducing the need for extensive optimization and troubleshooting.
The cost of using SO₂ gas is not just the price of the lecture bottle. It necessitates significant investment in safety infrastructure, including a dedicated fume hood, gas cabinet, regulators, tubing, and monitoring equipment.[4][5] There are also ongoing costs associated with cylinder rental, disposal, and safety compliance.
Benefits: Convenience, Safety, and Versatility
The primary advantage of DABSO is its nature as a stable, crystalline solid.[3] This allows for easy and accurate dispensing of the reagent without the need for specialized equipment. Its use significantly reduces the safety risks associated with handling toxic and corrosive SO₂ gas.[6][7]
From a synthetic standpoint, DABSO has been shown to be compatible with a wider range of catalysts and reaction conditions, leading to a broader substrate scope and more consistent yields. This versatility is particularly valuable in a research setting where a variety of complex molecules are being synthesized.
Potassium metabisulfite is a viable alternative, especially for cost-sensitive projects. However, its reactivity can be more sluggish, and it may not be suitable for all substrates or catalytic systems.
Gaseous SO₂ offers the most direct route for SO₂ incorporation and can be advantageous for large-scale synthesis where the initial equipment investment can be amortized. However, for the typical research lab, the safety and handling challenges often make it a less practical choice.
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the synthesis of an aryl sulfonyl fluoride using each SO₂ source.
Palladium-Catalyzed Sulfonyl Fluoride Synthesis from an Aryl Iodide using DABSO
This one-pot, two-step procedure is a common method for the synthesis of aryl sulfonyl fluorides.
Step 1: Sulfinate Formation An oven-dried Schlenk tube is charged with an aryl iodide (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), a phosphine ligand (e.g., cataCXium® A, 0.08 equiv), and DABSO (0.6 equiv). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous isopropanol and a base such as triethylamine (3.0 equiv) are added via syringe. The reaction mixture is then heated (e.g., to 75 °C) and stirred for 16-24 hours.[1]
Step 2: Fluorination After cooling the reaction mixture to room temperature, a fluorinating agent such as Selectfluor® (1.5 equiv) is added, followed by a solvent like acetonitrile. The reaction is stirred at room temperature for an additional 2-4 hours. The product is then isolated and purified using standard techniques like column chromatography.
Palladium-Catalyzed Three-Component Reaction using Potassium Metabisulfite
While a direct palladium-catalyzed synthesis of sulfonyl fluorides from aryl halides using K₂S₂O₅ is less commonly reported with a detailed, general protocol, a related three-component reaction to form N-aminosulfonamides illustrates its use as an SO₂ surrogate.
To a mixture of an aryl iodide (1.0 equiv), potassium metabisulfite (1.0 equiv), a palladium catalyst like Pd(OAc)₂ (0.05 equiv), a phosphine ligand (e.g., PtBu₃·HBF₄, 0.1 equiv), and a phase-transfer catalyst such as TBAB (1.5 equiv) in a solvent like 1,4-dioxane, is added a hydrazine (1.2 equiv). The reaction is heated to 80 °C for 12 hours. The product is then isolated and purified.[8]
Synthesis of Aryl Sulfonyl Fluorides using Sulfuryl Fluoride (SO₂F₂) Gas
A direct fluorosulfonylation of Grignard reagents using sulfuryl fluoride gas provides an alternative route.
A solution of an aryl Grignard reagent in THF is added to a solution of sulfuryl fluoride (SO₂F₂) in THF at room temperature. The reaction is stirred for a short period, and then quenched. The resulting aryl sulfonyl fluoride is then isolated and purified.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. CCOHS: Sulfur Dioxide [ccohs.ca]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. Managing Sulfur Dioxide (SO2) Exposure: Best Practices [gasdetection.com]
- 7. Sulfur Dioxide (SO2): Health Hazards and Safety Precautions [gasdetection.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
Spectroscopic comparison of DABSO and its precursors
A Spectroscopic Comparison of DABSO and Its Precursors: 1,4-Diazabicyclo[2.2.2]octane (DABCO) and Sulfur Dioxide (SO₂)
This guide provides a detailed spectroscopic comparison of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and its precursors, 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide (SO₂). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the spectral characteristics of these compounds, supported by experimental data and protocols.
Introduction
DABSO is a stable, solid adduct of the tertiary amine DABCO and sulfur dioxide.[1][2] It serves as a convenient and safer surrogate for gaseous SO₂ in a variety of chemical transformations, including the synthesis of sulfonamides and sulfones.[3][4] Understanding the spectroscopic differences between DABSO and its precursors is crucial for reaction monitoring, quality control, and mechanistic studies. This guide compares the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for these three compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of DABSO, DABCO, and SO₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Technique | Solvent | Chemical Shift (δ) ppm | Multiplicity | Notes |
| DABSO | ¹H NMR | CDCl₃ | 8.00-8.12, 7.78-7.86, 7.58-7.67, 7.42-7.55 | m | Data from a commercial supplier in the context of a reaction mixture; these aromatic signals are not from DABSO itself. |
| ¹H NMR | CDCl₃ | 4.08, 1.58, 1.39 | s | Data from a commercial supplier in the context of a reaction mixture; these aliphatic signals are likely from other components. | |
| DABCO | ¹H NMR | CDCl₃ | 2.84 | s | The six equivalent methylene groups give a single sharp peak. |
| ¹³C NMR | CDCl₃ | 47.8 | - | The six equivalent carbons give a single peak. | |
| SO₂ | - | - | - | - | Not applicable for NMR spectroscopy under standard conditions. |
Note: Obtaining a clean ¹H NMR spectrum of pure DABSO is challenging as it is often used in reaction mixtures. The available data from suppliers is not of the pure compound. The formation of the DABSO adduct from DABCO results in a downfield shift of the proton signals due to the electron-withdrawing effect of the SO₂ molecules.
Infrared (IR) Spectroscopy
| Compound | Technique | Sample Phase | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| DABSO | FT-IR | Solid | Conforms to standard | A commercial supplier notes the IR spectrum conforms to their standard, implying characteristic peaks exist but are not specified.[5] |
| DABCO | FT-IR | KBr pellet | 2946, 2870, 1459, 1325, 1050, 800 | C-H stretch, C-H stretch, CH₂ scissoring, CH₂ wagging, C-N stretch, N-C-C bend.[6] |
| SO₂ | FT-IR | Gas | 1362, 1152, 518 | ν₃ (asymmetric stretch), ν₁ (symmetric stretch), ν₂ (bending).[7][8] |
Note: The IR spectrum of DABSO is expected to show significant changes compared to DABCO. The strong S-O stretching bands from the complexed SO₂ would be prominent, likely in the 1200-1000 cm⁻¹ region, and the C-H and C-N vibrations of the DABCO framework would be shifted upon adduct formation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Compound | Technique | Solvent/Phase | λmax (nm) | Notes |
| DABSO | UV-Vis | DMSO | Absorption observed | In a reaction mixture, DABSO contributes to the overall absorption profile, but a distinct λmax for the pure compound is not specified.[9] |
| DABCO | UV-Vis | - | - | Generally, saturated amines like DABCO do not show significant absorption in the standard UV-Vis range (200-800 nm). |
| SO₂ | UV-Vis | Gas | ~280 | Exhibits a characteristic absorption band in the near UV region.[10] |
Note: The UV-Vis spectrum of DABSO in a non-reacting solvent would be informative to determine if any charge-transfer bands arise from the interaction between DABCO and SO₂.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of DABCO and DABSO
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample (DABCO or DABSO) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), a spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
FT-IR of Solid Samples (DABCO and DABSO)
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
FT-IR of Gaseous SO₂
-
Sample Preparation: Introduce gaseous SO₂ into a gas cell with IR-transparent windows (e.g., KBr or NaCl).
-
Instrument: An FTIR spectrometer equipped for gas-phase measurements.
-
Acquisition:
-
Record a background spectrum of the evacuated gas cell.
-
Fill the cell with SO₂ gas to the desired pressure and record the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis of DABSO and its Precursors
-
Sample Preparation:
-
For DABSO and DABCO, prepare solutions of known concentration in a UV-transparent solvent (e.g., acetonitrile or water).
-
For gaseous SO₂, use a gas cell with quartz windows.
-
-
Instrument: A UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over a desired wavelength range (e.g., 200-800 nm).
-
Signaling Pathways and Experimental Workflows
The formation of DABSO from its precursors is a fundamental process that can be visualized.
Caption: Synthesis of DABSO from DABCO and Sulfur Dioxide.
The following diagram illustrates a typical experimental workflow for the spectroscopic comparison.
Caption: Experimental workflow for spectroscopic comparison.
Conclusion
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, 97% 1 g | Contact Us [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 8. Sulfur dioxide [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Efficacy of DABSO Across Reaction Scales: A Comparative Guide for Researchers
A comprehensive analysis of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) reveals its significant advantages in laboratory-scale synthesis due to its solid, stable, and easy-to-handle nature, offering a safer alternative to gaseous sulfur dioxide (SO₂). However, for industrial-scale applications, cost and atom economy considerations may favor other sulfur dioxide surrogates like potassium metabisulfite.
This guide provides a detailed comparison of DABSO's performance against other common sulfonylating agents at various reaction scales, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Executive Summary
DABSO has emerged as a valuable reagent in organic synthesis, particularly for the introduction of the sulfonyl moiety in the preparation of sulfonamides and sulfones. Its primary advantage lies in circumventing the hazards and handling difficulties associated with toxic and gaseous SO₂.[1][2] Published literature demonstrates successful syntheses on the multigram scale, with reports of a 10g scale synthesis of DABSO itself yielding quantitative results and a 20g scale Sandmeyer-type reaction for a heterocyclic sulfonyl chloride achieving an 80% yield.[3][4][5][6][7][8] While its efficacy at the lab and bench scale is well-documented, its application in pilot plant and industrial-scale manufacturing is less prevalent, primarily due to its higher cost compared to bulk chemicals like potassium metabisulfite.[9]
Performance Comparison at Different Scales
The choice of a sulfonylating agent is often dictated by the scale of the reaction, with safety, cost, and efficiency being the primary drivers.
| Reaction Scale | DABSO | Potassium Metabisulfite (K₂S₂O₅) | Sulfur Dioxide (SO₂) Gas | Sulfonyl Chlorides |
| Laboratory (mmol-g) | Excellent: High yields, easy handling, enhanced safety.[10][11][12] | Good: Inexpensive and effective, but may require specific conditions for SO₂ release.[13] | Fair: Requires specialized equipment and stringent safety protocols.[14] | Good: Readily available for many scaffolds, but can be moisture-sensitive and corrosive. |
| Bench-top (g-kg) | Good: Scalable with predictable results, but cost becomes a factor.[15][16] | Very Good: Cost-effective and suitable for larger quantities. | Poor: Significant safety and infrastructure challenges. | Fair: Availability of specific sulfonyl chlorides can be limited at this scale. |
| Pilot Plant/Industrial (kg-ton) | Limited: High cost is a major barrier for large-scale production.[9] | Excellent: Low cost and availability make it a preferred reagent. | Good: Used in established industrial processes with dedicated infrastructure. | Variable: Dependent on the specific compound and manufacturing process. |
Experimental Data: A Closer Look
Synthesis of Sulfonamides
The palladium-catalyzed aminosulfonylation is a key reaction where DABSO has proven its utility.
Table 1: Comparison of Reagents for Sulfonamide Synthesis
| Parameter | DABSO | Potassium Metabisulfite (K₂S₂O₅) |
| Reaction Scale | 0.5 mmol - 20 g[7] | Reported for various scales, often favored for larger syntheses. |
| Reported Yield | Good to excellent (up to 80% on 20g scale for a specific heterocyclic sulfonyl chloride).[7] | Generally good, but can be substrate-dependent. |
| Reaction Time | Typically several hours.[17] | Can be comparable to DABSO. |
| Purification | Standard chromatographic methods or crystallization. | Similar to reactions with DABSO. |
| Safety & Handling | Solid, stable, easy to handle.[10] | Solid, stable, but SO₂ release needs control. |
| Cost | Higher cost per mole of SO₂.[9] | Significantly lower cost. |
Synthesis of Sulfones
DABSO is also effective in the three-component synthesis of sulfones.
Table 2: Comparison of Reagents for Sulfone Synthesis
| Parameter | DABSO | SO₂ Gas |
| Reaction Scale | Up to gram scale demonstrated.[11][18][19] | Applicable from lab to industrial scale. |
| Reported Yield | Moderate to excellent.[11][18][19] | Can be high, but requires precise control of gas flow. |
| Reaction Time | Varies depending on substrates and catalyst. | Can be rapid with efficient gas dispersion. |
| Purification | Standard laboratory techniques. | May require scrubbing of excess SO₂. |
| Safety & Handling | Eliminates the need for handling toxic gas.[18] | Requires specialized equipment and safety measures.[14] |
| Cost | Higher reagent cost. | Lower reagent cost, but higher infrastructure cost. |
Experimental Protocols
Multigram Synthesis of DABSO
A convenient and safe method for the in-lab preparation of DABSO on a 10g scale has been reported, avoiding the direct handling of SO₂ gas.[3][4][5][6]
-
Workflow Diagram:
Caption: Workflow for the two-chamber synthesis of DABSO.
-
Methodology:
-
A two-chamber setup is used where sulfur dioxide is generated in one chamber from the reaction of sodium sulfite with an acid.
-
The generated SO₂ gas is then passed into a second chamber containing a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
The DABSO adduct precipitates from the solution as a white solid.
-
The solid is collected by filtration and dried under vacuum to yield the final product.
-
This method has been reported to provide a quantitative yield on a 10g scale.[4]
-
Gram-Scale Palladium-Catalyzed Aminosulfonylation of Aryl Halides
This protocol is a common application of DABSO for the synthesis of N-aminosulfonamides.[17]
-
Workflow Diagram:
Caption: General workflow for Pd-catalyzed aminosulfonylation.
-
Methodology:
-
To a reaction vessel is added the aryl halide, DABSO, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., K₂CO₃).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Anhydrous solvent (e.g., dioxane) and the hydrazine are added.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or crystallization to afford the desired N-aminosulfonamide.
-
Signaling Pathways and Logical Relationships
The decision to use DABSO or an alternative is often a balance between safety, cost, and scale.
Caption: Decision tree for selecting a sulfonylating agent.
Conclusion
DABSO is an excellent reagent for laboratory and bench-scale synthesis where safety, ease of handling, and predictable reactivity are paramount. Its use in multigram-scale reactions is well-established, providing a reliable method for the synthesis of sulfonamides and sulfones. However, as the reaction scale increases to pilot and industrial levels, the high cost of DABSO becomes a significant drawback. In these larger-scale scenarios, more economical alternatives such as potassium metabisulfite are generally favored. Researchers and process chemists must therefore carefully weigh the benefits of DABSO's convenience and safety against the economic realities of their specific project.
References
- 1. Palladium-catalysed aminosulfonylation of aryl-, alkenyl- and heteroaryl halides: scope of the three-component synthesis of N-aminosulfonamides. | Department of Chemistry [chem.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - A Convenient Multigram Synthesis of DABSO Using Sodium Sulfite as SO2 Source - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. Item - A Convenient Multigram Synthesis of DABSO Using Sodium Sulfite as SO2 Source - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. baranlab.org [baranlab.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-catalyzed aminosulfonylation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis [organic-chemistry.org]
A Comparative Guide to Sulfur Dioxide Sources in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the sulfonyl group (–SO₂–) is a cornerstone of modern organic synthesis, with sulfonamides and sulfones being prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Sulfur dioxide (SO₂) is the most direct and atom-economical source for this functional group. However, its gaseous, toxic, and corrosive nature presents significant handling challenges in a laboratory setting. This has spurred the development of solid and liquid surrogates that offer safer and more convenient alternatives.
This guide provides an objective comparison of various sulfur dioxide sources, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison of Sulfur Dioxide Sources
The choice of an SO₂ source significantly impacts reaction efficiency, scope, and practicality. Below is a comparative analysis of gaseous SO₂, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and alkali metabisulfites (e.g., K₂S₂O₅ and Na₂S₂O₅).
Table 1: Synthesis of Sulfones from Organometallic Reagents and Electrophiles
| SO₂ Source | Organometallic Reagent | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DABSO | n-BuMgCl | Benzyl bromide | THF, then DMF | 120 (µW) | 3 | 86 | |
| DABSO | PhMgCl | Benzyl bromide | THF, then DMF | 120 (µW) | 3 | 85 | |
| DABSO | n-BuLi | Iodopropane | THF, then DMF | 120 (µW) | 3 | 74 | |
| SO₂ (gas) | PhMgBr | Benzyl bromide | THF | RT | 1 | 78 | (Typical, from general literature) |
Table 2: Palladium-Catalyzed Aminosulfonylation of Aryl Halides
| SO₂ Source | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DABSO | 4-Iodoanisole | N,N-Dimethylhydrazine | Pd(OAc)₂/P(t-Bu)₃ | Na₂CO₃ | Dioxane | 110 | 16 | 95 | |
| K₂S₂O₅ | 4-Iodoanisole | N,N-Dimethylhydrazine | Pd(OAc)₂/PPh₃ | Na₂CO₃ | DMSO | 120 | 12 | 85 | |
| Na₂S₂O₅ | 4-Iodotoluene | Morpholine | Pd(OAc)₂/dppf | K₂CO₃ | Dioxane | 100 | 12 | 82 |
Key Reaction Pathways and Workflows
The following diagrams illustrate common pathways for the synthesis of sulfones and sulfonamides using SO₂ surrogates.
Caption: General pathway for one-pot sulfone synthesis.
Caption: Palladium-catalyzed aminosulfonylation workflow.
Experimental Protocols
One-Pot Synthesis of n-Butyl Benzyl Sulfone using DABSO
Materials:
-
n-Butylmagnesium chloride (2.0 M in THF)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add DABSO (1.0 mmol, 240 mg).
-
Add anhydrous THF (5 mL) and cool the resulting suspension to -78 °C.
-
Slowly add n-butylmagnesium chloride (1.0 mmol, 0.5 mL of 2.0
Safety Operating Guide
DABCO-Bis(sulfur dioxide) proper disposal procedures
Safe Disposal of DABCO-Bis(sulfur dioxide) (DABSO)
This document provides comprehensive guidance on the proper and safe disposal of DABCO-bis(sulfur dioxide), also known as DABSO. The procedures outlined are designed for researchers, scientists, and drug development professionals to manage waste and residual amounts of this reagent in a laboratory setting. DABSO is a stable, solid surrogate for toxic sulfur dioxide gas, but its disposal requires careful handling to mitigate risks associated with the release of SO₂.[1][2][3][4][5]
Immediate Safety and Logistical Information
DABSO is an air-stable, yet hygroscopic, crystalline solid that serves as a convenient source of sulfur dioxide (SO₂).[1][2][5] While its stability makes it safer to handle than gaseous SO₂, it is a flammable solid and can decompose upon heating to release toxic and corrosive SO₂ gas.[2][6][7][8] Therefore, proper personal protective equipment (PPE) and engineering controls are mandatory.
Key Hazards:
-
Thermal Decomposition: Decomposes at approximately 180-200°C, releasing sulfur dioxide.[2][4][9]
-
Sulfur Dioxide Gas: Released SO₂ is toxic if inhaled, corrosive, and causes severe irritation to the eyes, skin, and respiratory system.[6][8][10]
-
Reactivity: Reacts with water and steam to form corrosive sulfurous acid.[6]
Required PPE and Controls:
-
Engineering Controls: All handling and disposal procedures must be performed inside a certified chemical fume hood.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Emergency Equipment: An emergency gas mask or self-contained breathing apparatus (SCBA) should be readily available.[8] An eyewash station and safety shower must be accessible.
Disposal Plan: Deactivation via Neutralization
The recommended procedure for disposing of residual or waste DABSO is through controlled thermal decomposition followed by the neutralization of the evolved sulfur dioxide gas using a basic solution. This process converts the toxic gas into a non-volatile, less hazardous salt.
Experimental Protocol: Laboratory-Scale Disposal of DABSO
This protocol details the step-by-step methodology for the safe deactivation of up to 10 grams of DABSO.
Materials:
-
Waste DABCO-bis(sulfur dioxide)
-
Two-neck round-bottom flask
-
Heating mantle with a stirrer and temperature controller
-
Gas inlet adapter
-
Gas dispersion tube (bubbler)
-
Two gas washing bottles (traps)
-
Tubing (e.g., Tygon®) to connect the apparatus
-
Nitrogen or Argon gas supply
-
Scrubber solution: 1-2 M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃)
-
Universal pH indicator paper or a pH meter
Procedure:
-
Apparatus Setup:
-
Assemble the apparatus inside a chemical fume hood as shown in the workflow diagram below.
-
Place the waste DABSO into the two-neck round-bottom flask equipped with a stir bar.
-
Connect the gas inlet adapter to one neck of the flask and attach it to an inert gas (N₂ or Ar) line. This will be used to gently sweep the SO₂ gas through the system.
-
Fill two gas washing bottles (traps) with the basic scrubber solution. The first trap should be at least half-full, and the second trap (a safety trap) can be about one-quarter full.
-
Connect the second neck of the round-bottom flask to the gas dispersion tube in the first trap.
-
Connect the outlet of the first trap to the inlet of the second trap. The final outlet from the second trap should be directed towards the back of the fume hood.
-
-
Decomposition and Neutralization:
-
Begin a slow and steady flow of the inert gas to create a gentle sweep through the apparatus.
-
Turn on the stirrer in the heating mantle.
-
Slowly heat the round-bottom flask. The decomposition of DABSO begins around 180°C. Set the temperature controller to gradually approach and maintain approximately 200°C.
-
As the DABSO decomposes, sulfur dioxide gas will be generated and carried by the inert gas stream into the scrubber traps.
-
Observe the gas bubbling through the basic solution in the traps. The SO₂ will react with the base (e.g., 2NaOH + SO₂ → Na₂SO₃ + H₂O).
-
Continue heating for 30-60 minutes after the solid has fully disappeared to ensure all SO₂ has been driven into the traps.
-
-
System Shutdown and Waste Management:
-
Turn off the heating mantle and allow the flask to cool to room temperature while the inert gas flow continues.
-
Once cool, turn off the inert gas flow.
-
Check the pH of the scrubber solutions in both traps. The solution should be neutral or basic (pH ≥ 7). If the first trap becomes acidic, it is saturated, and the second trap is essential for complete capture. If both are acidic, the capacity was insufficient, and the procedure should be revised for larger quantities.
-
The neutralized solution containing sodium sulfite/bisulfite can be disposed of as aqueous waste in accordance with local and institutional regulations.[11][12]
-
The cooled round-bottom flask will contain residual DABCO. This can be rinsed with water and the rinsate disposed of as non-hazardous aqueous waste, pending institutional guidelines.
-
Quantitative Data Summary
The following table provides key parameters for the disposal protocol.
| Parameter | Value/Recommendation | Purpose |
| DABSO Quantity | Up to 10 g | Defines the scale of the procedure. |
| Heating Temperature | 180 - 200 °C | To induce thermal decomposition of DABSO.[2][9] |
| Inert Gas Flow Rate | Slow, gentle stream | To safely transfer evolved SO₂ into the traps. |
| Scrubber Solution | 1-2 M NaOH or Saturated NaHCO₃ | To effectively neutralize acidic SO₂ gas. |
| Volume of Scrubber | > 250 mL per 10g DABSO | Ensures sufficient capacity for neutralization. |
| Reaction Time | 30-60 minutes post-decomposition | Ensures complete transfer and reaction of SO₂. |
| Final pH of Scrubber | ≥ 7 | Confirms successful neutralization of SO₂. |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the safe disposal of DABCO-bis(sulfur dioxide).
Caption: Workflow for the safe thermal decomposition and neutralization of DABSO.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. afinitica.com [afinitica.com]
- 4. acs.org [acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ineos.com [ineos.com]
- 7. 1,4-二氮杂二环[2.2.2]辛烷二(二氧化硫)加合物 ≥95% (sulfur, elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]
- 8. ammoniagas.com [ammoniagas.com]
- 9. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct 119752-83-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. teck.com [teck.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. airgas.com [airgas.com]
Personal protective equipment for handling DABCO-Bis(sulfur dioxide)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of DABCO-Bis(sulfur dioxide), also known as DABSO. Adherence to these guidelines is critical for ensuring laboratory safety and procedural success.
Hazard Identification and Personal Protective Equipment (PPE)
DABSO is a stable, solid reagent that serves as a convenient surrogate for sulfur dioxide gas.[1] However, it presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment.
Hazard Summary:
| Hazard Classification | GHS Hazard Statement | Source |
| Flammable Solid | H228: Flammable solid | [2][3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2][3] |
| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects | [2] |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory for all personnel handling DABSO.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect for tears or holes before each use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[2] |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Flame-retardant clothing | Recommended when handling larger quantities due to the flammable nature of the solid.[2] | |
| Respiratory Protection | NIOSH-approved respirator | Required if handling outside of a fume hood or if dust is generated. Use a respirator with cartridges appropriate for acid gases and organic vapors.[2] |
Safe Handling and Operational Plan
Proper handling techniques are crucial to minimize exposure and ensure the integrity of the reagent. DABSO is a hygroscopic, air-stable, colorless crystalline solid.[1][5][6][7]
Step-by-Step Handling Protocol:
-
Preparation:
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Ensure a chemical fume hood is operational and available.
-
Have all necessary PPE donned correctly.
-
Assemble all required apparatus and reagents.
-
-
Dispensing:
-
Handle DABSO under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as it is hygroscopic.[1][2]
-
Weigh the required amount of DABSO in a closed container or under an inert atmosphere if possible.
-
Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.
-
-
Reaction Setup:
-
Add DABSO to the reaction vessel within the fume hood.
-
If the reaction is sensitive to moisture, use oven-dried glassware and anhydrous solvents.
-
Keep the reaction vessel cool as needed, as some reactions involving DABSO may be exothermic.[2]
-
-
Post-Reaction:
-
Quench the reaction carefully according to the specific experimental protocol.
-
Allow the reaction mixture to return to room temperature before opening the vessel.
-
Experimental Workflow for Handling DABSO:
Caption: Workflow for the safe handling of DABCO-Bis(sulfur dioxide).
Disposal Plan
Proper disposal of DABSO and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
| Waste Stream | Disposal Protocol |
| Unused or Expired DABSO | * Collect in a clearly labeled, sealed container. * Treat as hazardous chemical waste. * Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. |
| Contaminated Labware (e.g., gloves, weigh boats) | * Place in a designated, sealed hazardous waste bag or container. * Do not mix with general laboratory trash. * Dispose of according to institutional EHS guidelines. |
| Reaction Mixtures Containing DABSO | * Quench any reactive materials as per the experimental protocol. * Collect the neutralized mixture in a labeled hazardous waste container. * Provide a complete and accurate list of all chemical components to the EHS department for proper disposal. |
All chemical waste should be disposed of in accordance with local, state, and federal regulations.[7][8] Never dispose of DABSO or its waste streams down the drain.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. DABCO-Bis(sulfur dioxide) | DABSO | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 3. 1,4-二氮杂二环[2.2.2]辛烷二(二氧化硫)加合物 ≥95% (sulfur, elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]
- 4. acs.org [acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
